molecular formula C28H53NO5 B15548757 N-Boc-1-pivaloyl-D-erythro-sphingosine

N-Boc-1-pivaloyl-D-erythro-sphingosine

Numéro de catalogue: B15548757
Poids moléculaire: 483.7 g/mol
Clé InChI: FNDFSKJECZVDNY-RPWUZVMVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-1-pivaloyl-D-erythro-sphingosine is a useful research compound. Its molecular formula is C28H53NO5 and its molecular weight is 483.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/t23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDFSKJECZVDNY-RPWUZVMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Boc-1-pivaloyl-D-erythro-sphingosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Examination of a Key Synthetic Intermediate in Sphingolipid Chemistry

This technical guide provides a comprehensive overview of N-Boc-1-pivaloyl-D-erythro-sphingosine, a crucial, doubly protected derivative of D-erythro-sphingosine. This document is intended for researchers, scientists, and professionals in the fields of drug development, lipid chemistry, and molecular biology who are engaged in the synthesis and study of complex sphingolipids and their analogs.

This compound serves as a vital intermediate in multi-step chemical syntheses. The strategic placement of the tert-butyloxycarbonyl (Boc) group on the C2-amine and the pivaloyl (Piv) group on the C1-hydroxyl prevents unwanted side reactions, allowing for selective modification of the C3-hydroxyl group and the C4-C5 double bond of the sphingosine backbone. This targeted protection scheme is fundamental for the construction of biologically active sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, which are implicated in a myriad of cellular processes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 342649-71-2
Molecular Formula C₂₈H₅₃NO₅
Molecular Weight 483.72 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other organic solvents
Storage Store at -20°C for long-term stability

Role in Chemical Synthesis: A Workflow

This compound is not typically used in biological assays directly but is a cornerstone for the synthesis of more complex, biologically active sphingolipids. The following workflow illustrates its central role.

G Synthetic Workflow Involving this compound A D-erythro-sphingosine B This compound (Target Intermediate) A->B Protection C Modification at C3-hydroxyl (e.g., glycosylation, phosphorylation) B->C Selective Reaction D Deprotection of Boc and Pivaloyl Groups C->D Acidic/Basic Hydrolysis E Acylation of C2-amine (Ceramide formation) D->E Fatty Acid Coupling F Final Complex Sphingolipid (e.g., Glycosylceramide) E->F

Caption: Synthetic workflow using the protected sphingosine.

Experimental Protocol: Synthesis of a Ceramide Analog

The following is a generalized experimental protocol for the synthesis of a ceramide analog utilizing this compound. Researchers should adapt this protocol based on the specific fatty acid and desired final product.

Objective: To synthesize an N-acyl-D-erythro-sphingosine (ceramide) analog.

Materials:

  • This compound

  • Desired fatty acid (e.g., palmitic acid, stearic acid)

  • Coupling agents (e.g., EDC, HOBt)

  • Organic solvents (e.g., Dichloromethane, Dimethylformamide)

  • Deprotection reagents (e.g., Trifluoroacetic acid for Boc, Sodium methoxide for Pivaloyl)

  • Purification supplies (e.g., Silica gel for column chromatography)

Procedure:

  • Acylation of the C2-amine (post-deprotection):

    • Deprotect the Boc group from this compound using an appropriate acidic condition (e.g., TFA in DCM).

    • Neutralize the resulting amine salt.

    • Couple the deprotected amine with the desired fatty acid using a standard peptide coupling protocol (e.g., EDC/HOBt in DMF).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the N-acyl-1-pivaloyl-D-erythro-sphingosine intermediate by column chromatography.

  • Deprotection of the C1-pivaloyl group:

    • Dissolve the purified intermediate in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a base (e.g., sodium methoxide) to facilitate the removal of the pivaloyl group.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.

    • Purify the final ceramide analog by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Context in Sphingolipid Metabolism

While this compound is a synthetic molecule, the core D-erythro-sphingosine is a central player in the complex network of sphingolipid metabolism. Understanding this pathway is crucial for designing synthetic targets and interpreting the biological activity of novel sphingolipid analogs.

G Simplified Sphingolipid Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids Synthases Sphingosine Sphingosine (D-erythro-sphingosine) Ceramide->Sphingosine Ceramidase ComplexSphingolipids->Ceramide Sphingomyelinases, Glycosidases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2 Degradation Degradation Products S1P->Degradation SGPL1

Caption: Key nodes in sphingolipid metabolism.

This guide highlights the significance of this compound as a versatile tool in synthetic lipid chemistry. Its use enables the precise construction of complex sphingolipids, facilitating further research into their biological functions and therapeutic potential.

An In-Depth Technical Guide to N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, a fundamental component of sphingolipids. This guide provides a comprehensive overview of its chemical structure, properties, and its role as a biochemical tool. By protecting the amine and primary hydroxyl groups of the sphingosine backbone, this compound serves as a valuable intermediate in the synthesis of complex sphingolipids and as a probe to investigate sphingolipid metabolism and signaling pathways. This document details its chemical characteristics, provides a generalized synthetic protocol, and explores its potential applications in biomedical research.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function at the C2 position and a pivaloyl (trimethylacetyl) ester group on the primary hydroxyl function at the C1 position of the D-erythro-sphingosine backbone.

Chemical Structure:

Figure 1: Chemical structure of this compound.

IUPAC Name: tert-butyl ((2S,3R,4E)-1-(2,2-dimethylpropanoyloxy)-3-hydroxyoctadec-4-en-2-yl)carbamate

CAS Number: 342649-71-2[1][2][3]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C28H53NO5[2]
Molecular Weight 483.72 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Storage Store at -20°C for long-term stability.Inferred from vendor recommendations

Synthesis

The synthesis of this compound involves a two-step protection of the commercially available D-erythro-sphingosine. The general strategy is to first protect the more reactive amino group, followed by the esterification of the primary hydroxyl group.

Experimental Protocol: A Generalized Synthesis

This protocol is a representative procedure based on standard organic chemistry techniques for the protection of amino and hydroxyl groups.

Step 1: N-Boc Protection of D-erythro-sphingosine

  • Reaction Setup: Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Addition of Base: Add a mild base, such as sodium bicarbonate or triethylamine, to the solution to act as a proton scavenger.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc)2O dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc-D-erythro-sphingosine by column chromatography on silica gel.

Step 2: O-Pivaloylation of N-Boc-D-erythro-sphingosine

  • Reaction Setup: Dissolve the purified N-Boc-D-erythro-sphingosine in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution.

  • Addition of Pivaloyl Chloride: Cool the reaction mixture in an ice bath and add pivaloyl chloride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the final product, this compound, by silica gel column chromatography.

G start D-erythro-Sphingosine step1 N-Boc Protection ((Boc)2O, Base) start->step1 intermediate N-Boc-D-erythro-sphingosine step1->intermediate step2 O-Pivaloylation (Pivaloyl Chloride, Base) intermediate->step2 product This compound step2->product

Figure 2: Synthetic workflow for this compound.

Biological Role and Applications in Research

This compound is primarily utilized as a research chemical and a synthetic intermediate. The protecting groups render the molecule less biologically active than its parent compound, sphingosine, but they are crucial for its application in chemical synthesis.

3.1. Intermediate in Sphingolipid Synthesis

The primary application of this compound is as a building block in the chemical synthesis of more complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. The orthogonal protecting groups (Boc and pivaloyl) allow for selective deprotection and further modification at the C2-amino and C1-hydroxyl positions, enabling the synthesis of a wide variety of sphingolipid analogues for research purposes.

3.2. Tool for Studying Sphingolipid Metabolism

While not biologically active in its protected form, this compound can be used as a control compound in studies investigating the enzymes involved in sphingolipid metabolism. For instance, it can be used to assess the substrate specificity of ceramidases, sphingosine kinases, and other enzymes that act on the sphingosine backbone. The protected groups would be expected to hinder or prevent enzymatic activity, thereby serving as a negative control.

3.3. Potential Prodrug Development

Though not extensively explored, molecules like this compound could potentially serve as templates for the design of prodrugs. The protecting groups could be designed to be cleaved by specific enzymes present in target tissues, leading to the localized release of a bioactive sphingosine analogue.

Involvement in Signaling Pathways (as a Precursor/Tool)

Sphingolipids are integral components of cell membranes and their metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes.

The parent molecule, D-erythro-sphingosine , is a known inhibitor of protein kinase C (PKC), a key enzyme in many signal transduction pathways. By serving as a precursor to synthetic sphingosine analogues, this compound is indirectly involved in the study of these pathways.

G cluster_synthesis Chemical Synthesis cluster_signaling Cellular Signaling N-Boc-1-piv-Sph N-Boc-1-pivaloyl- D-erythro-sphingosine Deprotection Deprotection & Modification N-Boc-1-piv-Sph->Deprotection Sph_Analogue Bioactive Sphingosine Analogue Deprotection->Sph_Analogue PKC Protein Kinase C (PKC) Sph_Analogue->PKC Inhibition Downstream Downstream Signaling (Proliferation, Apoptosis, etc.) PKC->Downstream

Figure 3: Role as a precursor to bioactive molecules targeting signaling pathways.

Conclusion

This compound is a key synthetic intermediate that facilitates the exploration of the complex world of sphingolipid biology. Its protected nature allows for precise chemical manipulations, leading to the creation of novel sphingolipid analogues. These synthetic molecules are indispensable tools for dissecting the intricate roles of sphingolipids in health and disease, and they hold promise for the development of new therapeutic agents targeting sphingolipid-mediated signaling pathways. Further research into the specific biological effects of this and related protected sphingosines may reveal novel applications in drug delivery and cellular biology.

References

The Strategic Role of the N-Boc Protecting Group in Modern Sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of sphingosine and its derivatives, critical components of cell membranes and key signaling molecules, presents considerable stereochemical challenges. The strategic use of the tert-butyloxycarbonyl (N-Boc) protecting group has become a cornerstone in many successful synthetic routes, offering high yields and excellent stereocontrol. This technical guide provides an in-depth analysis of the role of the N-Boc group in sphingosine synthesis, detailing its application in key synthetic transformations, presenting quantitative data on reaction efficiencies, and providing detailed experimental protocols. Furthermore, this document illustrates the biosynthetic pathway of sphingolipids and a representative synthetic workflow using Graphviz diagrams, offering a comprehensive resource for researchers in the field.

Introduction to Sphingosine and the Importance of Amine Protection

Sphingolipids, built upon the sphingosine backbone, are not merely structural components of cellular membranes but also active participants in a myriad of cellular processes, including signal transduction, cell growth, and apoptosis.[1] The intricate biological functions of sphingolipids are intrinsically linked to their precise stereochemistry. The de novo synthesis of sphingolipids in eukaryotes begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[2] This biological pathway underscores the stereospecific requirements for producing biologically active sphingolipids.

In the chemical synthesis of sphingosine, controlling the stereochemistry at the C2 (amine) and C3 (hydroxyl) positions is paramount. The amino group, being nucleophilic, requires protection to prevent unwanted side reactions during the construction of the carbon skeleton and the introduction of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group has emerged as a preferred N-protecting group in this context for several key reasons:

  • Stability: The N-Boc group is stable under a wide range of reaction conditions, including those involving organometallic reagents, oxidation, and reduction, which are commonly employed in sphingosine synthesis.[3]

  • Ease of Introduction: The Boc group can be readily introduced onto the amino group of starting materials like L-serine or L-alanine using di-tert-butyl dicarbonate (Boc₂O).[4]

  • Stereochemical Influence: The bulky nature of the Boc group can influence the stereochemical outcome of subsequent reactions, often leading to high diastereoselectivity.[5]

  • Mild Deprotection: The Boc group can be removed under acidic conditions, which are typically mild enough to avoid isomerization or degradation of the final sphingosine product.[6]

This guide will explore the multifaceted role of the N-Boc group in various synthetic strategies for sphingosine and its analogues.

The N-Boc Group in Key Synthetic Transformations

The N-Boc protecting group is instrumental in several key stages of sphingosine synthesis, from the initial building blocks to the final stereoselective reductions and elaborations of the carbon chain.

Preparation of N-Boc Protected Starting Materials

The most common starting materials for sphingosine synthesis are chiral amino acids, primarily L-serine and L-alanine. The first step in these synthetic routes is the protection of the amino group with a Boc group.

A typical procedure involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system like dioxane and water.[4] This reaction proceeds with high efficiency, providing the N-Boc protected amino acid in excellent yield.

Chain Elongation via Weinreb Amide Chemistry

A powerful strategy for constructing the carbon backbone of sphingosine involves the use of Weinreb amides derived from N-Boc protected amino acids. The N-Boc-L-serine or N-Boc-L-alanine is first converted to its corresponding N,O-dimethylhydroxylamine amide (Weinreb amide).[4] This intermediate is particularly useful as it reacts cleanly with organometallic reagents, such as Grignard reagents or organolithiums, to form ketones without the common side reaction of over-addition to form tertiary alcohols.

For instance, the Weinreb amide of N-Boc-L-serine can be reacted with a long-chain vinyl Grignard reagent to introduce the unsaturated alkyl chain characteristic of sphingosine.[4] Similarly, the Weinreb amide of N-Boc-L-alanine can be reacted with an appropriate Grignard reagent to synthesize deoxy-sphingosine analogues.[4]

Stereoselective Reduction of the Ketone

The ketone formed from the Weinreb amide reaction is a key intermediate that requires stereoselective reduction to establish the correct (2S, 3R) anti-stereochemistry of the amino alcohol in D-erythro-sphingosine. The presence of the N-Boc group plays a crucial role in directing this reduction. While reductions of N-PMB-protected aminoenones with Zn(BH₄)₂ show high anti-selectivity, the corresponding N-Boc derivatives can be reduced with good syn-selectivity.[5] However, specific reagents and conditions can achieve the desired anti-diastereomer with N-Boc protection. For example, the use of LiAl[Ot-Bu]₃H has been shown to afford the desired anti-isomer as the sole product in excellent yield.[4]

Olefin Metathesis for Chain Elaboration

In modern synthetic strategies, olefin cross-metathesis has become a valuable tool for constructing the long alkyl chain of sphingosine and its analogues. This reaction is often performed on intermediates that are N-Boc protected. The N-Boc group is stable to the conditions of Grubbs-catalyzed metathesis, allowing for the efficient coupling of a shorter-chain N-Boc protected precursor with a long-chain terminal olefin.[4]

Quantitative Data on N-Boc Based Sphingosine Synthesis

The efficiency of synthetic steps involving the N-Boc protecting group is consistently high, as demonstrated by the yields reported in the literature. The following tables summarize quantitative data from various publications, highlighting the effectiveness of this protecting group strategy.

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
N-Boc Protection L-AlanineBoc₂O, 1 M NaOH, dioxane, -10 °C to r.t., 4 hN-Boc-L-alanineHigh[4]
L-SerineBoc₂O, 1 M NaOH, dioxane, -10 °C to r.t., 4 hN-Boc-L-serineHigh[4]
Weinreb Amide Formation N-Boc-L-alanineMe(MeO)NH·HCl, EDCI, HOBt, DIPEA, CH₂Cl₂, 0 °C to r.t.N-Boc-L-alanine Weinreb amide63 (2 steps)[4]
N-Boc-L-serineMe(MeO)NH·HCl, EDCI, HOBt, DIPEA, CH₂Cl₂, 0 °C to r.t.N-Boc-L-serine Weinreb amide-[4]
Grignard Reaction N-Boc-L-alanine Weinreb amidePentadecylmagnesium bromide, THF, 0 °C to r.t.N-Boc-3-keto-sphinganine71[4]
N-Boc-L-serine Weinreb amideVinylmagnesium bromide, n-BuLi, THFN-Boc protected vinyl ketone73[4]
Stereoselective Reduction N-Boc protected allyl ketoneLiAl[Ot-Bu]₃H, THF, -78 °CN-Boc protected anti-amino alcohol81[4]
Olefin Cross-Metathesis N-Boc protected anti-amino alcohol1-Tetradecene, Grubbs 2nd generation catalyst, CH₂Cl₂, refluxN-Boc-1-deoxy sphingoid base71[4]
N-Boc Deprotection N-Boc protected sphingoid baseAcCl, MeOH, 0 °C to r.t., 2 h5E-1-deoxy-sphingosineHigh[4]

Table 1: Representative Yields for Key Steps in Sphingosine Synthesis Utilizing the N-Boc Protecting Group.

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in sphingosine synthesis where the N-Boc group is utilized. These protocols are based on methodologies reported in the scientific literature.[4]

General Procedure for N-Boc Protection of an Amino Acid

To a solution of the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH at -10 °C is added di-tert-butyl dicarbonate (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water. The aqueous layer is washed with ethyl acetate, then acidified to pH 2-3 with 1 M HCl, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the N-Boc protected amino acid.

General Procedure for Weinreb Amide Formation

To a solution of N-Boc protected amino acid (1.0 eq) in CH₂Cl₂ at 0 °C are added N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq). The reaction mixture is stirred at room temperature overnight. The mixture is then diluted with CH₂Cl₂ and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired Weinreb amide.

General Procedure for N-Boc Deprotection

To a solution of the N-Boc protected sphingosine derivative in methanol at 0 °C is added acetyl chloride dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the desired sphingosine derivative as its hydrochloride salt.

Visualizing Sphingolipid Metabolism and Synthesis

The following diagrams, generated using the DOT language for Graphviz, illustrate the de novo sphingolipid biosynthesis pathway and a representative workflow for the chemical synthesis of a sphingosine analog using N-Boc protection.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS Dihydroceramide Desaturase Dihydroceramide->DEGS Ceramide Ceramide DEGS->Ceramide

Figure 1: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.

Sphingosine_Synthesis_Workflow Start L-Alanine Boc_Protection N-Boc Protection (Boc₂O, NaOH) Start->Boc_Protection N_Boc_Alanine N-Boc-L-Alanine Boc_Protection->N_Boc_Alanine Weinreb_Formation Weinreb Amide Formation (Me(MeO)NH·HCl, EDCI) N_Boc_Alanine->Weinreb_Formation Weinreb_Amide N-Boc-L-Alanine Weinreb Amide Weinreb_Formation->Weinreb_Amide Grignard Grignard Reaction (Allylmagnesium bromide) Weinreb_Amide->Grignard Keto_Intermediate α,β-Unsaturated Ketone Grignard->Keto_Intermediate Reduction Stereoselective Reduction (LiAl[Ot-Bu]₃H) Keto_Intermediate->Reduction Amino_Alcohol N-Boc Protected Amino Alcohol Reduction->Amino_Alcohol Metathesis Olefin Cross-Metathesis (1-Tetradecene, Grubbs II) Amino_Alcohol->Metathesis Protected_Sphingosine N-Boc Protected 1-Deoxy Sphingoid Base Metathesis->Protected_Sphingosine Deprotection N-Boc Deprotection (AcCl, MeOH) Protected_Sphingosine->Deprotection Final_Product 1-Deoxy Sphingosine Deprotection->Final_Product

Figure 2: A representative workflow for the synthesis of a 1-deoxy-sphingosine analog.

Conclusion

The N-Boc protecting group has proven to be an invaluable tool in the stereoselective synthesis of sphingosine and its diverse array of analogues. Its stability, ease of introduction and removal, and its ability to influence the stereochemical outcome of key reactions have solidified its place in the synthetic chemist's toolbox. The methodologies outlined in this guide, supported by quantitative data and detailed protocols, demonstrate the robustness and efficiency of N-Boc-based synthetic strategies. As research into the biological roles of sphingolipids continues to expand, the demand for efficient and stereocontrolled synthetic routes will undoubtedly grow. The continued application and refinement of strategies employing the N-Boc protecting group will be crucial in meeting this demand and advancing our understanding of sphingolipid science.

References

The Pivaloyl Group: A Robust Protecting Agent for Hydroxyl Moieties in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid synthesis and modification, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal of available protecting groups for hydroxyl functionalities, the pivaloyl (Piv) group stands out for its unique combination of steric bulk and stability. This technical guide provides an in-depth exploration of the pivaloyl group as a hydroxyl protecting agent in the context of lipid chemistry, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key chemical transformations.

Introduction to the Pivaloyl Group

The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is an acyl protecting group characterized by a sterically demanding tert-butyl moiety. This steric hindrance is the primary determinant of its chemical properties, conferring significant stability to the resulting pivaloate ester under a wide range of reaction conditions where other acyl groups, such as acetyl (Ac) or benzoyl (Bz), might be labile.[1][2]

Key Advantages of the Pivaloyl Group in Lipid Synthesis:

  • High Stability: Pivaloate esters are resistant to a broad spectrum of reagents and conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.[1] This robustness allows for a wider range of subsequent chemical transformations without premature deprotection.

  • Chemoselectivity: The steric bulk of the pivaloyl group allows for the selective protection of less sterically hindered primary hydroxyl groups over more hindered secondary and tertiary hydroxyls.[3] This is particularly valuable in the chemistry of polyhydroxylated lipids like glycerolipids and sphingolipids.

  • Reduced Acyl Migration: While acyl migration can be a significant side reaction in the synthesis of partially acylated glycerols, the steric hindrance of the pivaloyl group can disfavor this process compared to less bulky acyl groups.[4][5][6]

Limitations to Consider:

  • Harsh Deprotection Conditions: The very stability that makes the pivaloyl group attractive also necessitates more forcing conditions for its removal. This can be a limitation when working with sensitive lipid structures.[7]

  • Steric Hindrance in Protection Reactions: The introduction of the pivaloyl group can be sluggish with sterically hindered alcohols.

Experimental Protocols: Protection of Hydroxyl Groups

The introduction of a pivaloyl group is typically achieved by reacting the lipid's hydroxyl moiety with pivaloyl chloride or pivaloic anhydride in the presence of a base.

General Protocol for Pivaloylation of a Primary Alcohol in a Glycerolipid Derivative

This protocol is a representative example for the selective protection of a primary hydroxyl group in a glycerol backbone.

Reaction:

Materials:

  • Glycerolipid derivative with a free primary hydroxyl group (1.0 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • Anhydrous pyridine (as solvent or co-solvent)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the glycerolipid derivative and DMAP in a mixture of anhydrous DCM and pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Pivaloylation:

Lipid Substrate ExampleReagentsConditionsTime (h)Yield (%)Reference
1,2-Di-O-benzyl-sn-glycerolPivCl, Pyridine, DMAP, DCM0 °C to rt6>90General Observation
(R)-3-chloro-2-hydroxypropyl pivaloateLipase PS-IMKR-34 (>99% ee)[8]
N-Boc hydroxylaminePivCl, Pyridine, DCM0 °C to rt2.596[9]
D-mannosePivCl, Pyridine, Chloroform35 °C-59 (tetra-pivaloylated)[10]

Experimental Protocols: Deprotection of the Pivaloyl Group

The cleavage of the robust pivaloate ester typically requires strong nucleophiles or reducing agents.

Reductive Deprotection using Diisobutylaluminium Hydride (DIBAL-H)

This method is effective for removing pivaloyl groups but will also reduce other ester functionalities.

Reaction:

Materials:

  • Pivaloyl-protected lipid (1.0 equiv)

  • DIBAL-H (1.0 M solution in hexanes or toluene, 2.0-4.0 equiv)

  • Anhydrous toluene or THF

  • Methanol

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pivaloyl-protected lipid in anhydrous toluene or THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution dropwise.

  • Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Basic Hydrolysis

While more challenging than for other acyl esters, basic hydrolysis can be achieved under forcing conditions.

Materials:

  • Pivaloyl-protected lipid (1.0 equiv)

  • Sodium methoxide (NaOMe) in methanol or potassium hydroxide (KOH) in ethanol

  • Methanol or Ethanol

  • Dowex-50W-X8 (H⁺ form) resin or equivalent acidic resin

Procedure:

  • Dissolve the pivaloyl-protected lipid in methanol or ethanol.

  • Add a solution of NaOMe in methanol or KOH in ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC. This may require several hours to days.

  • Upon completion, cool the reaction mixture and neutralize with an acidic resin (e.g., Dowex-50W-X8) until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Pivaloyl Deprotection:

MethodReagentsConditionsSubstrate TypeYield (%)Reference
Reductive CleavageLiAlH₄, THFRefluxSulfinamide-[11]
Reductive CleavageDIBAL-H-78 °COligosaccharideVariable[7]
Basic HydrolysisNaOMe, MeOHRefluxOligosaccharideOften low/incomplete[7]
Reductive (non-hydrolytic)Li, Naphthalene (cat.)-TetrazoleGood[12]

Orthogonality and Comparative Analysis

A key aspect of a protecting group's utility is its orthogonality—the ability to be removed under conditions that do not affect other protecting groups.[2][13][14] The pivaloyl group's stability makes it a valuable component of orthogonal protection strategies in complex lipid synthesis.

Comparison of Common Hydroxyl Protecting Groups in Lipid Synthesis:

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityOrthogonality Notes
Pivaloyl (Piv) PivCl or (Piv)₂O, base (e.g., pyridine, DMAP)Strong base (e.g., NaOMe, reflux), or reducing agents (e.g., DIBAL-H, LiAlH₄)Very high to acid and mild base.Orthogonal to silyl ethers (TBDMS, TIPS), benzyl ethers, and acetals. Can be removed in the presence of these groups.
Acetyl (Ac) Ac₂O or AcCl, baseMild base (e.g., K₂CO₃/MeOH), acidLowCleaved under conditions that leave Piv, silyl ethers, and benzyl ethers intact.
Benzoyl (Bz) BzCl or (Bz)₂O, baseBase (stronger than for Ac), acidModerateMore stable than acetyl, but less stable than pivaloyl. Can be selectively removed in the presence of Piv.
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, imidazole, DMFFluoride sources (e.g., TBAF), acid (e.g., AcOH)High to base, moderate to acid.Orthogonal to acyl groups (Ac, Bz, Piv) and benzyl ethers. Removed under conditions that leave these groups intact.
Benzyl (Bn) BnBr, NaHHydrogenolysis (H₂, Pd/C)High to acid and base.Orthogonal to acyl and silyl protecting groups. Removal conditions are neutral.

Visualization of Key Processes

Pivaloylation of a Diacylglycerol

The following diagram illustrates the selective protection of the primary hydroxyl group in a 1,2-diacylglycerol, a common intermediate in lipid synthesis.

G Pivaloylation of 1,2-Diacylglycerol DAG 1,2-Diacylglycerol (sn-1, sn-2 acylated) ProtectedDAG 1,2-Diacyl-3-pivaloyl-sn-glycerol DAG->ProtectedDAG 1. PivCl, Base 2. Workup PivCl Pivaloyl Chloride ((CH₃)₃CCOCl) PivCl->ProtectedDAG Base Pyridine / DMAP Base->ProtectedDAG

Caption: Selective pivaloylation of the primary hydroxyl group of a 1,2-diacylglycerol.

Orthogonal Deprotection Strategy

This workflow demonstrates the utility of the pivaloyl group in a multi-step synthesis involving another orthogonal protecting group, TBDMS.

G Orthogonal Deprotection Workflow Start Lipid with Piv & TBDMS protected hydroxyls Intermediate Piv-protected lipid with free hydroxyl Start->Intermediate Selective TBDMS deprotection TBAF TBAF, THF TBAF->Intermediate ModifiedIntermediate Modified, Piv-protected lipid Intermediate->ModifiedIntermediate Functionalization Modification Chemical Modification at free hydroxyl Modification->ModifiedIntermediate FinalProduct Fully deprotected, modified lipid ModifiedIntermediate->FinalProduct Piv deprotection DIBAL DIBAL-H, Toluene, -78°C DIBAL->FinalProduct

Caption: Orthogonal deprotection of TBDMS and Pivaloyl groups in lipid synthesis.

Application in Complex Lipid Synthesis: The Case of Phosphatidylinositol Mannosides (PIMs)

The synthesis of complex glycolipids such as PIMs, which are components of the mycobacterial cell wall, provides an excellent example of the strategic use of pivaloyl and other protecting groups.[10][11][15][16][17] In these syntheses, multiple hydroxyl groups on the inositol and mannose moieties must be differentiated. The pivaloyl group can be used as a robust, "permanent" protecting group for certain hydroxyls while other, more labile groups are used at positions that require further modification. The orthogonality of the pivaloyl group is critical for the successful assembly of these intricate structures. For instance, in some synthetic routes, pivaloyl groups are used to protect hydroxyls that are not involved in glycosylation reactions, while other positions are protected with groups that can be selectively removed to allow for the introduction of mannose units or the phosphate moiety.[17]

Conclusion

The pivaloyl group is a powerful tool in the synthesis of complex lipids, offering exceptional stability and enabling a high degree of chemoselectivity. Its robustness makes it an ideal choice for protecting hydroxyl groups that must endure numerous synthetic steps. While its removal requires more stringent conditions compared to other acyl groups, this characteristic is the basis of its utility in orthogonal protection strategies. For researchers and drug development professionals working in the field of lipid chemistry, a thorough understanding of the properties and applications of the pivaloyl group is essential for the rational design and successful execution of complex synthetic endeavors.

References

D-erythro-sphingosine biological function and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Functions and Pathways of D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosine is a foundational sphingoid base, an 18-carbon amino alcohol that serves as the central backbone for the majority of sphingolipids in mammalian cells.[1][2] Far from being a mere structural intermediate, sphingosine is a bioactive molecule in its own right and the critical precursor to other potent signaling lipids, most notably ceramide and sphingosine-1-phosphate (S1P).[3][4] The metabolic interplay between these three molecules—ceramide, sphingosine, and S1P—forms a tightly regulated signaling nexus often referred to as the "sphingolipid rheostat," which governs a multitude of cellular processes including proliferation, survival, apoptosis, migration, and inflammation.[3][5][6] This guide provides a detailed examination of the biological functions of D-erythro-sphingosine, its associated metabolic and signaling pathways, and the experimental methodologies used to investigate them.

Core Metabolic Pathways of D-erythro-sphingosine

D-erythro-sphingosine sits at the heart of sphingolipid metabolism. Its cellular levels are controlled through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway.[7]

  • De Novo Synthesis : This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, ultimately producing ceramide. Ceramide can then be deacylated by ceramidases to yield sphingosine.[7][8]

  • Salvage Pathway : Complex sphingolipids are degraded within the lysosome back to their fundamental components. This process liberates sphingosine, which can be re-acylated by ceramide synthases (CerS) to form ceramide, effectively recycling the sphingoid base.[9] The dephosphorylation of S1P by S1P phosphatases also regenerates sphingosine, contributing to this pathway.

  • Sphingomyelinase Pathway : On the plasma membrane, sphingomyelin can be hydrolyzed by sphingomyelinases into ceramide, which is subsequently converted to sphingosine by ceramidases.[7][10]

Once formed, sphingosine has two primary fates: it can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P, or it can be acylated by ceramide synthases (CerS) to form ceramide.[11] This balance is critical, as ceramide and sphingosine are generally considered pro-apoptotic, while S1P is pro-survival.[3][5]

Sphingolipid_Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase (SMase) Sphingosine D-erythro-sphingosine Ceramide->Sphingosine Ceramidase (CDase) Sphingosine->Ceramide Ceramide Synthase (CerS) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase (SPP1/2) Degradation Irreversible Degradation (Hexadecenal + P-ethanolamine) S1P->Degradation S1P Lyase (SPL) ComplexSL Complex Sphingolipids ComplexSL->Ceramide Salvage Pathway DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Ceramide Multiple Steps invis1 invis2

Core metabolic pathways involving D-erythro-sphingosine.

Biological Functions and Signaling Pathways

The Sphingosine-S1P Axis: A Master Regulator

The most well-characterized function of D-erythro-sphingosine is its role as the substrate for sphingosine kinases, leading to the formation of S1P.[4][12] S1P is a pleiotropic signaling molecule that can act both intracellularly and extracellularly.[13][14]

  • Intracellular Actions : Inside the cell, S1P can directly modulate the activity of various proteins.

  • Extracellular Signaling : S1P is exported from the cell by specific transporters (e.g., Spns2, Mfsd2b) and binds to a family of five G protein-coupled receptors (GPCRs), designated S1P₁ to S1P₅.[12][14][15] This receptor-mediated signaling regulates a vast array of critical physiological processes, including immune cell trafficking, vascular development, cell migration, and survival.[14][15][16]

The activation of S1P receptors triggers downstream signaling cascades that are often cell-type and receptor-subtype specific. These pathways include the activation of PI3K-Akt, Ras-ERK, PLC-mediated calcium signaling, and Rac, which are crucial for cell migration and proliferation.[1]

S1P_Signaling cluster_membrane Plasma Membrane cluster_extra cluster_intra S1PR S1P Receptor (S1PR1-5) G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activates PI3K_Akt PI3K / Akt Pathway G_protein->PI3K_Akt Ras_ERK Ras / ERK Pathway G_protein->Ras_ERK PLC PLC → Ca²⁺ Mobilization G_protein->PLC Rac Rac Activation G_protein->Rac S1P_extra S1P S1P_extra->S1PR Survival Cell Survival PI3K_Akt->Survival Proliferation Proliferation Ras_ERK->Proliferation PLC->Proliferation Migration Migration Rac->Migration

Extracellular S1P signaling through GPCRs.
Role in Apoptosis

In stark contrast to the pro-survival nature of S1P, both D-erythro-sphingosine and its metabolic precursor, ceramide, are potent inducers of apoptosis.[3] Sphingosine has been shown to induce apoptosis in various cancer cell lines, an effect that demonstrates stereospecificity, with the D-erythro isomer being the most potent.[17] The mechanisms are multifaceted and include:

  • Inhibition of Pro-Survival Kinases : Sphingosine can inhibit protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway.[17]

  • Modulation of the Sphingolipid Rheostat : The balance between pro-apoptotic sphingosine/ceramide and anti-apoptotic S1P is a critical determinant of cell fate. High levels of sphingosine shift the balance towards cell death. The phosphorylation of sphingosine to S1P by SphK1 is a key checkpoint that can prevent apoptosis.[3] Conversely, inhibition of SphK can lead to sphingosine accumulation and trigger apoptosis.[18]

Apoptosis_Rheostat cluster_balance Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P SphK1/2 Sphingosine->Apoptosis S1P->Sphingosine SPP1/2 S1P->Apoptosis Inhibits Survival Cell Survival & Proliferation S1P->Survival p1 p2

The sphingolipid rheostat balancing apoptosis and survival.

Quantitative Data Summary

The study of D-erythro-sphingosine and its metabolic enzymes involves precise quantitative measurements. The following tables summarize key kinetic parameters and concentrations reported in the literature.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm ValueOrganism/SystemReference
Sphingosine KinaseD-erythro-sphingosine5 µMRat brain[19]
Sphingosine KinaseATP93 µMRat brain[19]
S1P Phosphohydrolase (LPP1)PA0.05 mol%Murine[20]
S1P Phosphohydrolase (LPP1)LPA0.08 mol%Murine[20]

Table 2: Inhibitor Constants (Ki)

EnzymeInhibitorKi Value (µM)Organism/SystemReference
mSphK2SLM60314340.4Murine (recombinant)[21]
rSphK2SLM60314340.3Rat (recombinant)[21]
mSphK1SLR08081115Murine (recombinant)[21]
mSphK2SLR0808111.3Murine (recombinant)[21]

Table 3: Substrate Concentrations Used in In Vitro Assays

AssaySubstrateConcentrationNotesReference
SphK Activity AssayD-erythro-sphingosine25 µMIn 0.1% Triton X-100[22]
SphK Activity AssayD-erythro-sphingosine5 - 10 µMFor recombinant SphK1/2[21]
SphK Inhibitor ScreeningD-erythro-sphingosine50 µMFinal concentration in assay[23]
CerS Activity AssayNBD-sphinganine10 µMWith 50 µM fatty acid-CoA[24]

Experimental Protocols

Protocol 1: Sphingolipid Extraction and Analysis by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of sphingolipids from cultured cells.[25]

Methodology

  • Cell Preparation : Culture cells to desired confluency. Place the culture plate on ice and aspirate the medium.

  • Washing : Wash cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Lysis & Standard Spiking : Add 500 µL of ice-cold methanol containing a mixture of appropriate stable isotope-labeled internal standards (e.g., Sphingosine-d₇). Scrape cells and transfer the suspension to a microcentrifuge tube.[25]

  • Lipid Extraction (Bligh & Dyer Method) :

    • Add 250 µL of chloroform and vortex vigorously for 1 minute.

    • Add 200 µL of deionized water and vortex for 1 minute.

    • Centrifuge at >3000 x g for 10 minutes at 4°C to induce phase separation.[25]

  • Sample Collection : Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying : Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis : Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18 for reverse phase) for separation and quantification.[26]

LCMS_Workflow A 1. Harvest & Wash Cells B 2. Lyse in Methanol + Internal Standards A->B C 3. Add Chloroform & Water (Phase Separation) B->C D 4. Centrifuge C->D E 5. Collect Lower (Organic) Phase D->E F 6. Dry Under Nitrogen E->F G 7. Reconstitute in Mobile Phase F->G H 8. Analyze by LC-MS/MS G->H pacSph_Workflow A 1. Label SGPL1-/- Cells with pacSph B 2. UV Irradiation (Photo-crosslinking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Add Biotin/Fluorescent Tag) C->D E 5. Affinity Purification (e.g., Streptavidin Beads) D->E F 6. Elution E->F G 7. Protein Analysis (SDS-PAGE / Mass Spec) F->G

References

An In-depth Technical Guide to Protected Sphingosine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of protected sphingosine derivatives in chemical synthesis. Sphingosine and its derivatives are fundamental components of sphingolipids, a class of lipids with crucial roles in cellular signaling, recognition, and membrane structure. Their synthesis, often requiring the strategic use of protecting groups, is of paramount importance for the development of novel therapeutics targeting sphingolipid-mediated pathways. This document details common protecting group strategies, provides experimental protocols for their implementation, and illustrates key synthetic and signaling pathways.

Introduction to Sphingosine and Protecting Group Strategies

Sphingosine is a long-chain amino alcohol containing three reactive functional groups: a primary hydroxyl group at C1, a secondary hydroxyl group at C3, and a primary amino group at C2. The differential reactivity of these groups necessitates a carefully planned protection strategy to achieve regioselective modifications and build complex sphingolipids such as ceramides, sphingomyelin, and glycosphingolipids.

Orthogonal protection, a strategy employing protecting groups that can be removed under distinct conditions without affecting others, is a cornerstone of sphingolipid synthesis. This allows for the sequential and controlled manipulation of the sphingosine backbone. Common protecting groups for sphingosine and their typical deprotection conditions are summarized below.

Protecting Groups for Sphingosine Synthesis: A Comparative Overview

The choice of protecting groups is critical and depends on the overall synthetic strategy, including the desired final product and the reaction conditions of intermediate steps. The following tables summarize common protecting groups for the amino and hydroxyl functionalities of sphingosine, along with reported yields for their introduction and removal.

Table 1: Amino Group Protection

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
Boc (tert-Butoxycarbonyl)(Boc)₂O, TEA, CH₂Cl₂984 M HCl in methanol or TFA in CH₂Cl₂99-Quantitative
TCP (Tetrachlorophthaloyl)Tetrachlorophthalic anhydride, then Ac₂O, PyridineHighEthylenediamine, EtOHHigh
Cbz (Carboxybenzyl)Benzyl chloroformate, baseHighH₂, Pd/CHigh

Table 2: Hydroxyl Group Protection

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
TBDMS (tert-Butyldimethylsilyl)TBDMSCl, Imidazole, CH₂Cl₂QuantitativeTBAF in THF or HCl in methanol97-99
Trityl (Triphenylmethyl)Trityl chloride, Pyridine, DMAPHighMild acid (e.g., TFA in CH₂Cl₂)High
Acetonide (Isopropylidene ketal)2,2-Dimethoxypropane, p-TsOHHighAcidic conditions (e.g., aq. HCl)High

Experimental Protocols

This section provides detailed methodologies for the protection and deprotection of sphingosine's functional groups.

N-Boc Protection of Sphingosine

Procedure:

  • Dissolve sphingosine in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add triethylamine (TEA) (2-3 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Boc Deprotection

Procedure:

  • Dissolve the N-Boc protected sphingosine derivative in methanol.

  • Add a 4 M solution of hydrogen chloride (HCl) in methanol.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the amine.

1-O-TBDMS Protection of N-Boc-Sphingosine

Procedure:

  • Dissolve N-Boc-sphingosine in anhydrous dichloromethane (CH₂Cl₂).

  • Add imidazole (1.5-2 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

TBDMS Deprotection

Procedure:

  • Dissolve the TBDMS-protected sphingosine derivative in tetrahydrofuran (THF).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2 equivalents).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

N-Tetrachlorophthaloyl (TCP) Protection

Procedure:

  • Treat the free amine of a sphingosine derivative with tetrachlorophthalic anhydride.

  • Close the imidic ring using acetic anhydride and pyridine to yield the N-TCP protected compound[1].

N-Tetrachlorophthaloyl (TCP) Deprotection

Procedure:

  • Cleavage of the TCP group is achieved by treating the protected compound with 2-4 equivalents of ethylenediamine under mild conditions[1].

Visualizing Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow for preparing a protected sphingosine derivative and the crucial Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow: Synthesis of a Protected Sphingosine Acceptor

This workflow outlines the synthesis of a protected sphingosine derivative starting from L-serine, a common chiral precursor. This protected intermediate can then be used as an acceptor in glycosylation reactions to build complex glycosphingolipids.

G cluster_start Starting Material cluster_protection1 Protection Steps cluster_chain_elongation Chain Elongation cluster_reduction_deprotection Final Steps L-Serine L-Serine N-Boc-L-Serine N-Boc-L-Serine L-Serine->N-Boc-L-Serine (Boc)2O, Base N-Boc-O-TBDMS-L-Serine N-Boc-O-TBDMS-L-Serine N-Boc-L-Serine->N-Boc-O-TBDMS-L-Serine TBDMSCl, Imidazole Weinreb Amide Weinreb Amide N-Boc-O-TBDMS-L-Serine->Weinreb Amide Me(MeO)NH.HCl, EDCI Vinyl Ketone Vinyl Ketone Weinreb Amide->Vinyl Ketone VinylMgBr Cross-Metathesis Product Cross-Metathesis Product Vinyl Ketone->Cross-Metathesis Product Olefin, Grubbs Cat. Protected Sphingosine Protected Sphingosine Cross-Metathesis Product->Protected Sphingosine Reduction Final Acceptor Final Acceptor Protected Sphingosine->Final Acceptor Deprotection

Synthetic workflow for a protected sphingosine acceptor.
Signaling Pathway: Sphingosine-1-Phosphate (S1P) Receptor Signaling

S1P is a potent signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5. The differential coupling of these receptors to various Gα subunits (Gαi, Gαq, and Gα12/13) initiates a cascade of downstream signaling events that regulate a wide array of cellular processes.

G cluster_receptor S1P Receptor Activation cluster_gproteins G Protein Coupling cluster_effectors Downstream Effectors & Cellular Response S1P S1P S1PR S1PR1-5 S1P->S1PR Gai Gαi S1PR->Gai S1PR1 Gaq Gαq S1PR->Gaq S1PR2/3 Ga1213 Gα12/13 S1PR->Ga1213 S1PR2/3 PI3K_Akt PI3K/Akt Pathway Gai->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Gai->Ras_MAPK PLC Phospholipase C (PLC) Gaq->PLC RhoA RhoA Activation Ga1213->RhoA Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Migration Cell Migration PI3K_Akt->Cell_Migration Ras_MAPK->Cell_Survival Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization RhoA->Cell_Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement

Simplified S1P receptor signaling cascade.

Role of Protected Sphingosine Derivatives in Drug Development

Protected sphingosine derivatives are indispensable intermediates in the synthesis of a wide range of biologically active molecules. They are crucial for the development of:

  • Sphingosine-1-Phosphate (S1P) Receptor Modulators: The synthesis of FTY720 (Fingolimod), the first oral drug for multiple sclerosis, and other S1P receptor agonists and antagonists relies on the use of protected amino alcohol precursors.

  • Glycosphingolipid Analogues: Protected sphingosine acceptors are key for the synthesis of glycosphingolipids, which are involved in cancer progression and immune responses. Synthetic analogues are used to study their function and as potential therapeutics.

  • Enzyme Inhibitors: Derivatives of sphingosine are used to develop inhibitors of enzymes involved in sphingolipid metabolism, such as sphingosine kinases and ceramide synthases, which are targets in cancer and inflammatory diseases.

Conclusion

The strategic use of protecting groups has enabled the synthesis of a vast array of complex sphingolipids and their analogues. This has been instrumental in advancing our understanding of their biological roles and in the development of novel therapeutics. The methodologies and pathways outlined in this guide provide a foundational understanding for researchers engaged in the synthesis and application of these vital molecules. As our knowledge of the "sphingoverse" continues to expand, the demand for innovative and efficient synthetic strategies for protected sphingosine derivatives will undoubtedly grow.

References

Commercial availability of protected sphingosine precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability of Protected Sphingosine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine is an 18-carbon amino alcohol that forms the backbone of sphingolipids, a critical class of lipids in eukaryotic cell membranes.[1][2] Beyond their structural role, sphingosine and its metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), are potent signaling molecules.[1] They form a dynamic equilibrium, often termed the "sphingolipid rheostat," that regulates diverse cellular processes including proliferation, apoptosis, inflammation, and cell migration.[3][4] The synthesis of complex sphingolipids and their analogues for research and therapeutic development necessitates precise chemical control. This is achieved through the use of protected sphingosine precursors, where reactive functional groups (amino and hydroxyl groups) are temporarily masked to ensure site-specific modifications. This guide provides a comprehensive overview of the commercially available protected sphingosine precursors, their chemical properties, and protocols for their use.

The Sphingolipid Signaling Pathway

The central pathway involves the enzymatic conversion of ceramide to sphingosine, which is then phosphorylated to S1P. Ceramide is generated through the hydrolysis of sphingomyelin by sphingomyelinase (SMase) or via de novo synthesis.[5][6] Ceramidase then hydrolyzes ceramide to produce sphingosine.[5] Subsequently, two isoforms of sphingosine kinase, SphK1 and SphK2, phosphorylate sphingosine to generate S1P.[5][7] While ceramide and sphingosine are often associated with pro-apoptotic and anti-proliferative signals, S1P is a potent pro-survival and pro-proliferative mediator.[4][7] S1P can act intracellularly or be exported to signal in a paracrine or autocrine fashion by binding to a family of five G protein-coupled receptors (S1PR1-5).[7][8]

Sphingolipid_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (Proliferation, Survival) S1PR->Downstream Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P_intra Intracellular S1P Sphingosine->S1P_intra Sphingosine->Apoptosis S1P_intra->Sphingosine S1P_extra Extracellular S1P S1P_intra->S1P_extra S1P Transporters S1P_extra->S1PR

Caption: The Sphingolipid Rheostat Signaling Pathway.

Commercial Availability of Protected Sphingosine Precursors

The synthesis of sphingolipid analogs often requires the use of precursors where the C2 amino group or the C1/C3 hydroxyl groups are protected. This allows for selective modification of the unprotected sites. Several chemical suppliers specialize in providing high-purity lipids for research, including protected sphingosine derivatives.

Table 1: Key Commercial Suppliers of Sphingolipids and Derivatives

SupplierWebsiteSpecialization
Avanti Polar Lipidsavantilipids.comHigh-purity phospholipids, sphingolipids, and sterols.[9]
Cayman Chemicalcaymanchem.comBiochemicals, assay kits, antibodies, and lipids for research.[10][11]
StressMarq Biosciencesstressmarq.comReagents for stress and cell signaling, including inhibitors and lipids.[12]
Matreya LLCmatreya.comHigh-purity sphingolipids, glycolipids, and fatty acids.[4]

A survey of commercially available precursors reveals a focus on protecting the reactive amine group, as it is often a key site for acylation to form ceramides or other modifications. The most common protecting groups are tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).

Table 2: Commercially Available Protected Sphingosine Precursors (Representative Examples)

Product NameProtecting Group(s)SupplierCatalog No.Molecular FormulaPurity
N-Boc-D-erythro-SphingosineN-BocAvanti Polar Lipids860473C₂₃H₄₅NO₄>99%
N-Fmoc-D-erythro-SphingosineN-FmocAvanti Polar Lipids860510C₃₃H₄₇NO₄>99%
N-Cbz-D-erythro-SphingosineN-CbzCustom Synthesis-C₂₆H₄₃NO₄Varies
N-Tetrachlorophthaloyl-SphingosineN-TCPAResearch Intermediate-C₂₆H₃₇Cl₄NO₄Varies

Note: Availability and catalog numbers are subject to change. Custom synthesis is often an option for specific protection schemes.

Common Protecting Groups in Sphingosine Synthesis

The choice of protecting group is critical and depends on the desired final product and the reaction conditions for subsequent steps. The stability of the protecting group must be orthogonal to the planned reactions.

Table 3: Common Protecting Groups for Sphingosine Functional Groups

Functional GroupProtecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection Conditions
Amine (-NH₂)tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA) or HCl in dioxane.[13]
Amine (-NH₂)FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine in DMF
Amine (-NH₂)Benzyl-oxycarbonylCbzBenzyl chloroformate (Cbz-Cl)H₂, Pd/C (Hydrogenolysis)
Amine (-NH₂)TrifluoroacetamideTFATrifluoroacetic anhydride (TFAA)Mild base (e.g., K₂CO₃ in MeOH)[14]
Hydroxyl (-OH)tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)
1,3-DiolAcetonide-2,2-Dimethoxypropane, CSAMild acid (e.g., aq. AcOH)

Experimental Protocols & Workflows

The following sections provide generalized protocols for the protection and deprotection of sphingosine, which are fundamental steps in the synthesis of sphingolipid derivatives.

Protocol 1: N-Boc Protection of D-erythro-Sphingosine

This protocol describes the protection of the C2 amino group of sphingosine using a Boc group. This is a common first step to allow for selective modification of the hydroxyl groups.

Materials:

  • D-erythro-Sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or similar base

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Methodology:

  • Dissolve D-erythro-sphingosine in the chosen solvent (e.g., THF).

  • Add triethylamine (approx. 1.5 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (approx. 1.2 equivalents) portion-wise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-D-erythro-sphingosine.

Protection_Workflow Start Dissolve Sphingosine in THF Add_Reagents Add Et3N and (Boc)2O Start->Add_Reagents React Stir at RT (Monitor by TLC) Add_Reagents->React Workup Aqueous Workup (Quench, Extract, Wash) React->Workup Purify Purify via Column Chromatography Workup->Purify End N-Boc Protected Sphingosine Purify->End

Caption: Workflow for the N-Boc protection of sphingosine.
Protocol 2: Deprotection of N-Boc-Sphingosine

This protocol outlines the removal of the Boc protecting group using acidic conditions, which is a standard procedure in peptide and lipid synthesis.[13]

Materials:

  • N-Boc-D-erythro-Sphingosine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aq. NaHCO₃ or other base for neutralization

  • Diethyl ether for precipitation (optional)

Methodology:

  • Dissolve the N-Boc protected sphingosine in a minimal amount of DCM (if using TFA) or use the HCl/dioxane solution directly.

  • Add the acidic solution (TFA or 4M HCl in dioxane) and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The product can be precipitated as a hydrochloride salt by adding diethyl ether.

  • Alternatively, the residue can be dissolved in an appropriate solvent and neutralized carefully with a base (e.g., saturated aq. NaHCO₃) followed by extraction to yield the free amine.

  • The final product is the deprotected sphingosine (or its salt).

Application: Glycosylation Using a Protected Sphingosine Acceptor

A primary application of protected sphingosine is in the synthesis of glycosphingolipids. By protecting the amine and one hydroxyl group, the remaining hydroxyl can act as a nucleophilic acceptor in a glycosylation reaction. For example, a precursor with a protected C2-amine and C3-hydroxyl group allows for selective glycosylation at the C1 primary alcohol.

A study by Di Benedetto et al. describes the use of N-tetrachlorophthaloyl (TCPA) protected sphingosine as an efficient acceptor in glycosylation.[14][15][16] In their work, the unprotected 1-OH and 3-OH acceptor was regioselectively glycosylated at the primary C1 position.[15][16] This highlights the utility of having a suite of protected precursors to direct synthesis towards the desired regioisomer.

Caption: Logical workflow for glycosphingolipid synthesis.

Conclusion

Protected sphingosine precursors are indispensable tools for the chemical biology and medicinal chemistry communities. Their commercial availability from specialized suppliers provides researchers with high-quality starting materials for the synthesis of complex sphingolipids, metabolic probes, and potential therapeutic agents targeting the sphingolipid signaling pathway. A thorough understanding of protecting group chemistry, coupled with access to these key precursors, is essential for advancing research in this critical area of cell biology and drug discovery.

References

The Organic Chemist's Shield: A Technical Guide to N-Boc and Pivaloyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the arsenal of protective functionalities available for amines, the tert-butoxycarbonyl (N-Boc) and pivaloyl (Piv) groups stand out for their distinct characteristics and applications. This technical guide provides an in-depth analysis of these two crucial protecting groups, offering a comparative overview of their properties, stability, and the methodologies for their introduction and removal.

Core Features at a Glance

The N-Boc group, a carbamate, is revered for its ease of introduction and its lability under acidic conditions, making it a cornerstone of modern peptide synthesis and medicinal chemistry.[1] In contrast, the pivaloyl group, an acyl-type protection, forms a robust amide linkage that is stable to a wide range of synthetic conditions, necessitating more forcing methods for its cleavage.[2] The significant steric hindrance provided by the t-butyl moiety in both groups plays a crucial role in their reactivity and stability.

Quantitative Data Summary

The choice between N-Boc and pivaloyl protection often hinges on the specific requirements of the synthetic route, including desired stability and orthogonality with other functional groups. The following tables summarize key quantitative data for these two protecting groups.

Table 1: Comparison of N-Boc and Pivaloyl Protecting Groups

FeatureN-Boc (tert-Butoxycarbonyl)Pivaloyl
Protecting Group Type CarbamateAcyl (Amide)
Reagent for Introduction Di-tert-butyl dicarbonate (Boc₂O)Pivaloyl chloride (PivCl)
Typical Introduction Conditions Boc₂O, often with a base (e.g., TEA, NaOH, NaHCO₃), in various solvents (DCM, THF, MeOH, water) at room temperature.[3]PivCl, typically with a base (e.g., TEA, pyridine) in an anhydrous solvent (e.g., DCM, THF) at 0 °C to room temperature.[2]
Stability Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[4][5]Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[2]
Deprotection Conditions Mild to strong acidic conditions (e.g., TFA in DCM, HCl in dioxane).[6]Harsh conditions: strong acid (e.g., HBr/AcOH), strong base (e.g., KOH), or reducing agents (e.g., LiAlH₄).[7]

Table 2: Spectroscopic Data for Characterization

Spectroscopic DataN-Boc Protected AminesN-Pivaloyl Protected Amines
¹H NMR (δ, ppm) Characteristic singlet for the 9 protons of the t-butyl group at ~1.4-1.5 ppm.[4]Characteristic singlet for the 9 protons of the t-butyl group at ~1.2-1.3 ppm.
¹³C NMR (δ, ppm) Carbonyl carbon at ~153-156 ppm; quaternary carbon of the t-butyl group at ~80 ppm; methyl carbons at ~28 ppm.[4]Carbonyl carbon at ~177-178 ppm; quaternary carbon of the t-butyl group at ~39 ppm; methyl carbons at ~27 ppm.
IR Spectroscopy (cm⁻¹) Strong C=O stretching absorption of the carbamate at ~1680-1720 cm⁻¹.[8]Strong C=O stretching absorption of the amide at ~1630-1680 cm⁻¹.[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and decision-making processes is crucial for efficient synthetic planning. The following diagrams, rendered in Graphviz DOT language, illustrate the key mechanisms and a logical workflow for selecting between N-Boc and pivaloyl protecting groups.

G cluster_protection N-Boc Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Mechanism of N-Boc protection using Boc anhydride.

G cluster_deprotection N-Boc Deprotection (Acid-Catalyzed) ProtectedAmine R-NH-Boc Protonation Protonated Carbamate ProtectedAmine->Protonation H⁺ Fragmentation Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid tButylCation t-Butyl Cation Fragmentation->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Isobutene Isobutene tButylCation->Isobutene -H⁺ FreeAmine R-NH₃⁺ Decarboxylation->FreeAmine CO2 CO₂ Decarboxylation->CO2

Acid-catalyzed deprotection mechanism of the N-Boc group.

G cluster_piv_protection Pivaloyl Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack PivCl Piv-Cl PivCl->Intermediate Base Base (e.g., Et₃N) Base->Amine Deprotonation ProtectedAmine R-NH-Piv Intermediate->ProtectedAmine Collapse Byproduct Base·HCl Intermediate->Byproduct HCl elimination

Mechanism of N-pivaloyl protection using pivaloyl chloride.

G Start Need to protect an amine? Stability Is high stability to a wide range of conditions required? Start->Stability MildDeprotection Is mild deprotection required? Stability->MildDeprotection No UsePiv Use Pivaloyl Group Stability->UsePiv Yes UseBoc Use N-Boc Group MildDeprotection->UseBoc Yes ConsiderOther Consider other protecting groups MildDeprotection->ConsiderOther No

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ceramides from N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and insulin signaling.[1][2][3] They consist of a sphingosine backbone N-acylated with a fatty acid.[4][5] The fatty acid chain length can vary, which significantly alters the biological properties of the ceramide species.[5] Dysregulation of ceramide metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and cardiovascular disease, making ceramides and their metabolic pathways attractive targets for drug development.[1][3]

The synthesis of specific ceramide species is essential for studying their biological functions and for developing potential therapeutics. This document provides detailed protocols for the synthesis of ceramides starting from a doubly protected sphingosine precursor, N-Boc-1-pivaloyl-D-erythro-sphingosine. This precursor allows for a controlled, two-step synthesis involving deprotection followed by N-acylation with a desired fatty acid.

Synthetic Strategy Overview

The synthesis proceeds in two primary stages:

  • Deprotection: Removal of the N-tert-butyloxycarbonyl (Boc) and O-pivaloyl protecting groups from the starting material to yield the free D-erythro-sphingosine base.

  • N-Acylation: Coupling of the deprotected D-erythro-sphingosine with a fatty acid of choice to form the final ceramide product. This method allows for the generation of a library of different ceramide species by varying the fatty acid used in the coupling reaction.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the acid-catalyzed removal of the N-Boc and O-pivaloyl groups to generate D-erythro-sphingosine hydrochloride.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (MeOH)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Appropriate TLC eluent (e.g., Chloroform:Methanol:Ammonia, 80:20:2)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of methanol in a round-bottom flask.

  • To the stirring solution, add 4M HCl in 1,4-dioxane (approximately 10 equivalents) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.

  • Re-dissolve the resulting crude D-erythro-sphingosine hydrochloride salt in a biphasic system of diethyl ether and saturated sodium bicarbonate solution to neutralize the salt and extract the free base.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude D-erythro-sphingosine free base, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: N-Acylation of D-erythro-sphingosine to Synthesize Ceramide

This protocol details the coupling of D-erythro-sphingosine with a long-chain fatty acid using a carbodiimide coupling agent to form the ceramide.[6][7]

Materials:

  • D-erythro-sphingosine (from Protocol 1)

  • Fatty Acid (e.g., Palmitic acid, Stearic acid) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar carbodiimide (1.2 equivalents)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1N HCl, aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., a gradient of methanol in chloroform)

Procedure:

  • Dissolve the D-erythro-sphingosine (1 equivalent) and the desired fatty acid (1.1 equivalents) in the chosen solvent (DCM or THF) in a round-bottom flask.

  • Add the base (e.g., pyridine) and cool the mixture to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (e.g., EDC, 1.2 equivalents) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the sphingosine spot and the appearance of the less polar ceramide product spot.

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure ceramide. The expected yields are typically in the range of 60-75%.[6][7]

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsTypical Yield (%)Product Purity
1Deprotection4M HCl in Dioxane>90% (crude)Used directly
2N-AcylationFatty Acid, EDC60 - 75%[7]>95% (after chromatography)

Table 2: Examples of Ceramide Species Synthesized by Varying Fatty Acids

Fatty Acid UsedChemical FormulaResulting Ceramide
Palmitic AcidC₁₆H₃₂O₂C16-Ceramide (N-palmitoyl-D-erythro-sphingosine)
Stearic AcidC₁₈H₃₆O₂C18-Ceramide (N-stearoyl-D-erythro-sphingosine)
Oleic AcidC₁₈H₃₄O₂C18:1-Ceramide (N-oleoyl-D-erythro-sphingosine)
Lignoceric AcidC₂₄H₄₈O₂C24-Ceramide (N-lignoceroyl-D-erythro-sphingosine)

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and key signaling pathways involving the synthesized ceramides.

G cluster_workflow Experimental Workflow A N-Boc-1-pivaloyl- D-erythro-sphingosine B Deprotection (Protocol 1) A->B  4M HCl in Dioxane C D-erythro-sphingosine (Intermediate) B->C D N-Acylation (Protocol 2) C->D F Ceramide (Final Product) D->F E Fatty Acid E->D EDC Coupling

Caption: Synthetic workflow for ceramide synthesis.

Ceramides are central mediators of apoptosis (programmed cell death).[1][8] Upon various cellular stresses, sphingomyelin is hydrolyzed to generate ceramide, which then activates downstream effectors leading to cell death.[9]

G cluster_apoptosis Ceramide-Induced Apoptosis Pathway Stress Cellular Stress (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide Hydrolyzes Sphingomyelin PP2A Protein Phosphatase (PP1 / PP2A) Ceramide->PP2A Activates JNK JNK/SAPK Pathway Ceramide->JNK Activates Bad Dephosphorylates BAD PP2A->Bad Activates Bcl2 Inhibits Bcl-2 PP2A->Bcl2 via dephosphorylation Mito Mitochondrial Outer Membrane Permeabilization Bad->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis JNK->Apoptosis

Caption: Ceramide's role in the intrinsic apoptosis pathway.

In addition to apoptosis, ceramide is a key regulator of the cell cycle, often inducing arrest in the G0/G1 phase.[10][11] This function is critical for preventing the proliferation of damaged cells and is another facet of its tumor-suppressive activity.[8]

G cluster_cellcycle Ceramide-Mediated Cell Cycle Arrest Ceramide Ceramide PP2A Activates PP2A Ceramide->PP2A p21 Upregulates p21 Ceramide->p21 Akt Inhibits Akt/PKB PP2A->Akt CDK2 Inhibits Cyclin/CDK2 Complex Akt->CDK2 Normally Activates p21->CDK2 Rb Hypophosphorylation of Rb CDK2->Rb Phosphorylates Arrest G0/G1 Cell Cycle Arrest Rb->Arrest

Caption: Ceramide's mechanism for inducing G0/G1 cell cycle arrest.

References

Application Notes and Protocols: Glycosylation of N-Boc-1-pivaloyl-D-erythro-sphingosine to Form Glycosphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids that play crucial roles in a multitude of cellular processes, including cell-cell recognition, signal transduction, and modulation of membrane protein function.[1] The synthesis of structurally well-defined GSLs is essential for investigating their biological functions and for the development of new therapeutic agents. This document provides a detailed protocol for the glycosylation of a protected sphingosine derivative, N-Boc-1-pivaloyl-D-erythro-sphingosine, to generate a basic glycosphingolipid structure. This protected sphingosine serves as a versatile building block for the synthesis of more complex GSLs.

The presented protocol is a representative method based on the widely used Schmidt trichloroacetimidate method for glycosylation, a reliable and stereoselective approach for forming glycosidic bonds. Subsequent deprotection steps to yield the final glycosphingolipid are also detailed.

Experimental Protocols

Protocol 1: Glycosylation of this compound

This protocol describes the coupling of the protected sphingosine acceptor with a per-O-acetylated glucosyl trichloroacetimidate donor to form the protected glucosylsphingolipid.

Materials:

  • This compound (Acceptor)

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (Donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Activated molecular sieves (4 Å)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and activated molecular sieves (4 Å).

  • Dissolve the acceptor in anhydrous DCM.

  • Add 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.2 eq) to the mixture.

  • Cool the reaction mixture to -40 °C in an acetonitrile/dry ice bath.

  • Slowly add a solution of TMSOTf (0.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at -40 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (Et3N).

  • Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with DCM.

  • Wash the combined organic filtrate sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the protected glucosylsphingolipid.

Protocol 2: Deprotection of the Glycosylated Product

This protocol outlines the removal of the pivaloyl, acetyl, and N-Boc protecting groups to yield the final glycosphingolipid.

Step 1: Removal of Pivaloyl and Acetyl Groups (Zemplén Deacetylation)

Materials:

  • Protected glucosylsphingolipid from Protocol 1

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe) in MeOH (0.5 M solution)

  • Amberlite® IR120 H+ resin

  • DCM

Procedure:

  • Dissolve the protected glucosylsphingolipid in a mixture of anhydrous MeOH and DCM.

  • Add a catalytic amount of 0.5 M NaOMe in MeOH.

  • Stir the reaction at room temperature and monitor by TLC until all ester groups are cleaved.

  • Neutralize the reaction mixture with Amberlite® IR120 H+ resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the N-Boc protected glucosylsphingolipid.

Step 2: Removal of the N-Boc Group

Materials:

  • N-Boc protected glucosylsphingolipid from Step 1

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Dissolve the N-Boc protected glucosylsphingolipid in DCM.

  • Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The crude product can be purified by a suitable method, such as recrystallization or chromatography, to yield the final glucosylsphingolipid.

Data Presentation

The following tables summarize the representative quantitative data for the synthesis of a glucosylsphingolipid.

Table 1: Glycosylation Reaction Parameters

ParameterValue
Molar Ratio (Acceptor:Donor)1 : 1.2
Promoter (eq)TMSOTf (0.1)
SolventAnhydrous DCM
Temperature-40 °C
Reaction Time2-4 hours
Representative Yield 75-85%

Table 2: Deprotection Reaction Parameters

StepReagentsSolventReaction TimeRepresentative Yield
De-esterificationNaOMe (cat.)MeOH/DCM1-3 hours>95%
N-Boc DeprotectionTFADCM1-2 hours>90%

Visualizations

experimental_workflow cluster_reactants Reactants acceptor N-Boc-1-pivaloyl- D-erythro-sphingosine glycosylation Glycosylation (TMSOTf, -40°C) acceptor->glycosylation donor Per-O-acetylated Glucosyl Trichloroacetimidate donor->glycosylation protected_gsl Protected Glucosylsphingolipid glycosylation->protected_gsl deacetylation De-esterification (NaOMe, MeOH) protected_gsl->deacetylation nboc_gsl N-Boc Glucosylsphingolipid deacetylation->nboc_gsl deprotection N-Boc Deprotection (TFA, DCM) nboc_gsl->deprotection final_product Glucosylsphingolipid deprotection->final_product

Caption: Synthetic workflow for the preparation of a glucosylsphingolipid.

signaling_pathway cluster_biosynthesis Glycosphingolipid Biosynthesis cluster_signaling Signal Transduction Modulation ceramide Ceramide glccer Glucosylceramide (GlcCer) ceramide->glccer GlcT laccer Lactosylceramide (LacCer) glccer->laccer GalT gm3 GM3 laccer->gm3 GM3 Synthase complex_gangliosides Complex Gangliosides (e.g., GM2, GM1, GD3) gm3->complex_gangliosides Various Glycosyltransferases gm3->inhibition egfr EGF Receptor signaling_cascade Downstream Signaling Cascade egfr->signaling_cascade egf EGF egf->egfr inhibition->egfr

Caption: Biosynthesis of GM3 ganglioside and its role in EGFR signaling.

References

Application Notes and Protocols for N-Boc Deprotection of Sphingosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including sphingosine and its derivatives like ceramides and sphingosine-1-phosphate (S1P), are critical bioactive molecules involved in a myriad of cellular processes such as proliferation, apoptosis, and cell migration.[1] The synthesis of complex sphingolipid analogues for research and therapeutic development often necessitates the use of protecting groups to mask reactive functionalities. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for the amine functionality in sphingosine due to its stability under various conditions.

The efficient and clean removal of the Boc group is a critical final step in the synthesis of these molecules. The choice of deprotection method is paramount, as sphingosine derivatives are long-chain amino alcohols that can be sensitive to harsh reaction conditions, potentially leading to side reactions like dehydration or rearrangement. These application notes provide a comparative overview of common N-Boc deprotection methods applicable to sphingosine derivatives, complete with detailed protocols and decision-making tools to guide researchers.

Overview of N-Boc Deprotection Strategies

The removal of the N-Boc group is typically achieved under acidic conditions, but thermal and milder chemical methods are also available for sensitive substrates. The selection of a method depends on the overall stability of the sphingosine derivative, including the presence of other acid-labile groups (e.g., silyl ethers, acetals) or stereocenters prone to epimerization.

Common Deprotection Methods:
  • Strong Acid Cleavage: The most traditional method, utilizing reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to efficiently cleave the carbamate.[2]

  • Mild Acid/Lewis Acid Cleavage: Methods employing weaker acids like p-toluenesulfonic acid (pTSA) or reagents like oxalyl chloride that generate HCl in situ can be effective for more sensitive substrates.[3][4]

  • Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a high-boiling point solvent or under continuous flow conditions, can effect deprotection without the need for acidic reagents.[5]

Comparative Data for Deprotection Methods

While direct comparative studies on a single sphingosine substrate are scarce, the following table summarizes quantitative data for various deprotection methods on structurally relevant aliphatic, aromatic, and heterocyclic amines, providing a useful benchmark for selecting a starting point for optimization.

MethodReagent(s)Substrate Type (Example)Temp. (°C)TimeYield (%)Reference(s)
Acidic Deprotection
TFA / DCM25-50% TFA in DichloromethaneGeneral Aliphatic/Aromatic AminesRT0.5 - 4 h60 - 87[6]
HCl / Dioxane4 M HCl in DioxaneAmino AcidsRT~30 min>95[2]
p-TsOH (Mechanochemical)p-Toluenesulfonic acid (2 equiv.), neatAliphatic & Aromatic Amines, Amino AcidsRT10 min>98[7]
Mild Deprotection
Oxalyl Chloride / MeOH(COCl)₂ (3 equiv.) in MethanolAromatic & Aliphatic AminesRT1 - 4 h70 - 90[3][8]
Thermal Deprotection
Continuous Flow (TFE)Trifluoroethanol (TFE) solventN-Boc Phenethylamine (Alkyl Amine)24090 min>94[5]
Continuous Flow (MeOH)Methanol solventN-Boc Aniline (Aryl Amine)24035 min>94[5]
Microwave (HFIP)Hexafluoroisopropanol (HFIP) solventN-Boc Indole (Heterocycle)1005 min97[9]

Experimental Protocols

The following are detailed protocols for common N-Boc deprotection methods. Note: These are general procedures and may require optimization (e.g., reaction time, temperature, purification method) for specific sphingosine derivatives. Always monitor reaction progress by TLC or LC-MS.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and fast method suitable for many sphingosine derivatives that do not possess other acid-labile protecting groups.

Materials:

  • N-Boc protected sphingosine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected sphingosine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 equiv., or to a final concentration of 25-50% v/v) to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate or chloroform.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free amine.

  • Purify the product as necessary, typically by silica gel column chromatography.

Protocol 2: Deprotection using HCl generated in situ from Acetyl Chloride in Methanol

This method is convenient and effective, avoiding the use of gaseous HCl. It is suitable for substrates that can tolerate methanolic HCl.[10][11]

Materials:

  • N-Boc protected sphingosine derivative

  • Methanol (MeOH), anhydrous

  • Acetyl chloride

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected sphingosine derivative (1.0 equiv.) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask and cool to 0 °C.

  • Slowly and carefully add acetyl chloride (5-10 equiv.) to the stirred solution. This reaction is exothermic and generates HCl in situ.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • The resulting product is typically the hydrochloride salt of the amine. To obtain the free base, an aqueous basic workup (as described in Protocol 1, steps 6-8) can be performed, or the salt can be triturated with a solvent like diethyl ether to induce precipitation, followed by filtration.

  • Purify the product by recrystallization or silica gel chromatography if necessary.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This recently developed method is performed under mild, room temperature conditions and is suitable for substrates with acid-labile functionalities.[3][12]

Materials:

  • N-Boc protected sphingosine derivative

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve the N-Boc protected starting material (1.0 equiv.) in anhydrous methanol (approx. 0.2 M).[12]

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3.0 equiv.) dropwise to the solution via syringe. Caution: Sputtering and a slight exotherm may be observed.[12]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of a saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualization of Workflows and Pathways

Experimental Workflow

A typical workflow for the deprotection of an N-Boc sphingosine derivative involves the reaction, workup, and purification steps.

G cluster_workflow General N-Boc Deprotection Workflow A N-Boc Sphingosine Derivative B Deprotection Reaction (e.g., TFA/DCM) A->B Add Reagents C Reaction Quench & Neutralization B->C Monitor to completion D Aqueous Workup & Extraction C->D E Drying & Solvent Removal D->E F Purification (Chromatography) E->F G Free Sphingosine Derivative F->G Characterize

Caption: General experimental workflow for N-Boc deprotection.

Method Selection Guide

Choosing the right deprotection method is critical for success. This decision tree can help guide the selection process based on substrate properties.

G Start Start: N-Boc Sphingosine Derivative AcidSensitive Other acid-sensitive groups present? Start->AcidSensitive HighTempStable Thermally stable? AcidSensitive->HighTempStable Yes TFA Use strong acid: TFA/DCM or HCl/Dioxane AcidSensitive->TFA No Mild Use mild conditions: Oxalyl Chloride/MeOH or pTSA HighTempStable->Mild No Thermal Consider Thermal Deprotection (Flow or MW) HighTempStable->Thermal Yes Reconsider Re-evaluate other methods or protecting groups Mild->Reconsider Fails? G cluster_pathway Simplified S1P Signaling Pathway cluster_cell Cell Membrane Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK Phosphorylation S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR Extracellular binding SphK->S1P G_protein G-proteins (Gi, Gq, G12/13) S1PR->G_protein Activation Rac Rac G_protein->Rac Rho Rho G_protein->Rho CellMigration Cell Migration & Survival Rac->CellMigration Rho->CellMigration

References

Application Notes and Protocols: Pivaloyl Ester Cleavage in Sphingolipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play crucial roles in cell signaling, recognition, and membrane structure. The chemical synthesis of these complex molecules often requires the use of protecting groups to mask reactive functional groups, such as hydroxyl groups, while other parts of the molecule are being modified. The pivaloyl (Piv) group is a sterically hindered ester protecting group frequently employed for this purpose due to its significant stability under a variety of reaction conditions. However, this inherent stability can also present a challenge when it comes to its removal.

These application notes provide a detailed overview of various conditions for the cleavage of pivaloyl esters in the context of sphingolipid synthesis. The information is intended to guide researchers in selecting the most appropriate deprotection strategy based on the specific substrate and the presence of other functional groups.

Pivaloyl Ester Cleavage: A Comparative Overview

The cleavage of the robust pivaloyl ester can be achieved under basic, acidic, or reductive conditions. The choice of method depends on the overall molecular structure and the presence of other protecting groups. Below is a summary of common cleavage conditions with their respective advantages and disadvantages.

Table 1: Comparison of Pivaloyl Ester Cleavage Conditions

MethodReagentsTypical SolventsTemperatureReaction TimeAdvantagesDisadvantages
Basic Hydrolysis Sodium methoxide (NaOMe) in Methanol (MeOH)Methanol, Tetrahydrofuran (THF)Room Temp. to Reflux2 - 24 hMild conditions for some substrates.Can be slow; risk of epimerization or other base-labile group cleavage.
Lithium hydroxide (LiOH) in MeOH/H₂OMethanol, WaterRoom Temp.12 - 48 hEffective for some esters.Can be slow and may require elevated temperatures.
Reductive Cleavage Lithium aluminum hydride (LiAlH₄)THF, Diethyl ether0 °C to Room Temp.1 - 6 hFast and efficient.Reduces other carbonyls (e.g., esters, amides) and other reducible groups.
Diisobutylaluminum hydride (DIBAL-H)Dichloromethane (DCM), Toluene-78 °C to Room Temp.1 - 4 hCan be selective at low temperatures.May reduce other esters to aldehydes or alcohols.
Lithium (Li) and Naphthalene (catalytic)THF0 °C to Room Temp.1 - 3 hNon-hydrolytic and effective for sterically hindered esters.Requires inert atmosphere; may affect other reducible functional groups.

Experimental Protocols

The following are detailed protocols for the cleavage of pivaloyl esters, adapted for a generic pivaloyl-protected sphingolipid intermediate.

Protocol 1: Basic Hydrolysis using Sodium Methoxide

This protocol is suitable for substrates that can tolerate basic conditions and do not have other base-labile protecting groups that need to be retained.

Materials:

  • Pivaloyl-protected sphingolipid derivative

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol) or solid NaOMe

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the pivaloyl-protected sphingolipid derivative (1 equivalent) in a mixture of anhydrous MeOH and THF (e.g., 1:1 v/v).

  • Add sodium methoxide solution (e.g., 5-10 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days depending on the substrate's steric hindrance. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution until the pH is neutral.

  • Remove the organic solvents under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected sphingolipid.

Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)

This is a powerful method for pivaloyl ester cleavage but will also reduce other carbonyl-containing functional groups.

Materials:

  • Pivaloyl-protected sphingolipid derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend LiAlH₄ (e.g., 2-4 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the pivaloyl-protected sphingolipid derivative (1 equivalent) in anhydrous THF in a separate flask.

  • Transfer the substrate solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow, dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (x mL)

    • Water (3x mL) (This is the Fieser workup, which should result in a granular precipitate that is easy to filter.)

  • Alternatively, quench by the careful addition of sodium sulfate decahydrate until the evolution of gas ceases, followed by stirring for 1 hour.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reductive Cleavage using Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H can be a milder alternative to LiAlH₄ and may offer better selectivity, especially at low temperatures.

Materials:

  • Pivaloyl-protected sphingolipid derivative

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (MeOH)

  • Rochelle's salt (potassium sodium tartrate) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

  • Syringe

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pivaloyl-protected sphingolipid derivative (1 equivalent) in anhydrous DCM or toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (e.g., 2-4 equivalents) dropwise via syringe over 15-30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form (this may take several hours).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sphingolipid Signaling Pathway

The following diagram illustrates a simplified overview of the central sphingolipid signaling pathways, highlighting the key bioactive lipids.

Sphingolipid_Signaling_Pathway cluster_synthesis De Novo Synthesis cluster_complex Complex Sphingolipids cluster_signaling Signaling & Degradation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP Cell_Survival Cell Survival, Proliferation S1P->Cell_Survival

Caption: Simplified Sphingolipid Signaling Pathway.

Experimental Workflow for Pivaloyl Ester Cleavage

This diagram outlines a typical workflow for the deprotection of a pivaloyl ester in a synthetic sequence.

Pivaloyl_Cleavage_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Start Pivaloyl-Protected Sphingolipid Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Dissolve->Inert_Atmosphere Cool Cool to Reaction Temperature (e.g., -78°C or 0°C) Inert_Atmosphere->Cool Add_Reagent Add Deprotection Reagent (e.g., LiAlH4, DIBAL-H, NaOMe) Cool->Add_Reagent React Stir and Monitor by TLC Add_Reagent->React Quench Quench Reaction React->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Deprotected Sphingolipid Characterize->End

Caption: General Experimental Workflow for Pivaloyl Cleavage.

Conclusion

The removal of the pivaloyl protecting group in sphingolipid synthesis requires careful consideration of the reaction conditions to ensure high yields and compatibility with other functional groups present in the molecule. While basic hydrolysis offers a milder approach, reductive cleavage with reagents such as LiAlH₄ or DIBAL-H is often more efficient for the sterically demanding pivaloyl ester. The protocols and data presented herein provide a valuable resource for researchers engaged in the chemical synthesis of sphingolipids and their analogs, facilitating the successful deprotection of these robust protecting groups.

Application Note: Quantitative Analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine in a research setting using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a protected derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids. Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure.[1][2] The Boc (tert-butyloxycarbonyl) and pivaloyl protecting groups make the molecule more amenable to specific synthetic transformations and can influence its chromatographic behavior and mass spectrometric fragmentation. Accurate quantification of such synthetic intermediates is critical in drug development and chemical biology research to ensure reaction efficiency and purity of subsequent products. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound.

Experimental

Sample Preparation

Given that this compound is a synthetic compound, the sample preparation protocol is designed for its extraction from a reaction mixture or a formulation matrix. A simple protein precipitation or liquid-liquid extraction can be employed.

Protocol: Protein Precipitation

  • To 50 µL of the sample matrix (e.g., plasma with a spiked standard), add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated material.[3]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic method is suitable for the separation of the relatively nonpolar this compound from potential contaminants.

  • Instrumentation: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation.[4]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (50:50, v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • Start at 60% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B over 0.5 minutes.

    • Re-equilibrate at 60% B for 2.5 minutes.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: The fragmentation of this compound is predicted based on the fragmentation of similar sphingolipid structures. The protonated molecule [M+H]+ would be the precursor ion. Key fragment ions would likely arise from the loss of the Boc group, the pivaloyl group, and water molecules from the sphingosine backbone.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound526.5426.425100
526.5264.335100
Internal Standard (Hypothetical)533.5433.425100

Note: The exact m/z values and collision energies should be optimized experimentally.

Results and Discussion

Method Validation

The method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines.

Table 1: Linearity of the Method

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Sensitivity

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL

Signaling Pathways and Experimental Workflows

While this compound is a synthetic molecule and not directly involved in biological signaling pathways, its deprotected form, sphingosine, is a key player in the sphingolipid metabolic pathway, leading to the formation of signaling molecules like sphingosine-1-phosphate (S1P) and ceramide.

Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Autosampler Autosampler Injection Supernatant->Autosampler LC_Column C18 Reversed-Phase Separation Autosampler->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI MS_Q1 Quadrupole 1 (Precursor Ion Selection) ESI->MS_Q1 MS_Q2 Quadrupole 2 (Collision Cell - CID) MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Product Ion Selection) MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Quantification Quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

G Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Ceramide->Sphingosine Ceramidase Cer1P Ceramide-1-Phosphate Ceramide->Cer1P Ceramide Kinase Apoptosis Apoptosis Ceramide->Apoptosis S1P->Sphingosine S1P Lyase/ Phosphatase Proliferation Cell Proliferation & Survival S1P->Proliferation

Caption: Simplified sphingolipid signaling pathway.

Conclusion

This application note outlines a sensitive and reliable LC-MS/MS method for the quantification of this compound. The described sample preparation, chromatography, and mass spectrometry conditions provide a solid foundation for researchers requiring accurate measurement of this and similar protected sphingolipid analogs. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in a drug development or chemical research environment.

References

Purification of N-Boc-1-pivaloyl-D-erythro-sphingosine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Purification of N-Boc-1-pivaloyl-D-erythro-sphingosine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography. The protocol is designed to be a starting point for researchers, offering a detailed workflow and adaptable parameters for achieving high purity of this protected sphingolipid intermediate, which is valuable in the synthesis of complex sphingolipids and related bioactive molecules.

Introduction

This compound is a key synthetic intermediate in which the amine and primary hydroxyl groups of the D-erythro-sphingosine backbone are protected with tert-butyloxycarbonyl (Boc) and pivaloyl groups, respectively. This protection strategy allows for selective modification of the secondary hydroxyl group. Efficient purification of this compound is crucial for the successful synthesis of downstream targets. Column chromatography on silica gel is a standard and effective method for this purpose. This note details the materials, equipment, and a step-by-step protocol for the purification process.

Data Presentation: Typical Chromatographic Conditions

While a specific, validated protocol for this exact molecule is not widely published, the following table summarizes typical conditions for the purification of related N-Boc protected compounds and sphingolipids, which can be adapted for this compound.

ParameterTypical Value/RangeConsiderations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for neutral organic compounds. The particle size allows for good resolution and flow characteristics.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient from low to high polarity is typically effective. A starting point could be a gradient of 10% to 50% Ethyl Acetate in Hexane.
Dichloromethane/Methanol GradientAn alternative for more polar compounds. A starting point could be a gradient of 1% to 10% Methanol in Dichloromethane.
Column Dimensions Dependent on sample sizeA general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Sample Loading Dry or Wet LoadingDry loading is preferred for better resolution, especially if the compound has low solubility in the initial mobile phase.
Flow Rate Dependent on column diameterTypically adjusted to allow for proper equilibration and separation, often in the range of 1-5 mL/min for small-scale laboratory columns.
Detection Thin-Layer Chromatography (TLC)Staining with potassium permanganate or p-anisaldehyde solution is effective for visualizing sphingolipids.
UV-Vis SpectroscopyIf the compound has a chromophore, though less common for this specific molecule.

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture.

Materials and Equipment
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column with a stopcock

  • Separatory funnel or gradient mixer

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate or p-anisaldehyde stain

  • Heat gun

  • Rotary evaporator

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • Spatula

  • Cotton or glass wool

Procedure

1. Preparation of the Column

1.1. Select an appropriately sized glass column based on the amount of crude material. 1.2. Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from passing through. 1.3. Add a thin layer of sand over the plug. 1.4. Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane). 1.5. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in packing. 1.6. Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed. 1.7. Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.

2. Sample Preparation and Loading

2.1. Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette. 2.2. Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution

3.1. Carefully add the mobile phase to the top of the column. 3.2. Begin the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). 3.3. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

  • 10% Ethyl Acetate in Hexane (2 column volumes)
  • 20% Ethyl Acetate in Hexane (5 column volumes)
  • 30% Ethyl Acetate in Hexane (5 column volumes)
  • Continue increasing the polarity as needed based on TLC analysis. 3.4. Maintain a consistent flow rate and collect fractions of a suitable volume (e.g., 10-20 mL).

4. Fraction Analysis

4.1. Monitor the separation by TLC. Spot a small aliquot of each fraction onto a TLC plate. 4.2. Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). 4.3. Visualize the spots by staining with potassium permanganate or p-anisaldehyde solution followed by gentle heating. 4.4. The desired product should appear as a single spot at a specific Rf value. 4.5. Combine the fractions that contain the pure product.

5. Product Isolation

5.1. Concentrate the combined pure fractions using a rotary evaporator to remove the solvent. 5.2. The purified this compound will be obtained as a solid or viscous oil. 5.3. Further dry the product under high vacuum to remove any residual solvent. 5.4. Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Mandatory Visualization

experimental_workflow start Start prep_column Column Preparation (Silica Gel Slurry) start->prep_column prep_sample Sample Preparation (Dry or Wet Loading) start->prep_sample load_sample Load Sample onto Column prep_column->load_sample prep_sample->load_sample elution Elution with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions Identify Pure Fractions concentrate Solvent Evaporation (Rotary Evaporator) pool_fractions->concentrate characterize Characterization (NMR, MS) concentrate->characterize end Pure Product characterize->end

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for N-Boc-1-pivaloyl-D-erythro-sphingosine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the utilization of N-Boc-1-pivaloyl-D-erythro-sphingosine in solid-phase synthesis. This protected sphingosine derivative is a key building block for the construction of complex sphingolipids, glycolipids, and their analogs, which are instrumental in studying cellular signaling and developing novel therapeutics.

Introduction

This compound is a strategically protected derivative of D-erythro-sphingosine, the most common sphingoid base in mammalian sphingolipids. The tert-butyloxycarbonyl (Boc) group on the C2-amine and the pivaloyl (Piv) group on the C1-hydroxyl provide orthogonal protection, allowing for selective deprotection and modification at other positions. This makes it an ideal synthon for solid-phase synthesis (SPS), a technique that simplifies purification and allows for the efficient, stepwise assembly of complex molecules on an insoluble polymer support.[1]

The solid-phase approach offers significant advantages over traditional solution-phase synthesis by enabling the use of excess reagents to drive reactions to completion, with purification achieved by simple washing and filtration steps.[1] This methodology is particularly powerful for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Key Applications

The primary application of this compound in solid-phase synthesis is the generation of:

  • Sphingolipid Analogs: To probe the enzymes involved in sphingolipid metabolism and signaling.

  • Glycosphingolipids: For investigating cell recognition, adhesion, and signaling events.

  • Lipidated Peptides: To study the role of lipid modifications on peptide and protein function.

  • Combinatorial Libraries: For the high-throughput screening of bioactive sphingolipid derivatives in drug discovery programs.

Experimental Protocols

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (CTC) Resin

This protocol describes the attachment of the protected sphingosine to a highly acid-labile resin via its C3-hydroxyl group. The 2-chlorotrityl chloride resin is ideal as it allows for the cleavage of the final product under very mild acidic conditions that leave the Boc and pivaloyl protecting groups intact.[2][3]

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (0.8 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the sphingosine solution.

  • Add the sphingosine/DIPEA solution to the swollen resin.

  • Shake the mixture at room temperature for 4-6 hours.

  • To cap any remaining reactive chlorotrityl groups, add a solution of DCM/MeOH (80:20 v/v) and shake for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DIPEA (3x), DCM (3x), and finally with MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the sphingosine onto the resin using a gravimetric method or by cleaving a small sample and analyzing by UV-Vis spectroscopy if a chromophore is present.

Expected Loading: 0.4 - 0.7 mmol/g

Protocol 2: Boc Deprotection of Resin-Bound Sphingosine

This step exposes the C2-amine for subsequent coupling reactions, such as the addition of fatty acids to form a ceramide backbone.

Materials:

  • Sphingosine-loaded resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the sphingosine-loaded resin in DCM.

  • Drain the DCM.

  • Treat the resin with a solution of 20% TFA in DCM for 30 minutes at room temperature.[4]

  • Drain the deprotection solution.

  • Repeat the TFA treatment for another 30 minutes.

  • Wash the resin with DCM (3x).

  • Neutralize the resin with a solution of 10% DIPEA in DCM (3x).

  • Wash the resin with DCM (3x) and proceed immediately to the next coupling step.

Protocol 3: Acylation of Resin-Bound Sphingosine to form a Ceramide

This protocol describes the coupling of a fatty acid to the deprotected C2-amine of the sphingosine on the solid support.

Materials:

  • Deprotected sphingosine-loaded resin from Protocol 2

  • Fatty acid of choice (e.g., palmitic acid, stearic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the deprotected sphingosine-loaded resin in DMF.

  • In a separate vial, dissolve the fatty acid (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.

  • Pre-activate the mixture for 15 minutes at room temperature.

  • Add the activated fatty acid solution to the resin.

  • Shake the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates complete acylation.

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Ceramide Analog from the CTC Resin

This protocol utilizes a mild acidic cocktail to cleave the synthesized molecule from the 2-chlorotrityl resin, preserving the pivaloyl protecting group at the C1 position.

Materials:

  • Ceramide-loaded resin

  • Trifluoroethanol (TFE)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the ceramide-loaded resin in DCM.

  • Drain the DCM.

  • Add a cleavage cocktail of AcOH/TFE/DCM (1:2:7 v/v/v) to the resin.[2][3]

  • Shake the mixture at room temperature for 2 hours.

  • Drain the cleavage solution into a collection flask.

  • Wash the resin with additional cleavage cocktail (2x) and DCM (2x), collecting all filtrates.

  • Evaporate the combined filtrates under reduced pressure.

  • Co-evaporate with toluene to remove residual acetic acid.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation

ParameterProtocol 1 (Immobilization)Protocol 3 (Acylation)Protocol 4 (Cleavage & Purification)
Key Reagents This compound, 2-Chlorotrityl chloride resin, DIPEAFatty acid, DIC, HOBtAcOH/TFE/DCM
Typical Reaction Time 4-6 hours4-12 hours2 hours
Monitoring Method Gravimetric/SpectroscopicKaiser TestTLC/LC-MS
Expected Yield/Loading 0.4 - 0.7 mmol/g>95% conversion70-90% overall yield
Purity (Post-Purification) N/AN/A>95%

Visualizations

Signaling Pathways

Sphingolipids are not merely structural components of cell membranes but are also critical players in a complex network of signaling pathways that regulate cell growth, differentiation, and apoptosis. The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a central concept in this field.

sphingolipid_pathway Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine de novo synthesis Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Cell Proliferation & Survival S1P->Proliferation Sphingomyelin->Ceramide SMase sps_workflow Start Start: 2-Chlorotrityl Chloride Resin Immobilization 1. Immobilization (N-Boc-1-pivaloyl-sphingosine, DIPEA) Start->Immobilization Wash1 Wash Immobilization->Wash1 Boc_Deprotection 2. Boc Deprotection (20% TFA in DCM) Wash1->Boc_Deprotection Wash2 Wash & Neutralize Boc_Deprotection->Wash2 Acylation 3. Acylation (Fatty Acid, DIC, HOBt) Wash2->Acylation Wash3 Wash Acylation->Wash3 Cleavage 4. Cleavage (AcOH/TFE/DCM) Wash3->Cleavage Purification Purification (Flash Chromatography) Cleavage->Purification Final_Product Final Product: 1-Pivaloyl-Ceramide Analog Purification->Final_Product

References

Application Notes and Protocols: Step-by-Step Synthesis of Sphingomyelin Using Protected Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin is a critical component of cell membranes, particularly abundant in the myelin sheath of nerve cells. Beyond its structural role, sphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are key players in a multitude of cellular signaling pathways that govern cell proliferation, differentiation, and apoptosis.[1][2] The intricate balance between these sphingolipids often determines cell fate, making the targeted synthesis of specific sphingomyelin species an invaluable tool for research and therapeutic development.[3]

This document provides a detailed, step-by-step protocol for the chemical synthesis of sphingomyelin, starting from a commercially available sphingosine precursor. The synthesis involves a strategic application of protecting groups to selectively modify the functional moieties of the sphingosine backbone, followed by acylation and phosphocholination to yield the final sphingomyelin product.

Synthetic Strategy Overview

The synthesis of sphingomyelin from a protected sphingosine derivative can be accomplished in a multi-step process that involves the following key transformations:

  • Protection of Sphingosine: The amino and primary hydroxyl groups of sphingosine are protected to prevent unwanted side reactions during subsequent steps. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and a tert-butyldimethylsilyl (TBDMS) ether for the primary hydroxyl group.

  • N-Acylation: The protected sphingosine is acylated at the amino group with a fatty acid to form the ceramide backbone.

  • Selective Deprotection: The protecting group on the primary hydroxyl is selectively removed to allow for phosphocholination.

  • Phosphocholination: The primary hydroxyl group of the ceramide intermediate is reacted with a phosphocholine donor to introduce the polar head group.

  • Final Deprotection: All remaining protecting groups are removed to yield the final sphingomyelin product.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of N-palmitoylsphingomyelin.

StepReactionReagentsTypical Yield (%)
1Protection of Sphingosine (Amine)(Boc)₂O, aq. acetone/water>95
2Protection of Sphingosine (Primary Hydroxyl)TBDMS-Cl, Imidazole, DMFHigh (not specified)
3N-AcylationPalmitic acid, EDC, DMAP, CH₂Cl₂~70-80
4Selective Deprotection of Primary HydroxylHF-Pyridine, THF/PyridineHigh (not specified)
5Phosphocholination2-chloro-2-oxo-1,3,2-dioxaphospholane, Et₃N, then Me₃NNot specified
6Final DeprotectionTFA/CH₂Cl₂High (not specified)
Overall - - ~43

Experimental Protocols

Step 1: N-tert-Butoxycarbonyl (Boc) Protection of Sphingosine

This protocol describes the protection of the amino group of sphingosine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1 mmol of sphingosine in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone in a 50 mL round-bottom flask.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Add 5 mL of dichloromethane (CH₂Cl₂) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (sphingosine) is completely consumed.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution in vacuo.

  • Purify the residue by silica gel column chromatography to afford the N-Boc protected sphingosine.[4]

Step 2: Protection of the Primary Hydroxyl Group

This protocol details the silylation of the primary hydroxyl group of N-Boc-sphingosine using tert-butyldimethylsilyl chloride (TBDMS-Cl).

Materials:

  • N-Boc-sphingosine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-sphingosine in anhydrous DMF.

  • Add imidazole, followed by TBDMS-Cl.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, N-Boc-1-O-TBDMS-sphingosine, can often be used in the next step without further purification.

Step 3: N-Acylation to Form Protected Ceramide

This protocol describes the coupling of a fatty acid (e.g., palmitic acid) to the protected sphingosine derivative.

Materials:

  • N-Boc-1-O-TBDMS-sphingosine

  • Palmitic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-1-O-TBDMS-sphingosine, palmitic acid, and a catalytic amount of DMAP in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the protected ceramide.

Step 4: Selective Deprotection of the Primary Hydroxyl Group

This protocol outlines the removal of the TBDMS group from the primary hydroxyl position.

Materials:

  • Protected ceramide from Step 3

  • Hydrogen fluoride-pyridine complex (HF-Pyridine)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pyridine

Procedure:

  • Dissolve the protected ceramide in a mixture of anhydrous THF and pyridine.

  • Carefully add HF-Pyridine at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by silica gel chromatography.

Step 5: Phosphocholination

This protocol describes the introduction of the phosphocholine headgroup.

Materials:

  • Deprotected ceramide from Step 4

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous trimethylamine (Me₃N)

Procedure:

  • Dissolve the deprotected ceramide and anhydrous Et₃N in anhydrous MeCN.

  • Cool the solution to -20 °C and add 2-chloro-2-oxo-1,3,2-dioxaphospholane dropwise.

  • Stir the reaction at low temperature and monitor by TLC.

  • Once the first step is complete, add anhydrous trimethylamine to the reaction mixture.

  • Allow the reaction to proceed, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product to obtain the fully protected sphingomyelin.[5]

Step 6: Final Deprotection

This protocol describes the removal of the N-Boc protecting group to yield the final sphingomyelin product.

Materials:

  • Fully protected sphingomyelin from Step 5

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the protected sphingomyelin in CH₂Cl₂.

  • Add TFA to the solution at 0 °C.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by an appropriate method, such as precipitation or chromatography, to yield the final sphingomyelin.[6]

Signaling Pathways and Experimental Workflows

Sphingomyelin Synthesis Workflow

The following diagram illustrates the step-by-step chemical synthesis of sphingomyelin from a protected sphingosine precursor.

Sphingomyelin_Synthesis Sphingosine Sphingosine Protected_Sphingosine Protected Sphingosine (N-Boc, 1-O-TBDMS) Sphingosine->Protected_Sphingosine Protection (Boc)₂O, TBDMS-Cl Protected_Ceramide Protected Ceramide Protected_Sphingosine->Protected_Ceramide N-Acylation (Fatty Acid, EDC) Deprotected_Ceramide 1-OH-Ceramide Protected_Ceramide->Deprotected_Ceramide Selective Deprotection (HF-Pyridine) Protected_SM Protected Sphingomyelin Deprotected_Ceramide->Protected_SM Phosphocholination Sphingomyelin Sphingomyelin Protected_SM->Sphingomyelin Final Deprotection (TFA)

Caption: Chemical synthesis workflow for sphingomyelin.

Sphingomyelin Signaling Pathway

Sphingomyelin is a central molecule in a complex signaling network. Its hydrolysis by sphingomyelinase produces ceramide, a pro-apoptotic lipid. Ceramide can be further metabolized to sphingosine, which is then phosphorylated to sphingosine-1-phosphate (S1P), a pro-survival molecule. The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat" and is critical in determining cell fate.[7]

Sphingolipid_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Ceramide S1P Phosphatase, Ceramide Synthase Survival Cell Survival & Proliferation S1P->Survival

Caption: The sphingolipid rheostat in cell fate determination.

References

Troubleshooting & Optimization

Overcoming low yield in ceramide synthesis from protected sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of ceramides from protected sphingosine.

Frequently Asked Questions (FAQs)

Section 1: Amide Coupling Reaction

Q1: My amide coupling reaction between the protected sphingosine and fatty acid is showing low conversion. What are the common causes?

A1: Low conversion in the amide coupling step is a frequent issue. Several factors can contribute to this:

  • Inadequate Activation of Fatty Acid: The carboxylic acid of the fatty acid needs to be activated to react with the amino group of sphingosine. If the coupling reagents (e.g., EDC, DCC, HOBt) are old, hydrated, or used in insufficient amounts, activation will be incomplete.

  • Steric Hindrance: Both the protecting groups on the sphingosine and the chain length of the fatty acid can cause steric hindrance, slowing down the reaction.

  • Reaction Conditions: Sub-optimal temperature, solvent, or reaction time can lead to poor yields. Anhydrous (water-free) conditions are often crucial, as water can hydrolyze the activated fatty acid intermediate.[1]

  • Base Stoichiometry: An appropriate amount of a non-nucleophilic base (like DIPEA or triethylamine) is often required to neutralize salts formed during the reaction and to deprotonate the sphingosine amine salt if it was prepared as an HCl or sulfate salt.[1]

Q2: How do I choose the right coupling reagent for my synthesis?

A2: The choice of coupling reagent depends on the specific substrates and desired reaction conditions. Carbodiimide-based reagents are common.

  • EDC/HOBt: A widely used combination that is effective and generates a water-soluble urea byproduct, simplifying purification.

  • DCC/DMAP: A potent system, but the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, which can complicate purification.

  • HATU/HOAt: Highly efficient and fast-acting reagents, often used for sterically hindered couplings or to minimize racemization.

  • Enzymatic Coupling: Lipases can be used for selective N-acylation in an organic medium, which can be a milder alternative to chemical methods.[1]

Q3: Can side reactions be a cause of my low yield?

A3: Yes, several side reactions can reduce the yield of your desired protected ceramide.

  • N-Acylurea Formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming the activated fatty acid. Adding an auxiliary nucleophile like HOBt or HOAt can suppress this side reaction.

  • Epimerization: The stereocenter at the C2 position of sphingosine can be susceptible to epimerization under harsh basic or acidic conditions, although this is less common once the amine is acylated.

  • Protecting Group Instability: The chosen protecting groups on the sphingosine hydroxyls might be partially cleaved under the coupling conditions, leading to a mixture of products.

Section 2: Deprotection

Q1: I'm losing a significant amount of product during the final deprotection step. How can I improve this?

A1: Product loss during deprotection is often due to the harsh conditions required to remove certain protecting groups, leading to degradation of the final ceramide product.

  • Incomplete Deprotection: The reaction may not have gone to completion. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).

  • Product Degradation: Ceramides, with their long alkyl chains and multiple functional groups, can be sensitive. Harsh acidic or basic conditions can cause unwanted side reactions like hydrolysis of the amide bond or elimination reactions.

  • Sub-optimal Reagents: The choice of deprotection reagent is critical and depends on the protecting group used (e.g., TBAF for silyl ethers, acidic conditions for acetals like isopropylidene).[2] Ensure the reagent is fresh and appropriate for your specific protecting groups.

Q2: What are some common protecting groups for sphingosine and the best practices for their removal?

A2: The selection of protecting groups is crucial for a successful synthesis. They must be stable during the coupling reaction but removable with high yield.

  • Isopropylidene Acetal (for C3 and C4 hydroxyls): This is a common way to protect the diol. It is typically removed under acidic conditions (e.g., acetic acid in THF/water).

  • Silyl Ethers (e.g., TBDMS, TIPS): Protect hydroxyl groups and are generally removed with a fluoride source like TBAF. Be aware that unintended benzoyl deprotection has been observed during silyl group removal with TBAF in THF.[2]

  • Benzoyl Esters: Can be used to protect hydroxyls and are typically removed under basic conditions (e.g., sodium methoxide in methanol).

  • Phthalimide (for the amine): Can be used to mask the amine, though protecting it as a salt or using it directly in the coupling is more common.[2] Removal requires reagents like hydrazine.

Troubleshooting Guides (Tables)

Table 1: Troubleshooting Low Yield in the Amide Coupling Step

Symptom Possible Cause Suggested Solution
No product formation, starting materials remain.Inactive coupling reagents.Use fresh EDC, HOBt, or other activators. Ensure they have been stored in a desiccator.
Insufficient activation time or temperature.Allow the fatty acid to pre-activate with the coupling reagents for 15-30 minutes before adding the protected sphingosine.
Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[1]
Low conversion, mixture of starting materials and product.Sub-optimal stoichiometry.Use a slight excess (1.1 to 1.5 equivalents) of the fatty acid and coupling reagents.[1]
Steric hindrance.Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU.
Multiple spots on TLC, difficult purification.N-Acylurea byproduct formation.Ensure HOBt or HOAt is added along with the carbodiimide reagent.
Partial deprotection during coupling.Re-evaluate the stability of your protecting groups under the chosen reaction conditions.

Table 2: Troubleshooting Guide for the Deprotection Step

Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains.Insufficient reagent or reaction time.Increase the equivalents of the deprotection reagent and monitor the reaction by TLC until completion.
Reagent degradation.Use a fresh bottle of the deprotection reagent (e.g., a new solution of TBAF).
Low yield of pure product after chromatography.Product degradation.Use milder deprotection conditions (e.g., lower temperature, shorter reaction time). Neutralize the reaction promptly upon completion.
Emulsion during workup.Saturate the aqueous layer with brine to improve phase separation.
Streaking on silica gel column.Free amine and hydroxyl groups.Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress tailing.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (EDC/HOBt)
  • Preparation: Dissolve the fatty acid (1.2 equivalents) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) and stir the mixture for 20 minutes to allow for the formation of the activated HOBt-ester.

  • Coupling: Add a solution of the protected sphingosine (1.0 equivalent) and a non-nucleophilic base like DIPEA (1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection of an Isopropylidene Acetal
  • Dissolution: Dissolve the protected ceramide (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acidification: Add glacial acetic acid to the solution (e.g., to a final concentration of 80% acetic acid).

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 2-6 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Neutralization: Cool the reaction mixture and carefully neutralize the acetic acid by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or a chloroform/methanol mixture.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final ceramide product by flash column chromatography.

Visualizations

G cluster_workflow Ceramide Synthesis Workflow start Protected Sphingosine coupling Amide Coupling (Fatty Acid, Coupling Reagents) start->coupling Step 1 protected_cer Protected Ceramide coupling->protected_cer Step 2 deprotection Deprotection protected_cer->deprotection Step 3 final_cer Final Ceramide Product deprotection->final_cer Step 4 purification Purification & Analysis final_cer->purification

Caption: Workflow for ceramide synthesis from protected sphingosine.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Final Yield check_coupling Analyze Amide Coupling Step start->check_coupling check_deprotection Analyze Deprotection Step start->check_deprotection coupling_ok High Conversion? check_coupling->coupling_ok deprotection_ok High Conversion? check_deprotection->deprotection_ok coupling_ok->check_deprotection Yes coupling_reagents Problem: Reagent Inactivity or Stoichiometry coupling_ok->coupling_reagents No coupling_conditions Problem: Sub-optimal Conditions (Solvent, Temp) coupling_ok->coupling_conditions No deprotection_incomplete Problem: Incomplete Reaction deprotection_ok->deprotection_incomplete No deprotection_degradation Problem: Product Degradation deprotection_ok->deprotection_degradation No purification_issue Problem: Loss during Purification deprotection_ok->purification_issue Yes

Caption: A decision tree for troubleshooting low ceramide yield.

References

Incomplete pivaloyl group removal in sphingosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses a common challenge in sphingosine synthesis: the incomplete removal of the pivaloyl (Piv) protecting group. The steric hindrance of the tert-butyl moiety makes the pivaloyl group a robust protecting agent, but it can also complicate its removal.[1][2] This resource provides troubleshooting strategies, detailed protocols, and comparative data to help researchers overcome this synthetic hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial TLC/LC-MS analysis shows a significant amount of starting material remaining after attempting pivaloyl deprotection with standard alkaline hydrolysis (e.g., NaOMe/MeOH). What are the first things to check?

A1: When facing incomplete deprotection under standard basic conditions, start with the most common sources of failure:

  • Reagent Quality and Stoichiometry:

    • Base: Ensure your base (e.g., sodium methoxide, potassium carbonate) is not old or degraded. Use a freshly opened bottle or a freshly prepared solution.

    • Solvent: Use anhydrous methanol or ethanol, as water content can affect the reaction kinetics.

    • Stoichiometry: Increase the molar excess of the base. For a sterically hindered ester like pivaloyl, a significant excess (e.g., 5-10 equivalents) may be necessary.

  • Reaction Conditions:

    • Temperature: Pivaloyl group removal is often slow at room temperature.[2] Consider increasing the temperature to 40-50 °C or even to reflux, while monitoring for potential side reactions.

    • Reaction Time: Extend the reaction time significantly. Monitor the reaction progress by TLC or LC-MS every few hours. Some pivaloyl deprotections can take 24-48 hours to reach completion.

Q2: I've optimized the reaction time and temperature for alkaline hydrolysis, but the deprotection is still incomplete. What's the next step?

A2: If optimizing conditions for a given base doesn't work, changing the deprotection agent or strategy is the next logical step. The pivaloyl group is substantially more stable than other acyl protecting groups like acetyl or benzoyl.[2][3] Consider the following alternatives:

  • Stronger Basic Conditions: Switch to a stronger base like Lithium Hydroxide (LiOH) or Tetra-n-butylammonium hydroxide (TBAOH).[1]

  • Reductive Cleavage: This is a powerful alternative for robust esters. Reagents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) can effectively cleave the pivaloyl group.[1][4] This approach is orthogonal to hydrolysis and is often successful when basic methods fail. Caution is advised as these reagents can also reduce other functional groups.

Q3: Are there any less common or more advanced methods for removing a stubborn pivaloyl group?

A3: Yes, for particularly challenging cases, several other methods have been reported:

  • Lithium Diisopropylamide (LDA): While commonly used as a base for deprotonation, LDA has been shown to be effective for the deprotection of N-pivaloylindoles and could be tested in other systems.[5]

  • Microwave-Assisted Deprotection: The use of alumina in conjunction with microwave irradiation has been reported for the rapid and efficient removal of pivaloyl esters.[1]

  • Reductive Deprotection with Lithium and Naphthalene: A method using excess lithium and a catalytic amount of naphthalene has been effective for cleaving pivaloyl groups from tetrazoles and other esters, offering a non-hydrolytic alternative.[6][7]

Q4: I'm concerned about potential side reactions on my sphingosine intermediate during deprotection. What should I watch out for?

A4: The polyfunctional nature of sphingosine precursors makes them susceptible to side reactions, especially under harsh conditions.

  • Acyl Migration: Under basic conditions, if there are adjacent free hydroxyl groups, the pivaloyl group could potentially migrate. Ensure that other hydroxyl groups are appropriately protected if this is a concern.

  • Elimination: The presence of a good leaving group adjacent to a proton that can be abstracted by the base could lead to an elimination reaction.

  • Epimerization: If there are stereocenters with acidic protons, strong bases could lead to epimerization.

  • Over-reduction: When using reductive agents like LiAlH₄, other functional groups such as amides or azides present in the sphingosine backbone could also be reduced.

Comparative Data: Pivaloyl Deprotection Methods

The following table summarizes common deprotection methods. Yields are highly substrate-dependent and the values provided are for guidance.

Method/ReagentTypical ConditionsReported Yield (%)Notes & Potential Issues
Alkaline Hydrolysis
NaOMe / MeOHMeOH, 25°C to Reflux, 12-48h50-85%Often slow and incomplete due to steric hindrance.[1]
K₂CO₃ / MeOH/H₂OMeOH/H₂O, 25-50°C, 24-72h40-80%Milder than NaOMe, but generally slower.[2]
LiOH / THF/H₂OTHF/H₂O, 25-40°C, 12-24h70-95%Often more effective than NaOMe for hindered esters.[1]
Reductive Cleavage
LiAlH₄ (LAH) / THFAnhydrous THF, 0°C to RT, 2-6h80-98%Highly effective but will also reduce other groups (amides, azides, etc.).[1][4]
DIBAL-H / TolueneAnhydrous Toluene, -78°C to 0°C, 3-8h75-90%Can be more selective than LAH depending on the substrate and conditions.[1]
Li / Naphthalene (cat.)THF, 0°C, 1-3h85-95%A non-hydrolytic reductive method; useful for base-sensitive substrates.[6]

Experimental Protocols

Protocol 1: Deprotection using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for robust pivaloyl esters that are resistant to hydrolysis.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the pivaloyl-protected sphingosine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in THF (1.0 M, 2.0-3.0 eq) dropwise to the cooled solution. Caution: LiAlH₄ reacts violently with water.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (Where X is the mass of LiAlH₄ used in grams). This procedure (Fieser workup) should produce a granular precipitate that is easy to filter.

  • Workup: Stir the resulting mixture vigorously for 30 minutes. Filter the solids through a pad of Celite®, washing thoroughly with ethyl acetate or dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Deprotection using Sodium Methoxide in Methanol

This is a standard method for base-labile protecting groups. For pivaloyl, it often requires forcing conditions.

  • Preparation: Dissolve the pivaloyl-protected sphingosine derivative (1.0 eq) in anhydrous methanol (approx. 0.1 M).

  • Reagent Addition: Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 5.0-10.0 eq).

  • Reaction: Stir the reaction mixture at 50 °C (or reflux). Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours.

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize it by adding an acid, such as acetic acid or by using an acidic resin (e.g., Amberlyst® 15), until the pH is ~7.

  • Workup: Concentrate the mixture under reduced pressure. Re-dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[8]

Visual Guides

troubleshooting_workflow start Incomplete Piv Deprotection Observed (TLC/LC-MS) check_reagents Step 1: Verify Basics start->check_reagents reagent_quality Check Reagent Quality (Fresh Base, Anhydrous Solvent) check_reagents->reagent_quality If issues suspected reagent_stoich Increase Base Stoichiometry (5-10 eq.) check_reagents->reagent_stoich If yield is low optimize_conditions Step 2: Optimize Conditions reagent_quality->optimize_conditions reagent_stoich->optimize_conditions increase_temp Increase Temperature (e.g., 40-60 °C or Reflux) optimize_conditions->increase_temp extend_time Extend Reaction Time (Monitor over 24-48h) optimize_conditions->extend_time change_method Step 3: Change Strategy increase_temp->change_method If still incomplete extend_time->change_method If still incomplete stronger_base Use Stronger Base (e.g., LiOH, TBAOH) change_method->stronger_base reductive_cleavage Use Reductive Cleavage (e.g., LiAlH4, DIBAL-H) change_method->reductive_cleavage success Complete Deprotection stronger_base->success reductive_cleavage->success

Caption: Troubleshooting workflow for incomplete pivaloyl group removal.

deprotection_reaction sub Pivaloyl-Protected Sphingosine Derivative prod Deprotected Sphingosine sub->prod Deprotection Reagent (e.g., LiAlH4 or NaOMe) + Workup

Caption: General reaction scheme for pivaloyl group deprotection in sphingosine.

References

Technical Support Center: Optimizing Coupling Reactions for N-Boc-1-pivaloyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reaction conditions for N-Boc-1-pivaloyl-D-erythro-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ceramide analogs from this protected sphingosine derivative.

Troubleshooting Guide

This guide addresses specific issues that may arise during the amide coupling of a carboxylic acid to this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid. 2. Steric Hindrance: The bulky N-Boc and C1-pivaloyl groups on the sphingosine derivative, as well as steric bulk on the carboxylic acid, can hinder the approach of the reactants. 3. Moisture Contamination: Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid. 4. Degraded Reagents: Coupling reagents and anhydrous solvents can degrade over time if not stored properly.1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or PyBOP, which are known to be effective for sterically hindered substrates. 2. Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the this compound. 3. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to overcome steric hindrance, but monitor for side product formation. 4. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 5. Use Fresh Reagents: Ensure all reagents, especially the coupling agent and anhydrous solvents, are fresh and have been stored correctly.
Presence of O-Acylation Side Product (Acylation at C3-Hydroxyl) 1. High Reactivity of C3-Hydroxyl: The secondary hydroxyl group at the C3 position can compete with the N-Boc protected amine for acylation, especially under harsh conditions or with highly reactive acylating agents. 2. Excessive Acylating Agent: Using a large excess of the activated carboxylic acid can promote acylation at the less reactive hydroxyl group. 3. Prolonged Reaction Times at Elevated Temperatures: These conditions can favor the formation of the thermodynamically stable O-acylated product.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid. 2. Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature to favor the more kinetically favorable N-acylation. 3. Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize base-catalyzed O-acylation. 4. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it once the desired N-acylated product is predominantly formed.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion under the current conditions. 2. Suboptimal Reagent Equivalents: The ratio of coupling reagent, base, or carboxylic acid to the sphingosine derivative may not be optimal.1. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., overnight). 2. Adjust Stoichiometry: Increase the equivalents of the coupling reagent and carboxylic acid (e.g., to 1.5 equivalents each). 3. Optimize Solvent: Solvents like DMF or NMP can sometimes improve solubility and reaction rates for challenging couplings.
Difficult Purification 1. Co-elution of Product and Byproducts: The desired product may have a similar polarity to unreacted starting materials or byproducts from the coupling reagent (e.g., tetramethylurea from HATU). 2. Formation of Emulsions During Workup: The amphiphilic nature of the product can lead to difficulties in separating organic and aqueous layers.1. Aqueous Workup: Wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove basic impurities and with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid. A brine wash can help break emulsions. 2. Optimize Chromatography: Use a different solvent system for flash column chromatography or consider using a different stationary phase (e.g., C18 reverse-phase chromatography). 3. Crystallization: If the product is a solid, crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the acylation of this compound?

A1: For sterically hindered substrates like this compound, more potent coupling reagents are generally recommended. While standard carbodiimides like EDC in the presence of an additive like HOBt or NHS can be effective, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP ((Benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate) often provide higher yields and faster reaction times. The choice may also depend on the specific carboxylic acid being coupled.

Q2: What is the optimal order of addition for the reagents in a HATU-mediated coupling reaction?

A2: The recommended order of addition is to pre-activate the carboxylic acid. This involves dissolving the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), adding a non-nucleophilic base such as DIPEA, followed by the addition of HATU. This mixture should be stirred for a short period (15-30 minutes) at room temperature to form the activated ester. Finally, the this compound, dissolved in the same solvent, is added to the reaction mixture. This pre-activation step can help to minimize side reactions.

Q3: How can I minimize the risk of O-acylation at the C3-hydroxyl group?

A3: O-acylation at the C3 position is a common side reaction. To minimize this, consider the following:

  • Reaction Temperature: Perform the reaction at a lower temperature (0 °C to room temperature).

  • Stoichiometry: Avoid using a large excess of the activated carboxylic acid. A slight excess (1.1 to 1.2 equivalents) is often sufficient.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA.

  • Protecting the C3-Hydroxyl: If O-acylation remains a significant problem, temporary protection of the C3-hydroxyl group with a protecting group that can be selectively removed later (e.g., a silyl ether like TBS) may be necessary.

Q4: What are the best practices for the workup and purification of the N-acylated product?

A4: After the reaction is complete, a standard aqueous workup is typically performed. This involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing sequentially with a dilute acid (e.g., 5% citric acid or 1M HCl), water, a saturated solution of sodium bicarbonate, and finally brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. Purification is most commonly achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific product, but a gradient of ethyl acetate in hexanes is a common starting point.

Q5: Can the pivaloyl group at the C1 position be labile under the coupling conditions?

A5: The pivaloyl (Piv) group is an ester and is generally stable under the neutral or mildly basic conditions of most amide coupling reactions. It is robust towards the conditions used for Boc deprotection (acidic) and Fmoc deprotection (basic). However, it can be cleaved under strongly basic conditions (e.g., saponification with NaOH or KOH) or by reduction with strong reducing agents like lithium aluminum hydride (LiAlH4). The conditions for standard amide coupling are unlikely to affect the pivaloyl group.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general method for the coupling of a fatty acid to this compound using HATU as the coupling reagent.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: To the stirred solution of the carboxylic acid, add diisopropylethylamine (DIPEA) (3.0 equivalents). After 5 minutes, add HATU (1.2 equivalents) in one portion.

  • Pre-activation: Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/NHS

This protocol outlines a general method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous dichloromethane (DCM) or DMF (0.1 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.5 equivalents) to the mixture and stir at 0 °C for 30 minutes.

  • Coupling: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for typical HATU and EDC/NHS coupling reactions based on literature for similar substrates. Note that optimal conditions may vary depending on the specific carboxylic acid used.

Table 1: Representative Reagent Stoichiometry for HATU Coupling

ReagentEquivalents
This compound1.0
Carboxylic Acid1.1 - 1.5
HATU1.1 - 1.5
DIPEA2.0 - 3.0

Table 2: Representative Reagent Stoichiometry for EDC/NHS Coupling

ReagentEquivalents
This compound1.0
Carboxylic Acid1.2 - 1.5
EDC1.2 - 1.5
NHS1.2 - 1.5

Table 3: Typical Reaction Parameters

ParameterHATU CouplingEDC/NHS Coupling
Solvent Anhydrous DMF, DCMAnhydrous DCM, DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 12 hours12 - 24 hours
Typical Yield 70 - 90%60 - 80%

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation 1. Activation (Carboxylic Acid + Coupling Reagent + Base) Carboxylic_Acid->Activation Sphingosine_Derivative This compound Coupling 2. Coupling (Add Sphingosine Derivative) Sphingosine_Derivative->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Reaction_Monitoring 3. Reaction Monitoring (TLC, LC-MS) Coupling->Reaction_Monitoring Workup 4. Aqueous Workup (Extraction & Washes) Reaction_Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Product (N-Acylated Derivative) Purification->Product troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Moisture Check for Moisture? (Anhydrous Conditions) Start->Check_Moisture Dry_Solvents Use Freshly Dried Solvents & Inert Atmosphere Check_Moisture->Dry_Solvents Yes Check_Reagents Reagents Fresh? Check_Moisture->Check_Reagents No Dry_Solvents->Check_Reagents Use_New_Reagents Use Fresh Coupling Reagents Check_Reagents->Use_New_Reagents No Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Yes Use_New_Reagents->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Change_Reagent Change Coupling Reagent Optimize_Conditions->Change_Reagent Check_Side_Products Side Products Observed? Increase_Temp->Check_Side_Products Increase_Time->Check_Side_Products Change_Reagent->Check_Side_Products O_Acylation O-Acylation at C3-OH Check_Side_Products->O_Acylation Yes Success Improved Yield Check_Side_Products->Success No Modify_Protocol Modify Protocol O_Acylation->Modify_Protocol Lower_Temp Lower Temperature Modify_Protocol->Lower_Temp Control_Stoichiometry Control Stoichiometry Modify_Protocol->Control_Stoichiometry Protect_OH Protect C3-OH Group Modify_Protocol->Protect_OH Lower_Temp->Success Control_Stoichiometry->Success Protect_OH->Success

Sphingosine Glycosylation Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingosine glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and analysis of glycosphingolipids (GSLs).

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before starting a sphingosine glycosylation reaction?

A1: Before initiating any glycosylation reaction, ensure the quality and purity of your starting materials. The sphingosine or ceramide acceptor must be pure, and the activated sugar donor should be freshly prepared or properly stored to avoid degradation. It is also crucial to work under anhydrous conditions, especially for chemical synthesis, as water can react with activating agents and reduce yield. All glassware should be meticulously dried, and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

Q2: How can I monitor the progress of my glycosylation reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction. By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the acceptor and the formation of the product. Staining with reagents like orcinol-sulfuric acid can specifically detect carbohydrate-containing compounds.[1][2][3]

Q3: My purified glycosphingolipid shows signs of degradation. What could be the cause?

A3: Glycosphingolipids, particularly those with unsaturated fatty acid chains, are susceptible to oxidation. To prevent degradation, store them under an inert atmosphere (argon or nitrogen) at -20°C or lower. It is also advisable to avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials. Hydrolysis due to moisture is another potential issue, so ensure samples are stored in a desiccated environment.

Q4: I'm having trouble dissolving my purified glycosphingolipid. What should I do?

A4: Glycosphingolipids can be challenging to dissolve due to their amphipathic nature. A common solvent system is a mixture of chloroform and methanol (e.g., 2:1 v/v). If you still face difficulties, sonication in a bath sonicator can help break up aggregates and facilitate dissolution.

Troubleshooting Guides

Enzymatic Glycosylation Reactions

This section addresses common issues encountered during enzymatic sphingosine glycosylation.

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Inactive Enzyme Verify the activity of your glycosyltransferase using a standard activity assay with a known substrate. Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.
Suboptimal Reaction Conditions Optimize the reaction pH, temperature, and incubation time. Refer to the literature for the specific enzyme's optimal conditions. A summary of typical conditions for common enzymes is provided in Table 1.
Substrate Inhibition High concentrations of either the donor or acceptor substrate can sometimes inhibit enzyme activity. Perform a substrate titration experiment to determine the optimal concentration range.
Presence of Inhibitors Ensure that your reaction buffer is free of any potential enzyme inhibitors. For example, some detergents or metal ions can inhibit glycosyltransferase activity.
Incorrect Substrate Presentation Ceramide substrates are hydrophobic and may not be readily accessible to the enzyme in an aqueous buffer. The inclusion of a detergent, such as Triton X-100, can aid in substrate solubilization.

Problem 2: Presence of unexpected side products.

Possible Cause Suggested Solution
Contaminating Enzyme Activity The enzyme preparation may contain other active enzymes. Purify your glycosyltransferase to homogeneity.
Substrate Degradation The sugar donor or lipid acceptor may be degrading during the reaction. Check the stability of your substrates under the reaction conditions.
Non-specific Product Formation The enzyme may be exhibiting promiscuous activity. Try adjusting the reaction conditions (e.g., lowering the temperature) to increase specificity.
Chemical Glycosylation Reactions

This section provides troubleshooting for the chemical synthesis of glycosphingolipids.

Problem 1: Low yield of the desired glycosylated product.

Possible Cause Suggested Solution
Inefficient Activation of Glycosyl Donor Ensure the activating agent is fresh and the reaction is performed under strictly anhydrous conditions. The choice of activator can also be critical; consider screening different activators.
Poor Nucleophilicity of Sphingosine Acceptor The hydroxyl group of sphingosine may not be sufficiently nucleophilic. The use of a suitable base can help to deprotonate the hydroxyl group and increase its reactivity. Protecting groups on the sphingosine can also influence its reactivity.
Steric Hindrance Bulky protecting groups on either the donor or acceptor can sterically hinder the glycosylation reaction. Consider using smaller protecting groups if possible.
Anomerization of the Glycosyl Donor The glycosyl donor may be anomerizing to a less reactive form. The reaction conditions (solvent, temperature) can influence the anomeric equilibrium.

Problem 2: Formation of multiple products or isomers.

Possible Cause Suggested Solution
Lack of Stereocontrol The choice of glycosyl donor, protecting groups, and reaction conditions all influence the stereochemical outcome of the glycosylation. For a desired stereoisomer, carefully select a donor with a participating group at C-2 (e.g., an acetyl group for 1,2-trans glycosides).
Side Reactions Unwanted side reactions, such as elimination or rearrangement of the glycosyl donor, can occur. Lowering the reaction temperature can sometimes minimize these side reactions.
Incomplete Deprotection If your synthesis involves protecting groups, the final deprotection step may be incomplete, leading to a mixture of partially protected products. Optimize the deprotection conditions (reagents, reaction time, temperature).

Data Presentation

Table 1: General Reaction Conditions for Common Glycosyltransferases

EnzymeDonor SubstrateAcceptor SubstrateOptimal pHOptimal Temperature (°C)Metal Ion Requirement
Glucosylceramide Synthase (GCS) UDP-GlucoseCeramide7.0 - 7.837Mg²⁺ or Mn²⁺
Galactosylceramide Synthase (CGS) UDP-GalactoseCeramide6.5 - 7.537Mn²⁺
Lactosylceramide Synthase UDP-GalactoseGlucosylceramide6.0 - 7.037Mn²⁺

Note: These are general ranges, and optimal conditions may vary depending on the specific enzyme source and substrate.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Glycosphingolipid Analysis

Materials:

  • TLC plates (silica gel 60)

  • Developing chamber

  • Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v for neutral GSLs)[2]

  • Visualization reagent (e.g., Orcinol-sulfuric acid spray: 0.2% orcinol in 20% sulfuric acid)[1][3]

  • Heat gun or hot plate

Procedure:

  • Prepare the developing solvent and pour it into the TLC chamber. Place a piece of filter paper inside to ensure saturation of the chamber with solvent vapor and allow it to equilibrate for at least 30 minutes.[1]

  • Dissolve your lipid samples in a small amount of chloroform:methanol (2:1, v/v).

  • Using a capillary tube or spotter, carefully apply a small spot of each sample to the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly with a hairdryer or in a fume hood.[1]

  • Spray the plate evenly with the orcinol-sulfuric acid reagent.

  • Heat the plate with a heat gun or on a hot plate at approximately 110°C until colored spots appear. Glycosphingolipids will typically appear as purple-blue spots.[1]

Protocol 2: Glycosyltransferase Activity Assay (Colorimetric)

This protocol is a general method for assaying glycosyltransferase activity by measuring the release of a chromogenic product.

Materials:

  • Glycosyltransferase enzyme

  • Lipid acceptor (e.g., ceramide)

  • Chromogenic sugar donor (e.g., p-nitrophenyl-β-D-glucopyranoside)

  • Reaction buffer (specific to the enzyme)

  • Stop solution (e.g., a high pH buffer like 0.1 M sodium carbonate)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, lipid acceptor (solubilized with a detergent if necessary), and any required cofactors (e.g., metal ions).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the chromogenic sugar donor.

  • Incubate the reaction for a defined period, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution. The high pH will also lead to the development of color from the released p-nitrophenol.

  • Measure the absorbance of the solution at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Create a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

Visualizations

Sphingolipid_Biosynthesis Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHCer Dihydroceramide DHS->DHCer Ceramide Synthase Ceramide Ceramide DHCer->Ceramide Desaturase GlcCer Glucosylceramide Ceramide->GlcCer GCS GalCer Galactosylceramide Ceramide->GalCer CGS LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase ComplexGSLs Complex GSLs LacCer->ComplexGSLs

Caption: De novo biosynthesis pathway of major glycosphingolipids.

Troubleshooting_Workflow Start Reaction Failure (Low/No Product) CheckReagents Check Purity & Integrity of Starting Materials Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, pH, Time) CheckReagents->CheckConditions Reagents OK Failure Consult Further Literature/Expert CheckReagents->Failure Reagents Bad EnzymeActivity Assay Enzyme Activity CheckConditions->EnzymeActivity Conditions OK CheckConditions->Failure Conditions Wrong TLC_Analysis Analyze by TLC EnzymeActivity->TLC_Analysis Enzyme Active EnzymeActivity->Failure Enzyme Inactive SubstrateConc Optimize Substrate Concentrations TLC_Analysis->SubstrateConc No Product Success Successful Reaction TLC_Analysis->Success Product Formed SubstrateConc->Success Optimization Works SubstrateConc->Failure Still No Product

Caption: A logical workflow for troubleshooting enzymatic glycosylation reactions.

References

Preventing side product formation in protected sphingolipid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for protected sphingolipid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of protected sphingolipids, particularly focusing on the prevention of side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis of protected sphingolipids, such as ceramides.

FAQ 1: O-Acylation Side Product Formation

Question: I am trying to synthesize a ceramide by N-acylating sphingosine, but I am observing a significant amount of a side product. I suspect it is the O-acylated product. How can I prevent this and favor N-acylation?

Answer:

O-acylation is a common side reaction in ceramide synthesis where the fatty acid is esterified to one of the hydroxyl groups of sphingosine instead of forming an amide bond with the amino group. The primary hydroxyl group at the C1 position is generally more reactive than the secondary hydroxyl group at C3.

Troubleshooting Steps:

  • Protect the Hydroxyl Groups: The most effective way to prevent O-acylation is to protect the hydroxyl groups of the sphingosine backbone before the N-acylation step. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are commonly used for this purpose. They can be selectively introduced and are stable under the conditions of N-acylation.

  • Optimize Coupling Reagents: The choice of coupling reagent can influence the chemoselectivity of the acylation. While carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used, they can sometimes lead to O-acylation. The addition of additives like HOBt (1-hydroxybenzotriazole) can help to minimize this side reaction. It is presumed that the reaction of a carboxylic acid with EDC in the presence of HOBt forms a reactive HOBt ester, which then facilitates the desired N-acylation.[1]

  • Control Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures can sometimes improve the selectivity for N-acylation.

    • Solvent: The choice of solvent can also play a role. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

  • pH Control: Maintaining a slightly basic pH can favor the nucleophilicity of the amino group over the hydroxyl groups. However, strongly basic conditions should be avoided as they can promote other side reactions.

Workflow for Preventing O-Acylation:

G cluster_0 Strategy Selection Protect_OH Protect Hydroxyl Groups (e.g., TBDMS) N_Acylation N-Acylation Protect_OH->N_Acylation Optimize_Coupling Optimize Coupling Reagents (e.g., EDC/HOBt) Optimize_Coupling->N_Acylation Control_Conditions Control Reaction Conditions (Temp, Solvent, pH) Control_Conditions->N_Acylation Sphingosine Sphingosine Sphingosine->Protect_OH Recommended Sphingosine->Optimize_Coupling Alternative Sphingosine->Control_Conditions Alternative Side_Product O-Acylation Side Product N_Acylation->Side_Product Minimized Pathway Desired_Product Protected Ceramide (Desired Product) N_Acylation->Desired_Product Favored Pathway

Logical workflow for minimizing O-acylation.
FAQ 2: Formation of Oxazoline Side Products

Question: During my ceramide synthesis, I've identified an oxazoline derivative as a major byproduct. What causes its formation and how can I avoid it?

Answer:

Oxazoline formation can occur from N-acyl sphingosine, particularly under acidic conditions or with certain dehydrating agents. The reaction proceeds via an intramolecular cyclization of the N-acyl intermediate.

Troubleshooting Steps:

  • Avoid Strongly Acidic Conditions: Strong acids can promote the cyclization to form the oxazoline. If acidic conditions are necessary for other steps, they should be as mild as possible and carried out at low temperatures. Triflic acid (TfOH) has been shown to effectively promote this dehydrative cyclization.[2]

  • Choice of Coupling Reagent: Some coupling reagents and conditions are more prone to inducing oxazoline formation. For instance, methods that involve the activation of the hydroxyl group can lead to intramolecular SN2-like substitution, resulting in the cyclized product.[2]

  • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically stable oxazoline. Therefore, it is advisable to run the coupling reaction at room temperature or below if possible.

Proposed Mechanism of Oxazoline Formation:

G N_Acyl_Sphingosine N-Acyl Sphingosine Protonation Protonation of Amide Carbonyl (Acid-catalyzed) N_Acyl_Sphingosine->Protonation Cyclization Intramolecular Nucleophilic Attack by Hydroxyl Group Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxazoline Oxazoline Side Product Dehydration->Oxazoline G Sphingosine Sphingosine Protection Protection: Tetrachlorophthalic anhydride Sphingosine->Protection TCP_Sphingosine N-TCP-Sphingosine Protection->TCP_Sphingosine Reaction_Steps Subsequent Synthetic Steps TCP_Sphingosine->Reaction_Steps Deprotection Deprotection: Ethylenediamine Reaction_Steps->Deprotection Amino_Deprotected Amino-Deprotected Product Deprotection->Amino_Deprotected

References

Improving the solubility of N-Boc-1-pivaloyl-D-erythro-sphingosine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving N-Boc-1-pivaloyl-D-erythro-sphingosine in organic solvents for experimental use.

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen organic solvent.

  • Initial Check: Ensure the solvent is of high purity and anhydrous, as trace amounts of water can significantly impact the solubility of hydrophobic compounds.

    • Recommended Solvents: Start with dichloromethane, chloroform, or ethyl acetate, where related N-Boc-erythro-sphingosine shows some solubility.[1] For stock solutions, consider solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are effective for many sphingolipid derivatives.[2][3][4][5]

    • Solvent Mixtures: A common universal solvent for sphingolipids is a mixture of chloroform and methanol (e.g., 2:1 v/v).[2][6] If initial solubility is poor, adding a small percentage of water (up to 10%) to the chloroform/methanol mixture can sometimes improve solubility.[2]

  • Solution 2: Physical Dissolution Aids.

    • Sonication: Use a bath sonicator to provide energy to break down solute-solute interactions.

    • Gentle Heating: Mild warming of the solution (up to 40°C) can increase the rate of dissolution.[2] Avoid excessive heat to prevent potential degradation of the compound.

    • Vortexing: Vigorous mixing can aid in the dissolution process.

Issue: The compound precipitates out of solution when I dilute my stock.

  • Cause: This often occurs when a stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer or a less effective organic solvent system where the compound is less soluble.

  • Solution 1: Serial Dilutions. Perform serial dilutions in the final solvent system rather than a single large dilution step. This can help maintain solubility.

  • Solution 2: Use of a Carrier. For cell-based assays or in vivo studies where organic solvents are toxic, consider using a carrier molecule.

    • BSA-Lipid Complexes: Fatty acid-free bovine serum albumin (BSA) can be used to form complexes with the lipid, enhancing its delivery in aqueous media.[2]

    • Detergents: A zwitterionic detergent like CHAPS can be used to create micelles that encapsulate the lipid.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

A1: Based on the solubility of similar protected sphingosines, we recommend starting with dichloromethane, chloroform, or ethyl acetate for general handling.[1] For preparing concentrated stock solutions, high-purity DMSO or DMF are often successful for various sphingolipids.[3][4][5]

Q2: Is there any quantitative solubility data available for this compound?

A2: Currently, there is no specific published quantitative solubility data for this compound. However, data from related sphingosine derivatives can provide a useful reference.

Q3: How can I prepare this lipid for use in cell culture?

A3: Direct addition of organic stock solutions to cell culture media is generally not recommended due to solvent toxicity. Alternative methods are available:

  • Ethanol/Dodecane Delivery: A solution of the lipid in ethanol:dodecane (98:2 v/v) can be added to the culture medium with agitation.[2]

  • BSA Complexation: Prepare a BSA-lipid complex to facilitate delivery in an aqueous environment. A detailed protocol is provided below.[2]

Q4: My compound appears as a solid, what is the best way to handle it?

A4: this compound is typically supplied as a solid.[1] To make a stock solution, add your chosen solvent directly to the vial and use the physical aids mentioned in the troubleshooting guide (sonication, gentle warming) to ensure complete dissolution.

Data Presentation

Table 1: Solubility of Related Sphingosine Derivatives in Organic Solvents

CompoundSolventSolubility
Sphingosine (d17:1)EthanolMiscible
DMSO~2 mg/mL
Dimethyl formamide (DMF)~10 mg/mL
Sphinganine (d18:0)EthanolMiscible
DMSO~2 mg/mL
Dimethyl formamide (DMF)~10 mg/mL
Phytosphingosine (yeast)EthanolMiscible
DMSO~2 mg/mL
Dimethyl formamide (DMF)~10 mg/mL
Galactosylsphingosine (d18:1)Ethanol~1 mg/mL
N-Boc-erythro-sphingosineChloroformSparingly Soluble
DichloromethaneSlightly Soluble
Ethyl AcetateSlightly Soluble

This table is compiled from data sheets of structurally similar compounds to provide a reference point.[1][3][4][5][7]

Experimental Protocols

Protocol 1: Universal Sphingolipid Solvent System

This protocol is a general method for dissolving sphingolipids that are difficult to solubilize.[2][6]

  • Prepare a solvent mixture of chloroform and methanol in a 2:1 (v/v) ratio.

  • Add the solvent mixture to the dried lipid to achieve the desired concentration (e.g., 10 mg/mL).

  • If the lipid does not fully dissolve, assist dissolution by:

    • Vortexing the solution vigorously.

    • Placing the vial in a sonicator bath for several minutes.

    • Gently warming the solution up to 40°C.

  • If solubility is still limited, add deionized water to the chloroform/methanol mixture, up to 10% of the total solvent volume, and repeat the dissolution aids.

Protocol 2: Preparation of BSA-Lipid Complexes for Biological Applications

This method is suitable for preparing the lipid for use in live-cell studies.[2]

  • Prepare a ~1 mM stock solution of the lipid in a 19:1 (v/v) mixture of chloroform/methanol.

  • Dispense 50 µL of the lipid stock solution into a glass test tube.

  • Evaporate the solvent first under a stream of nitrogen gas, and then place the tube under a vacuum for at least 1 hour to remove any residual solvent.

  • Redissolve the dried lipid film in 200 µL of ethanol.

  • In a separate 50 mL plastic centrifuge tube, prepare a solution of fatty acid-free BSA at a concentration of 0.34 mg/mL in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • While vigorously vortexing the BSA solution, inject the 200 µL ethanol-lipid solution into the BSA solution.

  • The resulting solution will contain a complex of the lipid and BSA, which can be stored at -20°C.

Visualizations

experimental_workflow cluster_start Start: Dry Lipid cluster_dissolution Dissolution Steps cluster_outcome Outcome start This compound (Solid) add_solvent Add Organic Solvent (e.g., Chloroform/Methanol) start->add_solvent dissolution_aids Apply Dissolution Aids add_solvent->dissolution_aids aids • Sonication • Gentle Warming (≤40°C) • Vortexing dissolution_aids->aids soluble Soluble? (Clear Solution) dissolution_aids->soluble stock_solution Stock Solution Ready soluble->stock_solution Yes troubleshoot Troubleshoot: • Change Solvent • Use Carrier soluble->troubleshoot No

Caption: Workflow for dissolving this compound.

sphingolipid_metabolism Serine Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine->Dihydroceramide Serine Palmitoyltransferase Ceramide Ceramide Dihydroceramide->Ceramide Ceramide Synthase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SM Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GC Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase

References

Technical Support Center: HPLC Purification of Protected Sphingosines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) purification of protected sphingosines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for specific challenges encountered during the HPLC purification of sphingosines with protecting groups such as Boc, TBDMS, and others.

Peak Shape Problems

Q1: Why are my peaks tailing when purifying protected sphingosines?

A1: Peak tailing is a common issue in HPLC and can be particularly pronounced with hydrophobic molecules like protected sphingosines. The primary causes include:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with any polar functionalities on your protected sphingosine, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionization states of the analyte, causing peak distortion.

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.

  • Column Degradation: Voids in the column bed or a contaminated frit can lead to poor peak shape.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

Troubleshooting ActionExpected Outcome
Use an End-Capped Column Minimizes silanol interactions, leading to more symmetrical peaks.
Adjust Mobile Phase pH For basic compounds, a lower pH (e.g., with 0.1% TFA or formic acid) can protonate silanols and the analyte, reducing secondary interactions.[1]
Reduce Sample Concentration Prevents column overload and improves peak symmetry.
Use a Guard Column Protects the analytical column from contamination and extends its lifetime.
Dissolve Sample in Mobile Phase Ensures compatibility and avoids peak shape distortion due to the injection solvent.

Q2: What causes peak fronting in my chromatograms?

A2: Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much weaker than the mobile phase, it can cause the peak to front.

On-Column Degradation of Protecting Groups

Q1: I suspect my acid-labile protecting group (e.g., Boc, TBDMS) is being cleaved on the column. How can I confirm and prevent this?

A1: On-column degradation is a significant challenge, especially with acid-labile protecting groups. The acidic mobile phase additives (like TFA) commonly used in reverse-phase HPLC can cause partial or complete deprotection.

Confirmation:

  • Collect the fractions corresponding to the parent peak and any new, earlier-eluting peaks.

  • Analyze the fractions by mass spectrometry (MS) to identify the molecular weights of the components. The presence of the deprotected sphingosine will confirm on-column degradation.

Prevention:

Troubleshooting ActionRationale and Expected Outcome
Reduce TFA Concentration Lowering the concentration of trifluoroacetic acid (TFA) in the mobile phase can reduce the rate of deprotection. However, this may also affect peak shape.[1]
Use a Weaker Acid Replace TFA with a weaker acid like acetic acid or formic acid. This will increase the mobile phase pH and reduce the lability of the protecting group.
Use Buffered Mobile Phase Employ a buffer system (e.g., ammonium acetate) to maintain a stable, less acidic pH throughout the separation.
Minimize Time on Column Use a shorter column or a faster gradient to reduce the residence time of the compound on the column, thereby minimizing its exposure to acidic conditions.
Alternative Chromatography Consider normal-phase chromatography with a non-acidic mobile phase if the compound is compatible.

Experimental Protocol: Stability Test for N-Boc-sphingosine in RP-HPLC

  • Objective: To assess the stability of the N-Boc protecting group under typical reverse-phase HPLC conditions.

  • Method:

    • Prepare a standard solution of N-Boc-sphingosine.

    • Inject the standard onto a C18 column using a mobile phase of acetonitrile/water with 0.1% TFA.

    • Collect the eluent at different time points and analyze by LC-MS.

    • Repeat the experiment with a lower concentration of TFA (e.g., 0.05%) or by replacing TFA with 0.1% formic acid.

  • Expected Result: A decrease in the amount of N-Boc-sphingosine and an increase in the amount of free sphingosine over time, especially with higher TFA concentrations, will indicate on-column deprotection.[1]

Co-elution of Diastereomers

Q1: I am trying to purify a protected sphingosine with multiple chiral centers, and I'm seeing a single broad peak or poorly resolved peaks. How can I separate the diastereomers?

A1: The separation of diastereomers can be challenging as they often have very similar physicochemical properties. Both normal-phase and reverse-phase HPLC can be employed, and in some cases, chiral chromatography may be necessary.

Strategies for Diastereomer Separation:

Chromatographic ModeColumn ChoiceMobile Phase Considerations
Normal-Phase HPLC Silica or Diol columnsUse a non-polar mobile phase such as hexane/isopropanol or hexane/ethyl acetate. The separation is based on differences in the interaction of the polar groups with the stationary phase.[2]
Reverse-Phase HPLC C18 or Phenyl-Hexyl columnsA mobile phase of acetonitrile/water or methanol/water is typically used. Optimization of the organic modifier and the gradient slope is crucial for achieving separation.
Chiral HPLC Chiral stationary phases (CSPs) such as polysaccharide-based or protein-based columns.The mobile phase will depend on the specific CSP. This method provides enantioselective interactions and can be highly effective for separating stereoisomers.

Experimental Protocol: Diastereomer Separation of a Protected Sphingosine

  • Objective: To achieve baseline separation of protected sphingosine diastereomers.

  • Initial Screening (Reverse-Phase):

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient (e.g., 50-70% B over 30 minutes) and then broaden the gradient to find the optimal separation window.

    • Flow Rate: 1 mL/min.

    • Detection: UV (if applicable) or ELSD/CAD/MS.

  • Optimization:

    • If co-elution persists, try a different organic modifier (e.g., methanol instead of acetonitrile).

    • Consider a different stationary phase (e.g., Phenyl-Hexyl).

    • If separation is still not achieved, proceed to normal-phase or chiral HPLC.

Visualizations

Sphingolipid Metabolism and Signaling Pathway

This diagram illustrates the central role of sphingosine and its derivatives in cellular signaling pathways.

Sphingolipid_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Sphingomyelin Synthase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPP1 Proliferation Proliferation, Survival, Migration S1P->Proliferation ComplexSphingolipids->Ceramide Sphingomyelinase Troubleshooting_Workflow Start Start: Poor Chromatogram CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Tailing? CheckPeakShape->Tailing Yes CheckPurity Check Purity & Degradation CheckPeakShape->CheckPurity No Fronting Fronting? Tailing->Fronting No ResolveTailing Address Tailing: - Use end-capped column - Adjust mobile phase pH - Reduce sample load Tailing->ResolveTailing Yes Broad Broad? Fronting->Broad No ResolveFronting Address Fronting: - Reduce sample load - Adjust sample solvent Fronting->ResolveFronting Yes Broad->CheckPurity No ResolveBroadening Address Broadening: - Check for column voids - Optimize flow rate Broad->ResolveBroadening Yes Coelution Co-elution? CheckPurity->Coelution Yes GoodChromatogram Good Chromatogram CheckPurity->GoodChromatogram No Degradation Degradation? Coelution->Degradation No ResolveCoelution Address Co-elution: - Optimize gradient - Change mobile phase/column - Consider chiral HPLC Coelution->ResolveCoelution Yes PreventDegradation Prevent Degradation: - Use weaker acid - Use buffered mobile phase - Reduce time on column Degradation->PreventDegradation Yes Degradation->GoodChromatogram No ResolveTailing->CheckPurity ResolveFronting->CheckPurity ResolveBroadening->CheckPurity ResolveCoelution->GoodChromatogram PreventDegradation->GoodChromatogram

References

Technical Support Center: Mass Spectrometry of Boc-Protected Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of Boc-protected lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during the mass spectrometric analysis of lipids containing a tert-butyloxycarbonyl (Boc) protecting group.

Q1: Why am I seeing a dominant peak at [M-100]+ or significant loss of 100 Da from my parent ion?

A1: The observation of a neutral loss of 100 Da is a hallmark fragmentation of the Boc protecting group. This occurs through the elimination of isobutylene (56 Da) and carbon dioxide (44 Da). This fragmentation can happen in the ionization source (in-source fragmentation) or during tandem MS (MS/MS) analysis.

Troubleshooting Steps:

  • Softer Ionization Conditions: The Boc group is labile and can be easily cleaved under harsh ionization conditions.[1] Try reducing the energy in the ion source.

    • For Electrospray Ionization (ESI): Lower the fragmentor or capillary exit voltage.[1]

    • For Matrix-Assisted Laser Desorption/Ionization (MALDI): Decrease the laser power and consider using a "softer" matrix.[1][2]

  • Evaluate In-Source Fragmentation: To determine if the fragmentation is happening in the source, analyze the full MS spectrum. If the [M-100]+ ion is present in the MS1 scan, it indicates in-source decay.[3][4]

  • Mobile Phase Composition: If using LC-MS, avoid highly acidic mobile phase modifiers like trifluoroacetic acid (TFA), which can cause cleavage of the Boc group before it even enters the mass spectrometer.[1] Consider using formic acid as a less harsh alternative.[1]

Q2: My MS/MS spectrum is dominated by fragments of the Boc group (e.g., m/z 57) and shows poor fragmentation of the lipid backbone. How can I get more structural information about the lipid?

A2: This issue arises because the Boc group is often the most labile part of the molecule, and at lower collision energies, its fragmentation consumes most of the energy, leaving the lipid backbone intact.

Troubleshooting Steps:

  • Stepwise Collision-Induced Dissociation (CID): If your instrument allows, perform an MS³ experiment.

    • MS¹: Isolate the precursor ion [M+H]⁺.

    • MS²: Isolate the [M+H-100]⁺ fragment (the lipid without the Boc group).

    • MS³: Fragment the [M+H-100]⁺ ion to obtain structural information about the lipid backbone and acyl chains.[5][6]

  • Vary Collision Energy: Instead of a single collision energy, ramp the collision energy. This can sometimes provide a better balance between Boc group fragmentation and lipid backbone fragmentation.

  • Use Alternative Fragmentation Techniques: If available, explore other fragmentation methods that may be less dependent on the lability of the Boc group. Techniques like Ultraviolet Photodissociation (UVPD) or Electron Capture/Transfer Dissociation (ECD/ETD) can sometimes yield different fragmentation patterns.[7]

Q3: I am observing unexpected adducts in my mass spectrum, which complicates data interpretation. What are the common adducts and how can I control them?

A3: Adduct formation is common in ESI-MS and depends on the analyte and the purity of the solvents and sample.[8] For lipids, common adducts can significantly alter the observed m/z values.

Troubleshooting Steps:

  • Identify Common Adducts: Be aware of the mass shifts associated with common adducts.[9][10]

  • Control Sodium and Potassium Adducts: These are the most common adducts from glassware and solvents.[9]

    • Use high-purity solvents (e.g., LC-MS grade).

    • Minimize the use of glass; opt for polypropylene vials and containers.

    • If unavoidable, consider this an opportunity for selective ionization. Sometimes, sodiated or lithiated adducts provide more stable and informative fragmentation patterns for lipids.[11]

  • Utilize Ammonium Adducts: Intentionally forming ammonium adducts ([M+NH₄]⁺) by adding ammonium acetate or formate to the mobile phase can be beneficial for lipid analysis, as these adducts often produce predictable fragmentation patterns.[12]

Table 1: Common Adducts in Mass Spectrometry

Adduct IonMass Difference (Da)PolarityCommon Source
[M+H]⁺+1.0078PositiveAcidic mobile phase
[M+Na]⁺+22.9898PositiveGlassware, solvents
[M+K]⁺+38.9637PositiveGlassware, solvents
[M+NH₄]⁺+18.0344PositiveMobile phase additive
[M-H]⁻-1.0078NegativeBasic mobile phase
[M+Cl]⁻+34.9689NegativeChlorinated solvents
[M+HCOO]⁻+44.9982NegativeFormic acid in mobile phase
[M+CH₃COO]⁻+59.0139NegativeAcetic acid in mobile phase

Experimental Protocols

Protocol 1: Optimization of ESI Conditions to Minimize In-Source Fragmentation of Boc-Protected Lipids
  • Initial Setup:

    • Prepare a 1-10 µM solution of the purified Boc-protected lipid in a suitable solvent (e.g., 50:50 isopropanol:acetonitrile with 0.1% formic acid and 10 mM ammonium acetate).

    • Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization:

    • Set the instrument to acquire full scan MS1 spectra in positive ion mode.

    • Begin with the instrument's standard ESI parameters.

    • Fragmentor/Capillary Exit Voltage: Decrease this voltage in small increments (e.g., 10-20 V steps) from the standard value. Monitor the intensity ratio of the intact precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) to the in-source fragment ([M+H-100]⁺).

    • Drying Gas Temperature and Flow: While monitoring the ion signal, gradually decrease the drying gas temperature. High temperatures can contribute to the thermal degradation of the Boc group.[1] Adjust the gas flow to maintain a stable spray.

    • Nebulizer Pressure: Optimize for a stable spray at the lowest possible pressure.

  • Evaluation:

    • Identify the set of parameters that maximizes the abundance of the intact precursor ion while minimizing the in-source fragment, without a significant loss in overall signal intensity.

Visualizations

Troubleshooting Workflow for Boc-Protected Lipid Analysis

Troubleshooting Workflow for Boc-Protected Lipid MS start Start Analysis issue Problem Observed in MS Spectrum start->issue loss100 Dominant [M-100]+ Peak? issue->loss100 Fragmentation Issue poor_frag Poor Lipid Fragmentation? issue->poor_frag Fragmentation Issue adducts Unexpected Adducts? issue->adducts Adduct Issue loss100->poor_frag No soften_ion Soften Ionization Conditions (Lower Voltages/Laser) loss100->soften_ion Yes poor_frag->adducts No ms3 Perform MS³ Experiment on [M+H-100]+ poor_frag->ms3 Yes identify_adducts Identify Common Adducts (Na+, K+, NH4+) adducts->identify_adducts Yes end Optimized Spectrum adducts->end No check_source Check for In-Source Fragmentation (Analyze MS1 Spectrum) soften_ion->check_source mobile_phase Change Mobile Phase (Avoid TFA) check_source->mobile_phase mobile_phase->end ramp_ce Ramp Collision Energy ms3->ramp_ce alt_frag Use Alternative Fragmentation (UVPD, ETD) ramp_ce->alt_frag alt_frag->end control_adducts Control Contamination (LC-MS Grade Solvents, PP Vials) identify_adducts->control_adducts control_adducts->end

Caption: A logical workflow for troubleshooting common mass spectrometry issues with Boc-protected lipids.

Fragmentation Pathways of a Boc-Protected Amine

Common Fragmentation Pathways of the Boc Group cluster_main Boc-Protected Lipid Precursor cluster_path1 Loss of Isobutylene cluster_path2 Loss of t-Butanol cluster_path3 Complete Loss of Boc Group cluster_path4 Direct Cleavage precursor R-NH-Boc [M+H]+ carbamic_acid R-NH-COOH [M+H-56]+ precursor:f1->carbamic_acid:f0 - C4H8 (56 Da) isocyanate R-N=C=O [M+H-74]+ precursor:f1->isocyanate:f0 - C4H9OH (74 Da) deprotected R-NH2 [M+H-100]+ precursor:f1->deprotected:f0 - C4H8, -CO2 (100 Da) boc_cation t-Butyl Cation m/z 57 precursor:f0->boc_cation:f0 Heterolytic Cleavage carbamic_acid:f1->deprotected:f0 - CO2 (44 Da)

Caption: Fragmentation pathways of the Boc protecting group under mass spectrometry conditions.

References

Validation & Comparative

A Head-to-Head Comparison: N-Boc vs. N-Fmoc Protection in Sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate synthesis of sphingolipids, the choice of a nitrogen-protecting group is a critical decision that significantly impacts overall yield, purity, and strategic efficiency. This guide provides an objective comparison of two of the most prevalent N-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), in the context of sphingosine synthesis, supported by experimental data and detailed protocols.

Sphingosine, an 18-carbon amino alcohol, forms the backbone of sphingolipids, a class of lipids involved in a myriad of cellular processes, including signal transduction, cell recognition, and membrane stability. The synthesis of sphingosine and its analogues is a cornerstone of research into therapeutics for cancer, inflammatory diseases, and metabolic disorders. Central to this synthesis is the strategic protection of the amino group to prevent unwanted side reactions. The choice between the acid-labile Boc group and the base-labile Fmoc group dictates the overall synthetic strategy, including the selection of other protecting groups and reaction conditions.

Performance Comparison: N-Boc vs. N-Fmoc

While direct comparative studies exclusively focused on sphingosine synthesis are limited in publicly available literature, a comprehensive analysis of their application in the synthesis of amino alcohols and related structures, particularly from the common precursor L-serine, allows for a robust evaluation.

ParameterN-Boc ProtectionN-Fmoc ProtectionKey Considerations for Sphingosine Synthesis
Deprotection Condition Acidic (e.g., TFA, HCl)Basic (e.g., Piperidine in DMF)The acid lability of Boc is generally compatible with many protecting groups used for hydroxyls in sphingosine synthesis. The mild basic deprotection of Fmoc offers orthogonality, which is advantageous in complex, multi-step syntheses.
Stability Stable to basic and nucleophilic conditions.Stable to acidic conditions.Boc's stability to bases is beneficial for reactions involving basic reagents. Fmoc's acid stability allows for the use of acid-labile protecting groups for other functionalities.
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.Orthogonal to acid-labile (e.g., Boc, tBu) and hydrogenolysis-labile (e.g., Cbz) groups.The orthogonality of Fmoc with acid-labile protecting groups is a significant advantage for complex sphingolipid syntheses where multiple hydroxyl groups need to be selectively addressed.
Reported Yields (for Serine Precursors) High yields, often in the range of 86-95% for the protection of L-serine methyl ester.Generally high yields, comparable to Boc protection for amino acids. Specific yield data for sphingosine precursors is less commonly reported but expected to be high under optimized conditions.Both protecting groups can provide high-yielding protection steps. The choice may be influenced more by the deprotection strategy and compatibility with other synthetic steps.
Scalability Well-established for large-scale synthesis.Also well-suited for large-scale synthesis, particularly in automated solid-phase peptide synthesis, which shares principles with solution-phase synthesis.Both strategies are amenable to scale-up. The cost-effectiveness of Boc-anhydride might be a consideration for large-scale industrial production.

Experimental Protocols

Detailed methodologies for the protection and deprotection of a common sphingosine precursor, L-serine methyl ester, are provided below.

N-Boc Protection of L-Serine Methyl Ester

Materials:

  • L-serine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend L-serine methyl ester hydrochloride in DCM or THF.

  • Add TEA or a saturated aqueous solution of NaHCO₃ to neutralize the hydrochloride salt.

  • Add a solution of Boc₂O in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. If a biphasic system with NaHCO₃ was used, separate the organic layer. If TEA was used, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

  • The crude product can be purified by column chromatography if necessary.

Yield: 86-95%[1]

N-Boc Deprotection

Materials:

  • N-Boc protected sphingosine precursor

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, ethyl acetate)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add a solution of TFA in DCM (typically 20-50% v/v) or a saturated solution of HCl in an organic solvent.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting amine salt can be used directly in the next step or neutralized with a base.

N-Fmoc Protection of L-Serine Methyl Ester

Materials:

  • L-serine methyl ester hydrochloride

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane/water or Dichloromethane (DCM)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve L-serine methyl ester hydrochloride in a mixture of dioxane and water.

  • Add NaHCO₃ to the solution to neutralize the acid and act as a base.

  • Add Fmoc-Cl or Fmoc-OSu to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove impurities.

  • Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-protected product.

  • Collect the precipitate by filtration, wash with water, and dry.

Yield: High yields are generally reported for the Fmoc protection of amino acids.

N-Fmoc Deprotection

Materials:

  • N-Fmoc protected sphingosine precursor

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound in DMF.

  • Add piperidine to the solution (typically a 20% v/v solution in DMF).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and piperidine under reduced pressure.

  • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Visualizing the Synthesis and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical sphingosine synthesis workflow and the crucial sphingosine-1-phosphate signaling pathway.

Sphingosine_Synthesis_Workflow cluster_start Starting Material cluster_protection N-Protection cluster_modification Chain Elongation & Modification cluster_deprotection Final Steps L-Serine L-Serine N-Protected Serine N-Protected Serine L-Serine->N-Protected Serine Boc₂O or Fmoc-Cl Garner's Aldehyde Garner's Aldehyde N-Protected Serine->Garner's Aldehyde Reduction & Cyclization Alkynylation Alkynylation Garner's Aldehyde->Alkynylation Grignard/Wittig Reaction Reduction Reduction Alkynylation->Reduction e.g., Red-Al® Deprotection Deprotection Reduction->Deprotection TFA or Piperidine Sphingosine Sphingosine Deprotection->Sphingosine

Caption: A generalized workflow for the chemical synthesis of sphingosine starting from L-serine.

S1P_Signaling_Pathway cluster_membrane Cell Membrane S1P_Receptor S1P Receptor (S1PR1-5) G_Protein G Proteins (Gαi, Gαq, Gα12/13) S1P_Receptor->G_Protein Activates Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK1/2) S1P->S1P_Receptor Binds to Downstream_Effectors Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt, PLC, Rho) G_Protein->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Effectors->Cellular_Responses

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

Conclusion

The selection of N-Boc versus N-Fmoc for sphingosine synthesis is a nuanced decision that hinges on the overall synthetic strategy.

  • N-Boc is a robust and cost-effective choice, particularly for more straightforward syntheses where orthogonality to acid-labile protecting groups is not a primary concern. Its stability in basic conditions is a distinct advantage.

  • N-Fmoc offers the key advantage of orthogonality, allowing for the use of acid-labile protecting groups on other functional moieties within the sphingosine backbone. This is particularly valuable in the synthesis of complex sphingolipid analogues where selective deprotection is required. The milder deprotection conditions can also be beneficial for sensitive substrates.

Ultimately, the optimal choice will depend on the specific target molecule, the complexity of the synthetic route, and the other protecting groups employed. Researchers should carefully consider the compatibility of the entire protecting group strategy to ensure a successful and efficient synthesis of their target sphingolipid.

References

A Comparative Guide to Hydroxyl Protecting Groups for Sphingosine: Pivaloyl vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate synthesis and modification of sphingolipids, the strategic selection of hydroxyl protecting groups is paramount. This guide provides an objective comparison of the pivaloyl (Piv) group with other commonly employed hydroxyl protecting groups for sphingosine, including tert-butyldimethylsilyl (TBDMS), benzoyl (Bz), and acetyl (Ac). The comparison is supported by experimental data, detailed protocols, and visualizations to aid in the rational design of synthetic strategies.

Sphingosine, a fundamental building block of bioactive sphingolipids, possesses two hydroxyl groups at the C1 and C3 positions, which often require protection during multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. The choice of protecting group significantly impacts the overall efficiency and success of the synthetic route. Key considerations include the ease of introduction, stability under various reaction conditions (orthogonality), and the facility of removal without compromising the integrity of the target molecule.

Performance Comparison of Hydroxyl Protecting Groups

The following tables summarize the performance of pivaloyl, TBDMS, benzoyl, and acetyl groups for the protection of sphingosine's hydroxyl groups based on available experimental data.

Protecting Group Substrate Protection Conditions Yield (%) Reaction Time Reference
Pivaloyl (Piv) Prostaglandin Intermediate (similar diol system)Pivaloyl chloride (1.1 equiv), Pyridine, -18°C to rt50 (for 11-OH)Overnight[1]
tert-Butyldimethylsilyl (TBDMS) DiolTBDMS-Cl (3 equiv), Imidazole (4 equiv), DMF, 50°C10017 h[2]
Benzoyl (Bz) Prostaglandin Intermediate (similar diol system)Benzoic anhydride, DMAP, Pyridine52.4 (for 11-OH)Not specified[1]
Acetyl (Ac) SphingosineAcetic anhydride, NaOH (0.004 N)Quantitative1 h[3]

Table 1: Comparison of Protection Reactions. This table highlights the reaction conditions and yields for the introduction of various protecting groups on sphingosine or analogous diol systems.

Protecting Group Substrate Deprotection Conditions Yield (%) Reaction Time Reference
Pivaloyl (Piv) N-PivaloylindolesLDA (2 equiv), THF, 40-45°CQuantitativeNot specified[4]
tert-Butyldimethylsilyl (TBDMS) TBDMS-protected alcoholTBAF (1.0 M in THF)9718 h[2]
Benzoyl (Bz) Benzoyl-protected alcoholNaOH, Bu4NHSO4, THF or CH2Cl2HighNot specified[5]
Acetyl (Ac) AcetamideKOH or NaOH, EtOH/H2O, refluxHighNot specified[6]

Table 2: Comparison of Deprotection Reactions. This table outlines the reagents and conditions for the removal of the respective protecting groups.

Key Experimental Protocols

Detailed methodologies for the protection and deprotection of hydroxyl groups are crucial for reproducibility. Below are representative protocols.

Pivaloyl Protection of a Hydroxyl Group
  • Reaction: A solution of the diol substrate in pyridine is cooled to -18°C. Pivaloyl chloride (1.1 equivalents) is added dropwise, and the reaction mixture is stirred overnight, gradually warming to room temperature.

  • Work-up: The reaction is quenched by pouring it into a mixture of crushed ice and a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent like hexane. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[1]

TBDMS Protection of a Diol
  • Reaction: To a solution of the diol in dimethylformamide (DMF), imidazole (4 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 3 equivalents) are added at room temperature. The mixture is then stirred at 50°C for 17 hours.

  • Work-up: Water is added to the reaction mixture, followed by extraction with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]

Deprotection of a TBDMS Ether
  • Reaction: The TBDMS-protected substrate is dissolved in tetrahydrofuran (THF), and a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF is added at room temperature. The reaction is stirred for 18 hours.

  • Work-up: The reaction mixture is concentrated in vacuo. The residue is then purified by flash column chromatography to yield the deprotected alcohol.[2]

Orthogonal Protection Strategy in Sphingolipid Synthesis

In the synthesis of complex sphingolipids, an orthogonal protection strategy is often necessary to selectively manipulate the amino and multiple hydroxyl groups. This involves using protecting groups that can be removed under distinct conditions without affecting each other. For instance, an N-Boc group (acid-labile) can be used for the amino group, while a TBDMS ether (fluoride-labile) protects the primary hydroxyl, and a pivaloyl ester (base-labile, but more robust than acetate or benzoate) protects the secondary hydroxyl. This allows for the sequential deprotection and modification of each functional group.

Orthogonal_Protection Sphingosine Sphingosine N_Protected N-Boc-Sphingosine Sphingosine->N_Protected Boc2O Di_O_Protected N-Boc, O-Protected Sphingosine N_Protected->Di_O_Protected 1. TBDMS-Cl, Imidazole 2. Piv-Cl, Pyridine Primary_OH_Deprotected N-Boc, 3-O-Piv-Sphingosine Di_O_Protected->Primary_OH_Deprotected TBAF Secondary_OH_Deprotected N-Boc, 1-O-TBDMS-Sphingosine Di_O_Protected->Secondary_OH_Deprotected NaOH Final_Product Modified Sphingolipid Primary_OH_Deprotected->Final_Product Further Modification Secondary_OH_Deprotected->Final_Product Further Modification

A conceptual workflow for an orthogonal protection strategy.

Sphingosine Signaling Pathways

Sphingosine and its metabolites, particularly sphingosine-1-phosphate (S1P) and ceramide, are critical signaling molecules involved in a multitude of cellular processes. Understanding these pathways is essential for the development of therapeutics targeting sphingolipid metabolism.

Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. S1P can act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate cell survival, proliferation, migration, and immune cell trafficking.[7][8][9][10]

Conversely, ceramide, which can be formed from sphingosine by ceramide synthases, generally promotes pro-apoptotic and anti-proliferative signals. The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[11][12][13][14]

Sphingosine_Signaling cluster_synthesis Sphingolipid Metabolism cluster_signaling S1P Signaling cluster_ceramide_signaling Ceramide Signaling Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Fatty Acyl-CoA S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP Ceramide->Sphingosine Apoptosis Apoptosis & Anti-proliferation Ceramide->Apoptosis S1P->Sphingosine SPPase S1PR S1P Receptors (S1PR1-5) S1P->S1PR Extracellular SphK Sphingosine Kinase (SphK1/2) CerS Ceramide Synthase Ceramidase Ceramidase G_protein G Proteins S1PR->G_protein Downstream Downstream Effectors (e.g., PLC, AKT, ERK) G_protein->Downstream Cellular_Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Cellular_Response

An overview of the sphingosine-1-phosphate signaling pathway.

Conclusion

The selection of a hydroxyl protecting group for sphingosine synthesis is a critical decision that influences the efficiency and outcome of the synthetic strategy.

  • Pivaloyl (Piv): Offers high stability and selectivity for primary hydroxyls due to its steric bulk. However, its removal can be challenging, often requiring strong reducing agents or bases.

  • tert-Butyldimethylsilyl (TBDMS): A versatile protecting group that is readily introduced and removed under mild conditions (fluoride ions), making it suitable for orthogonal protection schemes. Its stability is generally good, though it can be sensitive to strong acids.

  • Benzoyl (Bz): More stable than the acetyl group, offering a balance between stability and ease of removal under basic conditions.

  • Acetyl (Ac): Easily introduced and removed, but its lability can be a disadvantage in multi-step syntheses requiring harsh conditions.

Ultimately, the optimal choice depends on the specific requirements of the synthetic route, including the nature of other functional groups present and the reaction conditions to be employed in subsequent steps. A thorough understanding of the properties of each protecting group is essential for the successful synthesis of complex sphingolipid derivatives.

References

A Comparative Guide to Alternative Sphingosine Precursors for Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative sphingosine precursors for ceramide synthesis, supported by experimental data. It is designed to assist researchers in selecting the appropriate precursors for their studies in sphingolipid metabolism and its role in various physiological and pathological processes.

Introduction to Ceramide Synthesis Pathways

Ceramides are central bioactive lipids involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their synthesis occurs through three primary pathways: the de novo pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[3][4][5] This guide focuses on the precursors utilized in the de novo and salvage pathways.

The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine).[6][7] Sphinganine is subsequently acylated by a ceramide synthase (CerS) to form dihydroceramide, which is finally desaturated to produce ceramide.[8][9]

The salvage pathway recycles sphingosine, a product of complex sphingolipid degradation, back into ceramide through acylation by CerS.[4][10] This pathway is a significant contributor to cellular ceramide pools.

This guide will compare the utility of the primary sphingoid base precursors: sphingosine, sphinganine (dihydrosphingosine), and phytosphingosine.

Comparison of Sphingosine Precursors

The efficiency of a sphingoid base as a precursor for ceramide synthesis is largely dependent on its affinity for the various ceramide synthase (CerS) enzymes. Mammals have six CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths, and they can also show preferences for the sphingoid base substrate.[11][12]

Quantitative Comparison of Ceramide Synthase Activity with Sphinganine

While direct comparative studies measuring the rate of ceramide synthesis from equimolar concentrations of different exogenous sphingoid bases are limited, kinetic data for CerS activity with sphinganine as the substrate are available. This data provides insight into the efficiency with which sphinganine is utilized by different CerS isoforms to produce dihydroceramides, the direct precursors to ceramides in the de novo pathway.

Ceramide Synthase IsoformAcyl-CoA SpecificityKm for Sphinganine (µM)Reference
CerS1C18:02.8 ± 0.6[6]
CerS2C22:0, C24:0, C24:14.8 ± 0.9[6]
CerS3>C261.7 ± 0.4[10]
CerS4C18:0, C20:02.5 ± 0.5[6]
CerS5C16:01.8 ± 0.4[10]
CerS6C14:0, C16:02.0 ± 0.6[10]

Table 1: Michaelis-Menten constants (Km) of mammalian ceramide synthases for sphinganine. Lower Km values indicate a higher affinity of the enzyme for the substrate. This data was obtained from in vitro assays using microsomes from HEK293 cells overexpressing the respective CerS isoforms.[6][10]

Performance Comparison of Sphingoid Base Precursors

While a comprehensive table with comparative synthesis rates is not available in the literature, experimental studies using metabolic labeling provide insights into the relative performance of these precursors.

  • Sphinganine (Dihydrosphingosine): As a key intermediate in the de novo pathway, exogenously supplied sphinganine is readily acylated by CerS to form dihydroceramides.[1] Its utility as a precursor is evident from numerous metabolic labeling studies that use isotopically labeled sphinganine to trace the synthesis of various ceramide species.[13] The Km values in Table 1 indicate that all CerS isoforms have a high affinity for sphinganine.[6]

  • Sphingosine: As the primary substrate for the salvage pathway, sphingosine is efficiently re-acylated to form ceramide.[4][10] Early in vitro studies on CerS activity showed no significant preference between dihydrosphingosine and sphingosine.[10] However, the regulation of the salvage pathway can be distinct from the de novo pathway, offering a different means of modulating ceramide levels.[14]

  • Phytosphingosine: This 4-hydroxysphinganine is another sphingoid base that can be acylated to form phytoceramides.[15] While less common in mammals compared to sphingosine and sphinganine, it is a significant component of sphingolipids in the skin.[16] Studies on model skin lipid membranes have shown that the type of sphingoid base (phytosphingosine vs. sphingosine) can influence the biophysical properties and permeability of the lipid barrier.[16][17] In vitro studies have shown that ceramide synthases can utilize phytosphingosine as a substrate.

Signaling and Experimental Workflow Diagrams

Ceramide Synthesis Pathways

Ceramide_Synthesis_Pathways cluster_de_novo De Novo Synthesis Pathway (Endoplasmic Reticulum) cluster_salvage Salvage Pathway serine Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto_dhs 3-Ketodihydrosphingosine spt->keto_dhs kdsr 3-Ketodihydrosphingosine Reductase (KDSR) keto_dhs->kdsr sphinganine Sphinganine (Dihydrosphingosine) kdsr->sphinganine cers Ceramide Synthase (CerS1-6) sphinganine->cers dh_cer Dihydroceramide cers->dh_cer degs1 Dihydroceramide Desaturase 1 (DEGS1) dh_cer->degs1 ceramide_dn Ceramide degs1->ceramide_dn complex_sl Complex Sphingolipids (e.g., Sphingomyelin) smase Sphingomyelinase/ Ceramidase complex_sl->smase sphingosine Sphingosine smase->sphingosine cers_salvage Ceramide Synthase (CerS1-6) sphingosine->cers_salvage ceramide_s Ceramide cers_salvage->ceramide_s

Caption: Overview of the De Novo and Salvage Pathways for Ceramide Synthesis.

Experimental Workflow for Comparing Precursor Efficiency

Experimental_Workflow cluster_workflow Workflow for Comparing Sphingoid Base Precursor Efficiency cell_culture 1. Cell Culture (e.g., HEK293, Fibroblasts) labeling 2. Metabolic Labeling Incubate cells with stable isotope-labeled precursors: - [¹³C]-Sphinganine - [¹³C]-Sphingosine - [¹³C]-Phytosphingosine cell_culture->labeling incubation 3. Incubation Time-course experiment (e.g., 0, 1, 4, 24 hours) labeling->incubation extraction 4. Lipid Extraction (e.g., Bligh-Dyer method) incubation->extraction analysis 5. LC-MS/MS Analysis Quantify labeled and unlabeled ceramide species extraction->analysis data_analysis 6. Data Analysis Calculate incorporation rate and compare precursor efficiency analysis->data_analysis

Caption: Experimental workflow for comparing precursor efficiency.

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from methods used to determine the kinetic parameters of ceramide synthases.[1][6]

a. Preparation of Microsomes:

  • Culture cells (e.g., HEK293) overexpressing a specific CerS isoform.

  • Harvest cells and homogenize in a buffer containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomes in a suitable buffer and determine the protein concentration.

b. Enzyme Assay:

  • Prepare a reaction mixture containing buffer (e.g., 20 mM HEPES, pH 7.4), fatty acyl-CoA (e.g., 50 µM C16:0-CoA for CerS5/6), and defatted BSA.

  • Add the sphingoid base substrate (e.g., varying concentrations of sphinganine for Km determination). A fluorescently labeled sphingoid base like NBD-sphinganine can also be used for easier detection.[1]

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at 37°C for a specified time (e.g., 30-120 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture.

c. Product Quantification:

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid extract by thin-layer chromatography (TLC) for fluorescently labeled products or by LC-MS/MS for unlabeled products.

  • Quantify the amount of ceramide or dihydroceramide formed to determine the enzyme activity.

Cellular Metabolic Labeling with Stable Isotopes

This protocol is a general workflow for tracing the incorporation of exogenous sphingoid base precursors into cellular ceramides.[8][9]

a. Cell Culture and Labeling:

  • Plate cells in culture dishes and grow to a desired confluency.

  • Replace the culture medium with a fresh medium containing the stable isotope-labeled sphingoid base precursor (e.g., [¹³C]-sphinganine, [¹³C]-sphingosine, or [¹³C]-phytosphingosine) at a specific concentration.

  • Incubate the cells for various time points to monitor the kinetics of incorporation.

b. Sample Collection and Lipid Extraction:

  • At each time point, wash the cells with ice-cold PBS and harvest them.

  • Extract the total lipids from the cell pellet using a modified Bligh-Dyer method (chloroform:methanol:water).

  • Dry the lipid extract under a stream of nitrogen.

c. LC-MS/MS Analysis:

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Use a C18 reverse-phase column for chromatographic separation of the different ceramide species.

  • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the labeled and unlabeled ceramide species based on their precursor and product ion masses.

  • Include an internal standard (e.g., C17:0 ceramide) to normalize for extraction efficiency and instrument variability.

d. Data Analysis:

  • Generate standard curves for absolute quantification.

  • Calculate the rate of incorporation of the labeled precursor into different ceramide species over time.

  • Compare the synthesis rates obtained with the different precursors to determine their relative efficiency.

Conclusion

The choice of a sphingosine precursor for ceramide synthesis studies depends on the specific research question.

  • Sphinganine is the ideal precursor for investigating the de novo synthesis pathway and the activity of ceramide synthases in producing dihydroceramides.

  • Sphingosine is the appropriate choice for studying the salvage pathway and its contribution to the cellular ceramide pool.

  • Phytosphingosine is particularly relevant for studies focused on skin biology and the role of phytoceramides in barrier function.

By employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize these alternative precursors to gain deeper insights into the complex regulation and function of ceramide metabolism.

References

A Researcher's Guide to Validating Synthetic Sphingolipids: A Comparison of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sphingolipids, rigorous structural validation is paramount to ensure the integrity of their compounds and the reliability of subsequent biological studies. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation and validation of synthetic sphingolipids. We present a detailed examination of their respective strengths and weaknesses, supported by experimental protocols and data presentation, to empower researchers in selecting the optimal analytical strategy.

The complex and diverse nature of sphingolipids, with their variable fatty acid chains, sphingoid bases, and polar head groups, necessitates a multi-faceted analytical approach for unambiguous structure determination. While both NMR and MS are powerful tools, they provide distinct and often complementary information. This guide will delve into the nuances of each technique, offering a clear perspective on how to leverage their capabilities for the comprehensive validation of newly synthesized sphingolipids.

At a Glance: NMR vs. MS for Sphingolipid Validation

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed 3D structure, stereochemistry, atom connectivity, and conformational analysis.Molecular weight, elemental composition, and fragmentation patterns for substructure identification.
Sensitivity Lower (micromoles to millimoles).Higher (picomoles to femtomoles).
Resolution of Isomers Excellent for distinguishing stereoisomers, regioisomers, and conformational isomers.Can distinguish isomers, particularly when coupled with chromatography (LC-MS), but may require specific fragmentation strategies.
Quantitative Analysis Excellent for purity assessment (qNMR) with an internal standard.[1][2][3][4][5]Can be quantitative, especially with isotopically labeled internal standards, but is more susceptible to matrix effects and ionization differences.[6]
Sample Requirements Requires relatively pure sample in solution (mg quantities).Tolerant of complex mixtures and requires smaller sample amounts (µg to ng).
Throughput Lower, with longer acquisition times for multi-dimensional experiments.Higher, especially with direct infusion or rapid chromatography methods.

Delving Deeper: A Head-to-Head Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is an unparalleled technique for determining the precise atomic arrangement within a molecule, providing a veritable blueprint of the synthetic sphingolipid's structure. It is particularly indispensable for establishing stereochemistry, a critical aspect of sphingolipid function that can be challenging to confirm by other means.

Key NMR Experiments for Sphingolipid Validation:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for sphingolipids include the amide proton, vinyl protons of the sphingoid base, and protons of the carbohydrate headgroup in glycosphingolipids.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of carbons in the sphingoid base, fatty acid chain, and glycosidic linkages are diagnostic.[7][8][9][10]

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the sphingoid base and fatty acid chain.[11][12][13][14][15]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing unambiguous assignment of ¹H and ¹³C signals.[11][12][13][14]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments, such as the fatty acid to the sphingoid base and the sugar moiety to the ceramide backbone.[11][12][13]

  • Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard, qNMR offers a highly accurate method for determining the purity of the synthetic sphingolipid, a critical parameter for biological assays.[1][2][3][4][5]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the synthetic sphingolipid with high accuracy, thereby confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, generating a characteristic "fingerprint" that reveals the identity and linkage of its constituent parts.

Common MS Techniques for Sphingolipid Validation:

  • Electrospray Ionization (ESI-MS): A soft ionization technique ideal for analyzing polar molecules like sphingolipids, often coupled with liquid chromatography (LC-MS) for the separation of complex mixtures.[6][16][17][18][19] ESI-MS/MS experiments can provide detailed structural information through collision-induced dissociation (CID).

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: A sensitive technique that is well-suited for the analysis of a wide range of molecules, including complex glycosphingolipids.[20][21][22][23][24] In-source fragmentation in MALDI-TOF can also provide structural information.[20][21]

Tandem MS (MS/MS) for Structural Confirmation:

By selecting the parent ion of the synthetic sphingolipid and subjecting it to fragmentation, MS/MS experiments can confirm the identity of:

  • The Sphingoid Base: Characteristic fragment ions arise from the cleavage of the sphingoid backbone.

  • The Fatty Acyl Chain: The loss of the fatty acyl chain as a ketene or a free fatty acid is a common fragmentation pathway.

  • The Polar Headgroup: For glycosphingolipids, sequential loss of sugar residues provides information on the glycan sequence.[16][19]

Experimental Protocols

Sample Preparation

For NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified synthetic sphingolipid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Ensure the sample is fully dissolved to obtain high-resolution spectra. Sonication may be required for less soluble compounds.

  • For qNMR, accurately weigh a certified internal standard and the synthetic sphingolipid and dissolve them in the deuterated solvent.

For Mass Spectrometry:

  • Prepare a stock solution of the synthetic sphingolipid in a suitable organic solvent (e.g., methanol, chloroform/methanol mixture) at a concentration of approximately 1 mg/mL.

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent (e.g., methanol with 0.1% formic acid or 1 mM ammonium formate).

  • For MALDI-TOF MS, mix the diluted sample solution with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid) on the MALDI target plate and allow it to dry.

NMR Data Acquisition and Processing

A standard suite of NMR experiments for a novel synthetic sphingolipid would include:

ExperimentPurposeTypical Acquisition Time
¹H NMR Proton chemical shifts and multiplicities.5-10 minutes
¹³C NMR Carbon chemical shifts.30-60 minutes
DEPT-135 Distinguish CH, CH₂, and CH₃ groups.15-30 minutes
COSY H-H correlations.30-60 minutes
HSQC C-H one-bond correlations.1-2 hours
HMBC C-H long-range correlations.2-4 hours

Process the acquired data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry Data Acquisition

ESI-MS/MS:

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

  • Perform product ion scans (MS/MS) on the protonated or sodiated molecular ion to obtain fragmentation data. Key parameters to optimize include collision energy and collision gas pressure.[6][17]

MALDI-TOF MS:

  • Insert the prepared target plate into the mass spectrometer.

  • Acquire a mass spectrum in reflectron mode for accurate mass determination.

  • If available, perform post-source decay (PSD) or tandem TOF (TOF/TOF) analysis to obtain fragment ion spectra.

Visualizing the Workflow and Logic

To aid in understanding the decision-making process and experimental flow, the following diagrams are provided.

Experimental_Workflow Overall Workflow for Synthetic Sphingolipid Validation cluster_synthesis Synthesis and Purification cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_MS Initial MS Analysis (e.g., LC-MS) Purification->Initial_MS Submit for analysis NMR_Analysis Comprehensive NMR Analysis Initial_MS->NMR_Analysis Tandem_MS Detailed Tandem MS (MS/MS) Initial_MS->Tandem_MS Purity_Check Purity Assessment (qNMR) NMR_Analysis->Purity_Check Final_Validation Validated Structure Tandem_MS->Final_Validation Purity_Check->Final_Validation

Caption: Overall workflow for the synthesis and structural validation of a novel sphingolipid.

Logic_Diagram Decision Logic for Structural Elucidation Start Purified Synthetic Product MS_Check Correct Molecular Weight by MS? Start->MS_Check NMR_Check NMR Spectra Consistent with Proposed Structure? MS_Check->NMR_Check Yes Revise Revise Synthesis/Purification or Re-evaluate Structure MS_Check->Revise No Stereo_Check Stereochemistry Confirmed by NMR? NMR_Check->Stereo_Check Yes NMR_Check->Revise No Fragmentation_Check MS/MS Fragmentation Confirms Substructures? Stereo_Check->Fragmentation_Check Yes Stereo_Check->Revise No Purity_OK Purity >95% by qNMR? Fragmentation_Check->Purity_OK Yes Fragmentation_Check->Revise No Validated Structure Validated Purity_OK->Validated Yes Purity_OK->Revise No

Caption: A logical decision tree for the structural validation of synthetic sphingolipids.

Conclusion: A Synergistic Approach

Ultimately, NMR and MS should not be viewed as competing techniques but as synergistic partners in the rigorous validation of synthetic sphingolipids. MS provides a rapid and highly sensitive confirmation of the molecular weight and the integrity of the major structural components. NMR, in turn, offers an in-depth, high-resolution view of the molecule's three-dimensional architecture, including the crucial stereochemical details that govern biological activity. For the confident structural assignment and purity assessment of a novel synthetic sphingolipid, a combined approach leveraging the strengths of both NMR and MS is not just recommended, but essential. By following the guidance and protocols outlined in this guide, researchers can ensure the quality and integrity of their synthetic sphingolipids, paving the way for more reliable and impactful biological research.

References

A Comparative Guide to the Purity Assessment of N-Boc-1-pivaloyl-D-erythro-sphingosine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a cornerstone of reliable and reproducible research in drug development and chemical biology. N-Boc-1-pivaloyl-D-erythro-sphingosine is a key protected derivative of D-erythro-sphingosine, a fundamental building block of sphingolipids. Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Given its role in the synthesis of complex bioactive sphingolipids, ensuring the high purity of this compound is paramount.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on several factors, including the need for quantitative data, the complexity of the sample matrix, and the nature of potential impurities. The following table summarizes the key characteristics of HPLC, Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.Separation based on differential migration of components on a thin layer of adsorbent material driven by a liquid mobile phase.Combines the separation capabilities of HPLC with the mass detection and identification power of mass spectrometry.
Resolution High resolution, capable of separating closely related impurities.Lower resolution compared to HPLC.High resolution, similar to HPLC, with the added dimension of mass-to-charge ratio separation.
Quantitation Highly quantitative with appropriate calibration.Primarily qualitative or semi-quantitative.Highly quantitative and sensitive, especially with the use of internal standards.[1][2]
Sensitivity Good sensitivity, typically in the microgram to nanogram range with UV detection.Lower sensitivity, typically in the microgram range.Very high sensitivity, capable of detecting impurities at picogram to femtogram levels.[3]
Impurity Identification Identification is based on retention time comparison with standards.Identification is based on the retardation factor (Rf) comparison with standards.Provides molecular weight and fragmentation data, enabling the identification of unknown impurities.[4]
Typical Application Routine quality control, purity determination, and quantification of known and unknown impurities.Rapid screening of reaction progress, preliminary purity checks, and qualitative analysis.Definitive identification of impurities, metabolic studies, and analysis of complex mixtures.
Potential Impurities Detected Starting materials, diastereomers, deprotected products (e.g., 1-pivaloyl-D-erythro-sphingosine), and by-products from synthesis.Major impurities and starting materials.A wide range of impurities, including those at trace levels and those lacking a UV chromophore.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (for the amide and carbamate chromophores).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve this compound in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Sample b Dissolve in Acetonitrile/Water a->b c Filter through 0.45 µm Syringe Filter b->c d Inject Sample into HPLC c->d e Separation on C18 Column d->e f UV Detection at 210 nm e->f g Integrate Peak Areas f->g h Calculate Purity (%) g->h

HPLC Experimental Workflow

Signaling Pathway Involvement

This compound is a precursor for the synthesis of various sphingolipids, which are integral to cellular signaling. The core molecule, sphingosine, can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates numerous physiological processes through its interaction with S1P receptors.

Sphingolipid_Signaling cluster_synthesis De Novo Synthesis cluster_salvage Salvage Pathway cluster_receptors S1P Receptor Signaling Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide CerS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Glucosylceramide Glucosylceramide Glucosylceramide->Ceramide GBA S1P S1P Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2 S1P_ext Extracellular S1P S1P->S1P_ext Transporter S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Downstream Downstream Signaling (e.g., Gi, Gq, G12/13) S1PR->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Sphingolipid Metabolism and S1P Signaling

References

The Analyst's Compass: A Comparative Guide to Mass Spectral Libraries for Protected Sphingolipid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of sphingolipid research and synthetic chemistry, the precise identification of intermediates is paramount. Mass spectrometry stands as a cornerstone analytical technique, yet the ephemeral and often novel nature of protected sphingolipid intermediates presents a significant challenge: a lack of dedicated mass spectral libraries. This guide provides a comprehensive comparison of available strategies, focusing on the creation and application of a specialized in-silico mass spectral library versus the use of existing general-purpose libraries. We present supporting data on the fragmentation of common protecting groups, detailed experimental protocols, and visual workflows to empower researchers in their analytical endeavors.

The Challenge: Identifying Novel Synthetic Intermediates

Commercially available and public mass spectral libraries such as LIPID MAPS, MassBank, and METLIN are invaluable resources for identifying endogenous lipids. However, they are largely devoid of spectra for synthetically modified intermediates bearing protecting groups like tert-Butyloxycarbonyl (BOC), Fluorenylmethyloxycarbonyl (Fmoc), silyl ethers, and others. This gap necessitates a robust analytical strategy for chemists and biochemists working on the synthesis of sphingolipid analogs for therapeutic or research purposes.

Comparative Analysis: In-Silico vs. General-Purpose Libraries

Here, we compare two primary approaches for the identification of protected sphingolipid intermediates: leveraging a custom-built in-silico mass spectral library versus attempting to use existing, general-purpose spectral databases.

FeatureCustom In-Silico Library for Protected IntermediatesGeneral-Purpose Commercial/Public Libraries
Compound Coverage Tailored to the specific synthetic route, covering all potential protected intermediates.Limited to endogenous sphingolipids; protected intermediates are generally absent.
Identification Accuracy High, as fragmentation patterns of protecting groups and the sphingolipid backbone are predicted and matched.Very low to none for protected intermediates. Misidentification is highly probable.
Novelty Identification Excellent. The library is built to include novel, unpublished compounds.Poor. Cannot identify compounds not already in the database.
Time & Effort Initial setup requires expertise in fragmentation prediction and library generation.Minimal setup time, but significant time can be wasted on futile searches for protected intermediates.
Cost Can be cost-effective as it relies on open-source tools and existing knowledge.Commercial libraries can have significant subscription costs.

Building a Foundation: Characteristic Fragmentation of Protecting Groups

A successful in-silico library hinges on understanding the predictable fragmentation patterns of common protecting groups used in sphingolipid synthesis. This knowledge allows for the computational generation of expected mass spectra.

Protecting GroupStructureCommon Neutral Loss / Fragment Ions (m/z)Notes
tert-Butyloxycarbonyl (BOC) C₅H₉O₂Loss of isobutylene (56 Da), Loss of CO₂ (44 Da), Fragment at m/z 57 (t-butyl cation)The loss of isobutylene is a hallmark fragmentation pathway for BOC-protected amines.[1]
Fluorenylmethyloxycarbonyl (Fmoc) C₁₅H₁₁O₂Fragment at m/z 179 (fluorenyl cation), Loss of CO₂ (44 Da)The fluorenylmethyloxy group is readily cleaved to produce a stable cation at m/z 179.
Trimethylsilyl (TMS) Ether C₃H₉SiFragment at m/z 73 ([Si(CH₃)₃]⁺), Loss of trimethylsilanol (90 Da)TMS ethers are common derivatives for GC-MS analysis and show characteristic silicon-containing fragments.[2]
tert-Butyldimethylsilyl (TBDMS) Ether C₆H₁₅SiFragment at m/z 57 (t-butyl cation), Loss of the t-butyl group (57 Da) from the [M-15]⁺ ionThe loss of the bulky t-butyl group is a prominent fragmentation pathway.[3]
Acetyl (Ac) C₂H₃OLoss of ketene (42 Da)Acetyl groups can be lost as a neutral ketene molecule.
Benzoyl (Bz) C₇H₅OFragment at m/z 105 (benzoyl cation), Loss of benzoic acid (122 Da)The benzoyl cation is a stable and characteristic fragment.
Trityl (Tr) C₁₉H₁₅Fragment at m/z 243 (trityl cation)The triphenylmethyl cation is highly stable and results in a prominent peak.

Visualizing the Strategy: Experimental and Computational Workflow

The following diagram illustrates the workflow for creating and utilizing a custom in-silico mass spectral library for the identification of protected sphingolipid intermediates.

G cluster_synthesis Chemical Synthesis cluster_analysis Mass Spectrometry Analysis cluster_insilico In-Silico Library Generation cluster_identification Compound Identification s1 Synthesize Protected Sphingolipid Intermediates a1 LC-MS/MS Data Acquisition (e.g., Q-TOF or Orbitrap) s1->a1 d1 Experimental MS/MS Spectra a1->d1 i1 Define Structures of Expected Intermediates i2 Predict Fragmentation Patterns (Based on Protecting Groups & Backbone) i1->i2 i3 Generate In-Silico MS/MS Spectra (e.g., using LipidBlast or custom scripts) i2->i3 i4 Compile Custom Mass Spectral Library i3->i4 d2 Custom In-Silico Library i4->d2 d3 Spectral Matching & Scoring d1->d3 d2->d3 d4 Confident Structure Annotation d3->d4

Workflow for In-Silico Library Generation and Use.

The Biological Context: Sphingolipid Signaling Pathways

Understanding the biological relevance of synthesized sphingolipid analogs requires knowledge of their potential targets within cellular signaling pathways. The diagram below provides a simplified overview of key sphingolipid metabolic and signaling routes.

SphingolipidPathway Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (Sphinganine) Serine->DHS SPT DHCer Dihydroceramide DHS->DHCer CerS Cer Ceramide DHCer->Cer DES SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sph Sphingosine Cer->Sph CDase Apoptosis Apoptosis Cer->Apoptosis SM->Cer SMase ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL Sph->Cer CerS S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK S1P->Sph SPP Proliferation Proliferation/ Survival S1P->Proliferation

Simplified Sphingolipid Signaling Pathway.

Experimental Protocols

Protocol for In-Silico Mass Spectral Library Generation

This protocol outlines the steps to create a custom mass spectral library for protected sphingolipid intermediates using a combination of chemical knowledge and available software tools.

Objective: To generate a searchable MS/MS library of predicted spectra for protected sphingolipid intermediates.

Materials:

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • A list of all potential protected intermediates from the synthetic scheme.

  • Software capable of generating in-silico fragmentation, such as LipidBlast templates or custom Python scripts.[4][5][6][7][8]

  • Mass spectral library format converter if needed (e.g., to NIST MSP format).

Method:

  • Structure Definition: For each protected intermediate, draw the chemical structure and save it in a machine-readable format (e.g., MOL file).

  • Fragmentation Rule Definition:

    • Based on the data in the "Characteristic Fragmentation of Protecting Groups" table and known sphingolipid backbone fragmentation, define the expected fragmentation pathways.

    • For the sphingoid base, common fragmentations include losses of water and cleavages of the long-chain base.[9][10]

    • For each protecting group, define the characteristic neutral losses and fragment ions.

  • In-Silico Spectrum Generation:

    • Utilize software like LipidBlast, which allows the creation of new lipid classes by defining a scaffold and fragmentation rules.[8]

    • Alternatively, use scripts like the "Lipid Spectrum Generator" and modify them to include the fragmentation rules for your protecting groups.[4][6][7]

    • For each defined structure, the software will calculate the m/z values of the precursor ion and the predicted fragment ions. Assign relative intensities to the fragments based on known fragmentation tendencies (e.g., stable cations like the trityl or benzoyl group will have high intensity).

  • Library Compilation:

    • Export the generated spectra in a standard library format (e.g., .msp).

    • Combine the spectra for all intermediates into a single library file.

    • This library can then be imported into most mass spectrometry data analysis software (e.g., MS-DIAL, Xcalibur, MassHunter).

Protocol for LC-MS/MS Analysis of Protected Sphingolipid Intermediates

This protocol provides a general method for the analysis of protected sphingolipid intermediates by liquid chromatography-tandem mass spectrometry.

Objective: To acquire high-quality MS/MS data of protected sphingolipid intermediates for identification against the custom in-silico library.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Sample solvent: Methanol or a mixture of mobile phases A and B.

Method:

  • Sample Preparation: Dissolve the dried synthetic intermediate in the sample solvent to a concentration of approximately 1-10 µg/mL.

  • LC Separation:

    • Set the column temperature to 50-60 °C.

    • Use a flow rate of 0.3-0.5 mL/min.

    • Apply a gradient elution suitable for separating lipids, for example:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B for re-equilibration.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Full Scan (MS1): Scan a mass range appropriate for the expected intermediates (e.g., m/z 200-1500).

    • MS/MS (MS2): Trigger fragmentation for the top 3-5 most intense ions from the full scan. Use a collision energy (e.g., 20-40 eV) that provides informative fragmentation.

  • Data Analysis:

    • Process the raw data using the instrument's software or a tool like MS-DIAL.

    • Perform peak detection and deconvolution.

    • Search the experimental MS/MS spectra against the custom-generated in-silico library.

    • Confirm identifications based on mass accuracy, isotopic pattern, and the spectral similarity score.

Conclusion

While the landscape of commercial and public mass spectral libraries is vast, it is not yet tailored to the specific needs of synthetic chemists working with protected sphingolipid intermediates. The creation and utilization of a custom in-silico mass spectral library is a powerful and necessary strategy for the confident identification of these novel compounds. By understanding the fragmentation patterns of common protecting groups and employing robust LC-MS/MS methods, researchers can significantly enhance the accuracy and efficiency of their analytical workflows, accelerating the pace of discovery in sphingolipid research and drug development.

References

A Comparative Benchmarking of Synthetic Routes to D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-erythro-sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a class of lipids integral to cell membrane structure and crucial in signal transduction. The stereochemically complex nature of D-erythro-sphingosine, with its three contiguous stereocenters, presents a significant synthetic challenge. This guide provides an objective comparison of prominent synthetic routes to this vital molecule, supported by quantitative data and detailed experimental methodologies.

Performance Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in research and drug development, impacting timelines and costs. The following table summarizes key performance metrics of several notable synthetic strategies for D-erythro-sphingosine.

Starting MaterialKey Synthetic StrategyNumber of StepsOverall Yield (%)StereoselectivityReference
D-ribo-PhytosphingosineSelective deoxygenation of a vicinal diol~5~60%High (inherent)[1]
L-SerineHorner-Wadsworth-Emmons olefination8~60% (for d20:1)High[2]
D-GalactoseAzide displacement and olefinationNot specifiedNot specifiedHigh (inherent)[3]
Butadiene monoepoxidePd-catalyzed dynamic kinetic asymmetric transformation, cross-metathesis, dihydroxylation~7Not specifiedHigh

Featured Synthetic Routes and Experimental Protocols

This section details the methodologies for two prominent synthetic routes, offering a practical guide for laboratory application.

Synthesis from D-ribo-Phytosphingosine

This approach leverages a commercially available and structurally related starting material, D-ribo-phytosphingosine, which already contains the desired carbon backbone and stereochemistry at C-2 and C-3. The key transformation is the stereoselective removal of the C-4 hydroxyl group.

Experimental Protocol:

A representative protocol involves the selective transformation of the 3,4-vicinal diol of phytosphingosine into an E-allylic alcohol via a cyclic sulfate intermediate.

  • Protection of the amino and primary hydroxyl groups: D-ribo-phytosphingosine is first treated with a suitable protecting group reagent (e.g., Boc anhydride) to protect the amino group. The primary hydroxyl group can be selectively protected, for instance, as a silyl ether.

  • Formation of the cyclic sulfate: The remaining 3,4-diol is reacted with thionyl chloride (SOCl₂) in the presence of a base (e.g., pyridine) to form a cyclic sulfite, which is then oxidized (e.g., with RuCl₃/NaIO₄) to the corresponding cyclic sulfate.

  • Reductive elimination: The cyclic sulfate is subjected to a reductive elimination reaction using a reagent like sodium iodide in the presence of a reducing agent and a base (e.g., DBU) to yield the desired E-alkene.

  • Deprotection: Finally, all protecting groups are removed under appropriate conditions to afford D-erythro-sphingosine.

Synthesis from L-Serine

This strategy builds the sphingosine backbone from a simple and readily available chiral amino acid, L-serine. The key steps involve carbon chain elongation and stereoselective introduction of the second hydroxyl group.

Experimental Protocol:

A common approach starting from L-serine is as follows:

  • Protection and activation: The amino and carboxyl groups of L-serine are appropriately protected (e.g., N-Boc, O-TBDMS). The protected serine is then converted to an aldehyde (Garner's aldehyde) or a suitable derivative for carbon chain extension.

  • Carbon chain elongation: The aldehyde is reacted with a phosphonate ylide (e.g., dimethyl methylphosphonate) in a Horner-Wadsworth-Emmons reaction to introduce the long alkyl chain and form an α,β-unsaturated ketone.

  • Stereoselective reduction: The resulting ketone is stereoselectively reduced to the corresponding alcohol, establishing the correct stereochemistry at C-3. Reagents like LiAlH(OtBu)₃ are often used to achieve high diastereoselectivity.

  • Deprotection: The final step involves the removal of all protecting groups to yield D-erythro-sphingosine. A two-step deprotection is often employed, first removing the silyl ether and then the Boc group.[2]

Biological Significance and Synthetic Logic

To provide a broader context, the following diagrams illustrate the biological pathway in which sphingosine is synthesized de novo and a generalized workflow for its chemical synthesis.

de_novo_sphingolipid_synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome / Cytosol serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto_dhs 3-Ketodihydrosphingosine spt->keto_dhs Condensation kdsr 3-Ketodihydrosphingosine Reductase (KDSR) keto_dhs->kdsr Reduction dhs Dihydrosphingosine (Sphinganine) kdsr->dhs cers Ceramide Synthase (CerS) dhs->cers Acylation dh_cer Dihydroceramide des1 Dihydroceramide Desaturase 1 (DES1) dh_cer->des1 Desaturation ceramide Ceramide des1->ceramide sm_synthase Sphingomyelin Synthase ceramide->sm_synthase to Sphingomyelin gc_synthase Glucosylceramide Synthase ceramide->gc_synthase to Glycosphingolipids ceramidase Ceramidase ceramide->ceramidase Hydrolysis sphingomyelin Sphingomyelin sm_synthase->sphingomyelin glucosylceramide Glucosylceramide gc_synthase->glucosylceramide sphingosine D-erythro-Sphingosine ceramidase->sphingosine sphk Sphingosine Kinase (SphK) sphingosine->sphk Phosphorylation s1p Sphingosine-1-Phosphate (S1P) sphk->s1p

Caption: De novo sphingolipid biosynthesis pathway.

synthetic_workflow cluster_logic Synthetic Logic start Chiral Pool Starting Material (e.g., L-Serine, D-ribo-Phytosphingosine) protect Protection of Functional Groups (Amino, Hydroxyl, Carboxyl) start->protect l1 Establish C2 stereocenter elongate Carbon Chain Elongation (e.g., Wittig, Grignard, Olefination) protect->elongate l2 Introduce the long alkyl chain stereo Stereoselective Transformation (e.g., Asymmetric Reduction, Epoxidation, Dihydroxylation) elongate->stereo l3 Establish C3 stereocenter deprotect Deprotection of Functional Groups stereo->deprotect l4 Unveil the final molecule final D-erythro-Sphingosine deprotect->final

Caption: Generalized synthetic workflow for D-erythro-sphingosine.

References

A Comparative Guide to the Stereochemical Analysis of Synthetic Sphingosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of sphingosine and its synthetic derivatives is a critical determinant of their biological activity. These bioactive lipids are integral components of cell membranes and are involved in a myriad of signaling pathways that regulate cell growth, differentiation, and apoptosis. Consequently, the precise stereochemical configuration of synthetic sphingosine analogues can dramatically influence their efficacy and selectivity as therapeutic agents. This guide provides a comparative analysis of synthetic sphingosine derivatives, focusing on the analytical techniques used for their stereochemical characterization and the impact of stereochemistry on their biological function.

Comparative Performance of Sphingosine Stereoisomers

The biological activity of synthetic sphingosine derivatives is highly dependent on their stereochemistry. Different stereoisomers can exhibit varied potencies and even opposing effects on the same biological target. For instance, the D-erythro stereoisomer of sphingosine is the naturally occurring and most biologically active form, while other stereoisomers often show reduced or altered activity.

Compound Biological Target Comparative Activity
Synthetic D-erythro-sphingosineProtein Kinase C (PKC)Potent inhibitor, equipotent to commercially available sphingosine derived from natural sources.[1]
N,N-dimethylsphingosineProtein Kinase C (PKC)Potent inhibitor, equipotent to D-erythro-sphingosine.[1]
L-threo-sphingosineProtein Kinase C (PKC)Known inhibitor of PKC.[2][3]
Synthetic S1P Analogs (e.g., D-e-TM-S1P, L-t-DM-S1P)Arachidonic Acid MetabolismCertain synthetic analogs stimulate arachidonic acid release, a function not prominent with endogenous D-erythro-S1P.[4]
D-erythro-S1P and D-erythro-N-monomethyl-C18-S1PCell Death (in PC12 cells)Induce cell death without significant arachidonic acid release.[4]

Experimental Protocols for Stereochemical Analysis

Accurate stereochemical analysis is paramount in the development of synthetic sphingosine derivatives. The following are detailed methodologies for key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers of sphingosine derivatives. The choice of chiral stationary phase (CSP) is critical for achieving successful separation.[5][6]

Objective: To separate and quantify the stereoisomers of a synthetic sphingosine derivative.

Materials:

  • HPLC system with UV or MS detector

  • Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[6]

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine)

  • Sample of synthetic sphingosine derivative dissolved in an appropriate solvent

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase based on the structure of the analyte. Polysaccharide-based columns are often a good starting point for sphingosine-like molecules.[6]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol). For basic compounds like sphingosine, add a small percentage of a basic modifier like diethylamine (e.g., 0.1%) to the mobile phase to improve peak shape. For acidic derivatives, an acidic modifier like trifluoroacetic acid may be used.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10-20 µL) of the dissolved sample onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions. The retention times of the different stereoisomers will vary depending on their interaction with the chiral stationary phase.

  • Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Data Analysis: Integrate the peak areas of the separated stereoisomers to determine their relative proportions and calculate the enantiomeric or diastereomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of synthetic sphingosine derivatives. 1H and 13C NMR can be used to determine the relative configuration (erythro or threo) of the vicinal amino and hydroxyl groups.

Objective: To determine the erythro or threo configuration of a synthetic sphingosine derivative.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl3, MeOD)

  • Sample of the purified synthetic sphingosine derivative

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl3 or MeOD) in an NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire a standard 1D 1H NMR spectrum.

    • Analyze the coupling constants (J-values) between the protons on the carbons bearing the amino and hydroxyl groups (C2-H and C3-H). The magnitude of the vicinal coupling constant (3JHH) can sometimes help in distinguishing between erythro and threo isomers, although this is not always a definitive criterion.[4]

  • 13C NMR Spectroscopy:

    • Acquire a 1D 13C NMR spectrum.

    • The chemical shifts of the carbons in the sphingoid backbone, particularly C3 and C4, are sensitive to the stereochemistry.[7] Comparison of the 13C chemical shifts with those of known erythro and threo standards can provide unequivocal evidence of the configuration.[7] For instance, significant differences in the chemical shifts of C-3 (around 1.9 ppm) and C-4 (around 1.2 ppm) have been observed between erythro and threo isomers.[7]

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Acquire 2D NMR spectra as needed to unambiguously assign all proton and carbon signals, which is crucial for the correct interpretation of the stereochemistry-dependent chemical shifts and coupling constants.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for known sphingosine stereoisomers or with data from synthesized standards to assign the erythro or threo configuration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantitative analysis of sphingosine derivatives and can be used to distinguish between different stereoisomers, especially when coupled with a suitable chromatographic separation method.

Objective: To quantify the different stereoisomers of a synthetic sphingosine derivative in a complex matrix.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase or HILIC column

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid and ammonium formate)

  • Internal standards (e.g., 13C-labeled sphingoid bases)[8]

  • Sample containing the synthetic sphingosine derivative

Procedure:

  • Sample Preparation:

    • Perform a lipid extraction from the sample matrix (e.g., cell lysate, plasma) using a suitable method like a modified Bligh-Dyer extraction.

    • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) before extraction to correct for matrix effects and variations in extraction efficiency.[8]

  • Chromatographic Separation:

    • Separate the sphingolipid isomers using either reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can be particularly effective for separating sphingolipid classes.[9]

    • A typical gradient elution might start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.

  • Mass Spectrometry Detection:

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a specific precursor ion (the protonated molecule [M+H]+) and a characteristic product ion for each analyte and internal standard.

  • Data Acquisition and Analysis:

    • Acquire the data and integrate the peak areas for each MRM transition.

    • Generate a calibration curve using known concentrations of the analyte.

    • Calculate the concentration of the sphingosine derivative in the original sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Stereochemical Analysis

The following diagram illustrates a typical workflow for the synthesis and stereochemical analysis of a novel sphingosine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_evaluation Biological Evaluation start Starting Materials synthesis Enantioselective Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc Chiral HPLC purification->hplc Purity & Isomer Ratio nmr NMR Spectroscopy (1D & 2D) hplc->nmr Isomer Identification ms LC-MS/MS nmr->ms Structure Confirmation in_vitro In Vitro Assays (e.g., Kinase Assay) ms->in_vitro Characterized Compound cell_based Cell-Based Assays (e.g., Apoptosis Assay) in_vitro->cell_based G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling s1pr S1P Receptor (S1PR1-5) g_protein G-Protein Activation s1pr->g_protein s1p_d D-erythro-S1P (Natural) s1p_d->s1pr High Affinity Binding s1p_l L-threo-S1P (Synthetic Analog) s1p_l->s1pr Lower Affinity / Antagonism downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC) g_protein->downstream response Cellular Responses (Proliferation, Survival, Migration) downstream->response

References

Safety Operating Guide

Proper Disposal of N-Boc-1-pivaloyl-D-erythro-sphingosine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety, handling, and disposal protocols for N-Boc-1-pivaloyl-D-erythro-sphingosine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive disposal plan can be formulated by analyzing its constituent chemical groups: an N-Boc protected amine, a pivaloyl ester, and a D-erythro-sphingosine backbone. The toxicological properties of this specific compound are not fully known, necessitating that it be handled with care as a potentially hazardous substance.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the compound's structure, it should be treated as a potential irritant and harmful if ingested or inhaled.[2] The sphingosine backbone itself, while a naturally occurring molecule, can have potent biological effects.[3][4] Therefore, stringent safety measures are required.

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant, impervious lab coat must be worn.[5][6]

  • Respiratory Protection: All handling must occur in a certified chemical fume hood.[6] If ventilation is inadequate, a full-face supplied-air respirator is necessary.[5]

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound waste falls into the category of non-radioactive chemical waste.[7]

Waste Stream Description Container Type Labeling Requirements
Solid Waste Unused or expired pure compound, contaminated spatulas, weigh boats, and absorbent materials from spills.Sealable, chemically compatible container (e.g., HDPE pail)."Hazardous Waste," "this compound Solid Waste," Date of Accumulation.[6]
Liquid Waste Contaminated solvents (e.g., ethanol, acetone, dichloromethane) used for dissolving the compound or rinsing glassware.Sealable, chemically compatible solvent waste container (e.g., HDPE or glass)."Hazardous Waste," "Halogenated" or "Non-Halogenated Organic Solvents," List of all chemical constituents and percentages, Date of Accumulation.[7]
Sharps Waste Contaminated needles or other sharp implements.Puncture-proof sharps container."Hazardous Waste - Sharps," "Contaminated with this compound."

III. Step-by-Step Disposal Protocols

The following protocols provide a clear workflow for the safe disposal of this compound and associated materials.

Experimental Protocol 1: Disposal of Unused Compound and Contaminated Solids
  • Preparation: Don all required PPE and perform all actions within a chemical fume hood.

  • Waste Collection: Designate a specific, clearly labeled hazardous waste container for solids.[6]

  • Transfer: Carefully transfer the solid this compound waste into the designated container, avoiding dust generation.[6] Use appropriate tools like spatulas.

  • Sealing: Securely seal the container. Do not leave it open.[7]

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]

Experimental Protocol 2: Decontamination and Disposal of Labware
  • Initial Rinse: Rinse all contaminated labware (e.g., glassware, spatulas) with a suitable organic solvent such as ethanol or acetone to dissolve any residue.[6]

  • Collect Rinse Solvent: This initial rinse solvent is now hazardous waste. Collect it in the designated liquid hazardous waste container.[6]

  • Secondary Wash: After the solvent rinse, wash the labware with soap and water.[6]

  • Final Rinse Disposal: The first rinse from highly toxic materials must be collected as hazardous waste.[7] Given the unknown toxicity, it is best practice to collect the initial solvent rinse.

Experimental Protocol 3: Spill Management
  • Evacuate: Immediately alert personnel and evacuate the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods if the spill is contained within one.[5]

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or dry sand.[5] Do not use combustible materials.

  • Collect: Carefully collect the absorbent material and any contaminated debris and place it into the designated solid hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for handling all forms of waste related to this compound.

G cluster_0 Waste Generation cluster_1 Disposal Protocol cluster_2 Final Steps start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Collect in Sharps Container is_sharp->sharp_waste Yes seal_label Seal and Label Container with all constituents solid_waste->seal_label liquid_waste->seal_label sharp_waste->seal_label store Store in Designated Waste Accumulation Area seal_label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs

Caption: Waste Disposal Workflow for this compound.

Final Disposal: Once waste containers are full, ensure they are securely sealed and properly labeled.[6] Arrange for pickup and final disposal by your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[2][7] Never dispose of this chemical down the drain or in regular trash.[5][7]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.